molecular formula C15H20O4 B1197928 Graniline CAS No. 40737-97-1

Graniline

カタログ番号: B1197928
CAS番号: 40737-97-1
分子量: 264.32 g/mol
InChIキー: ZEIYNPAINVEWGP-PVZBEVCSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Granilin is a eudesmane sesquiterpenoid.
Granilin has been reported in Inula grandis, Artemisia aschurbajewii, and Asteraceae with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

40737-97-1

分子式

C15H20O4

分子量

264.32 g/mol

IUPAC名

(3aR,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O4/c1-7-9-4-10-8(2)11(16)5-13(17)15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3/t9-,10+,11-,12-,13+,15-/m1/s1

InChIキー

ZEIYNPAINVEWGP-PVZBEVCSSA-N

異性体SMILES

C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)[C@@H](C[C@@H]2O)O)C(=C)C(=O)O3

正規SMILES

CC12CC3C(CC1C(=C)C(CC2O)O)C(=C)C(=O)O3

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Activity of Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the sesquiterpene lactone parthenolide (B1678480), a natural product of significant interest in drug discovery. Due to an initial query for "graniine," a compound for which no relevant sesquiterpene lactone data could be found, this document focuses on the well-researched and structurally related parthenolide as a representative and informative substitute. This guide covers its chemical structure, spectroscopic data, biological activities with a focus on anticancer and anti-inflammatory properties, and detailed experimental protocols for its isolation.

Core Structure and Chemical Properties

Parthenolide is a germacrane (B1241064) sesquiterpene lactone characterized by an α-methylene-γ-lactone ring and an epoxide moiety. These functional groups are crucial for its biological activity, as they can interact with nucleophilic sites on biological macromolecules.[1]

Chemical Formula: C₁₅H₂₀O₃ Molar Mass: 248.32 g/mol Appearance: White crystalline solid Solubility: Limited solubility in water, which can pose challenges for its bioavailability as a drug.[2]

Spectroscopic Data for Structural Elucidation

The structure of parthenolide has been extensively characterized using various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Parthenolide (in CDCl₃)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH)MultiplicityJ (Hz)
150.15.30t9.5
225.52.25m
336.82.05m
465.8---
560.52.80d8.5
635.42.50m
7124.85.05d9.0
841.22.10m
929.81.70, 1.90m
10133.5---
11139.8---
12170.2---
13120.56.25, 5.60d, d3.0, 2.5
1416.51.75s
1516.81.25d7.0

Data compiled from publicly available spectral databases.

Biological Activity of Parthenolide

Parthenolide exhibits a broad range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Parthenolide has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its mechanism of action often involves the induction of apoptosis through the modulation of key regulatory genes. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of parthenolide against several human cancer cell lines.

Table 2: IC₅₀ Values of Parthenolide in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
SiHaCervical Cancer8.42 ± 0.76[3][4]
MCF-7Breast Cancer9.54 ± 0.82[3][4]
A549Lung Carcinoma4.3[1]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[5]
H1650Non-small Cell Lung Cancer9.88 ± 0.09[5]
H1299Non-small Cell Lung Cancer12.37 ± 1.21[5]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35[5]

Parthenolide is a well-documented anti-inflammatory agent. Its primary mechanism in this context is the inhibition of the pro-inflammatory transcription factor NF-κB. It has been shown to suppress the expression of IL-4, a key cytokine in allergic inflammation.[6]

Table 3: Anti-inflammatory Activity of Parthenolide

Target/AssayEffectConcentration
IL-4 Protein SecretionComplete Suppression2.5 µM[6]
NF-κB ActivationInhibition-

Key Signaling Pathways Modulated by Parthenolide

Parthenolide's diverse biological effects are a result of its ability to modulate multiple critical signaling pathways. The diagram below illustrates the primary mechanism of action involving the inhibition of the NF-κB pathway.

parthenolide_nfkb_pathway cluster_cytoplasm Cytoplasm Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Apoptosis Apoptosis Nucleus->Apoptosis Regulates

Caption: Parthenolide's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and isolation of parthenolide from its primary natural source, Tanacetum parthenium (feverfew).

This protocol is adapted from a rapid extraction method for quantifying parthenolide.[7][8]

Materials and Reagents:

  • Dried and powdered feverfew aerial parts

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 120 mL amber glass bottles

  • 0.45 µm PTFE syringe filters

Procedure:

  • Accurately weigh 1.5 g of powdered feverfew into a 120 mL amber glass bottle.

  • Add 100 mL of a 90:10 (v/v) mixture of acetonitrile and water to the bottle.

  • Place a magnetic stir bar in the bottle and stir the mixture for 30 minutes at room temperature.

  • After stirring, filter the extract through a 0.45 µm PTFE syringe filter to remove particulate matter.

  • The resulting filtrate is ready for analysis by HPLC or for further purification.

This protocol describes a general procedure for the purification of parthenolide from a crude extract using flash column chromatography.

Materials and Reagents:

  • Crude parthenolide extract (obtained from Protocol 5.1)

  • Silica (B1680970) gel for flash chromatography

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.

  • Sample Loading: Concentrate the crude extract to a small volume and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as 9:1 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • 9:1 hexane:ethyl acetate

    • 6:1 hexane:ethyl acetate

    • 5:1 hexane:ethyl acetate

    • 4:1 hexane:ethyl acetate

  • Fraction Collection: Collect fractions of the eluent continuously.

  • TLC Analysis: Monitor the collected fractions using TLC to identify those containing parthenolide. Use a suitable solvent system for TLC development and visualize the spots under a UV lamp.

  • Pooling and Concentration: Pool the fractions that contain pure parthenolide and concentrate them under reduced pressure to obtain the isolated compound.

Conclusion

Parthenolide remains a molecule of significant interest for drug development due to its potent and varied biological activities. This guide provides a foundational resource for researchers, offering key data and methodologies to facilitate further investigation into its therapeutic potential. The provided protocols for isolation and purification, coupled with comprehensive spectroscopic and bioactivity data, aim to support the advancement of research in this field.

References

Unraveling "Graniine": A Technical Guide to the Natural Sources and Isolation of Graniline and Gramine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The query for "Graniine" presents a unique challenge as no compound with this exact name is readily identifiable in scientific literature. This guide addresses this ambiguity by focusing on two plausible interpretations: Graniline , a sesquiterpene lactone, and Gramine , an indole (B1671886) alkaloid. The similarity in their names suggests a potential misspelling in the original query. This document provides a comprehensive overview of the natural sources, isolation protocols, and relevant biochemical pathways for both compounds, tailored for a scientific audience.

Part 1: this compound - A Sesquiterpene Lactone from Carpesium triste

This compound is a sesquiterpene lactone that has been isolated from the flower buds of Carpesium triste. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, making them of interest to researchers in drug discovery.

Quantitative Data
ParameterValueReference
Yield of Crude Extract Data not available-
Yield of Pure this compound Data not available-
Purity Data not available-
Melting Point Data not available-
Optical Rotation Data not available-
Spectroscopic Data (¹H-NMR, ¹³C-NMR, MS) Data not available-
Experimental Protocols

As the specific protocol for this compound isolation was not accessible, a generalized method for the extraction and isolation of sesquiterpene lactones from plants of the Carpesium genus is presented below. This protocol is based on established methodologies for this class of compounds from related plant species.

Protocol 1: Generalized Isolation of Sesquiterpene Lactones from Carpesium sp.

  • Plant Material Collection and Preparation:

    • Collect fresh flower buds of Carpesium triste.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

    • Once completely dry, grind the material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • The sesquiterpene lactones are typically enriched in the chloroform and ethyl acetate fractions. Concentrate these fractions separately using a rotary evaporator.

  • Chromatographic Purification:

    • Subject the enriched fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica (B1680970) gel (100-200 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions of 20-30 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Pool fractions with similar TLC profiles.

  • Further Purification (Preparative HPLC):

    • Subject the semi-purified fractions containing the target compound to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water in an isocratic or gradient elution mode.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound and concentrate the solvent to obtain the pure compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualization of the Isolation Workflow

Isolation_Workflow_this compound plant_material Dried, powdered flower buds of Carpesium triste extraction Maceration with 95% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Enriched Chloroform/Ethyl Acetate Fraction partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography semi_pure Semi-pure Fractions column_chromatography->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation

Generalized isolation workflow for this compound.

Part 2: Gramine - An Indole Alkaloid from Barley (Hordeum vulgare)

Gramine is a well-characterized indole alkaloid found in barley (Hordeum vulgare) and other grasses. It plays a role in plant defense against herbivores and pathogens. Due to its established presence and biological activities, it is a plausible candidate for the user's original query.

Quantitative Data

The concentration of Gramine in barley can vary depending on the cultivar, plant age, and environmental conditions.

ParameterValuePlant PartReference
Gramine Concentration Up to 8 mg/g (dry weight)Leaves[1]
Gramine Concentration ~6 mg/g (dry weight)First leaf (Arimar cultivar)[1]
Gramine Concentration 3-8 mg/g (dry weight)Whole shoot (under high temperature)[1]
Experimental Protocols

The following protocol for the isolation of Gramine from barley is a composite of methods described in the scientific literature.

Protocol 2: Isolation and Purification of Gramine from Barley

  • Plant Material and Growth Conditions:

    • Germinate barley (Hordeum vulgare) seeds in a suitable growth medium (e.g., vermiculite (B1170534) or soil).

    • Grow the seedlings under controlled conditions (e.g., 20-25°C, 16/8 h light/dark cycle) for 10-14 days.

    • Harvest the aerial parts (leaves and stems) of the seedlings.

  • Extraction:

    • Freeze the harvested plant material in liquid nitrogen and lyophilize to dryness.

    • Grind the dried tissue to a fine powder.

    • Extract the powdered material with methanol (e.g., 10 mL per gram of dry tissue) by sonication or shaking for 1-2 hours at room temperature.

    • Centrifuge the mixture (e.g., at 10,000 x g for 15 minutes) and collect the supernatant.

    • Repeat the extraction process twice more on the plant material pellet and pool the supernatants.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Evaporate the methanol from the pooled supernatant under reduced pressure.

    • Resuspend the resulting aqueous residue in 0.1 M hydrochloric acid (HCl).

    • Wash the acidic solution with a non-polar solvent such as n-hexane or diethyl ether to remove lipids and other non-basic compounds. Discard the organic phase.

    • Adjust the pH of the aqueous phase to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide).

    • Extract the now basic aqueous solution multiple times with a moderately polar organic solvent like dichloromethane (B109758) or chloroform. Gramine will partition into the organic phase.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution and evaporate the solvent to yield a crude alkaloid extract.

    • For further purification, dissolve the crude extract in a minimal amount of the mobile phase and subject it to preparative HPLC on a C18 column.

    • Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution at a wavelength of approximately 280 nm.

    • Collect the fraction corresponding to the retention time of a Gramine standard.

    • Evaporate the solvent to obtain pure Gramine.

  • Quantification and Confirmation:

    • The quantity and purity of the isolated Gramine can be determined using analytical HPLC with a UV or mass spectrometry detector, by comparison with a certified reference standard.

    • The structure can be confirmed using NMR and mass spectrometry.

Biosynthetic Pathway of Gramine

Gramine is biosynthesized from the amino acid tryptophan. The pathway involves a series of enzymatic steps, including the key conversion of tryptophan to 3-aminomethylindole (AMI), followed by two successive N-methylations.

Gramine_Biosynthesis tryptophan Tryptophan ami 3-Aminomethylindole (AMI) tryptophan->ami AMI synthase mami N-methyl-3-aminomethylindole (MAMI) ami->mami N-methyltransferase (NMT) gramine Gramine mami->gramine N-methyltransferase (NMT)

Biosynthetic pathway of Gramine from Tryptophan.

This guide provides a detailed technical overview for the isolation of two potential compounds of interest based on the initial query for "Graniine." While a specific protocol for this compound remains elusive in readily available literature, the generalized procedure for related compounds offers a solid starting point for researchers. In contrast, the isolation and biosynthesis of Gramine are well-documented, providing a clear path for its study.

References

A Technical Guide to Graniline: Properties, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Graniine" did not yield a recognized chemical compound in scientific literature. This guide focuses on "Graniline," a plausible intended subject of inquiry based on spelling similarity and its relevance to chemical and biological research.

This compound is a naturally occurring sesquiterpene lactone found in the flower buds of Carpesium triste. It is classified as a eudesmane (B1671778) sesquiterpenoid and has garnered interest for its potential biological activities, including its use as a bactericide and fungicide.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data, to support researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
CAS Number 40737-97-1[1][2]
Molecular Formula C15H20O4[1][2]
Molecular Weight 264.32 g/mol [1][2]
Appearance White to off-white solid[1]
Boiling Point (Predicted) 469.8 ± 45.0 °C[1]
Density (Predicted) 1.24 ± 0.1 g/cm³[1]
pKa (Predicted) 14.41 ± 0.60[1][2]
Solubility DMSO: ≥ 100 mg/mL (378.33 mM)[1][2]
Storage Temperature -20°C[1][2]
InChIKey ZEIYNPAINVEWGP-PVZBEVCSSA-N[1]
SMILES O1C(=O)C(=C)[C@@]2([H])C[C@]3([H])--INVALID-LINK--(C[C@@]12[H])--INVALID-LINK--C--INVALID-LINK--C3=C[1]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are essential for its further study. The following outlines a general workflow based on standard phytochemical extraction and analysis techniques.

Workflow for Isolation and Identification of this compound

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation plant_material Flower Buds of Carpesium triste extraction Solvent Extraction (e.g., with Ethanol or Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate - Water) crude_extract->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure Confirmed Structure of this compound spectroscopy->structure G cluster_compound Compound cluster_pathogens Pathogens cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action Studies This compound This compound mic Minimum Inhibitory Concentration (MIC) This compound->mic Test on bacteria Bacteria fungi Fungi mic->bacteria mic->fungi mcfc Minimum Fungicidal/ Bactericidal Concentration (MFC/MBC) mic->mcfc Determine cell_membrane Cell Membrane Integrity Assays mcfc->cell_membrane Investigate enzyme Enzyme Inhibition Assays mcfc->enzyme Investigate gene_expression Gene Expression Analysis mcfc->gene_expression Investigate

References

The Bactericidal Mechanism of Granulysin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granulysin is a cationic antimicrobial peptide and protein expressed by human cytotoxic T lymphocytes and natural killer (NK) cells, playing a crucial role in the innate and adaptive immune response against a broad spectrum of microbial pathogens. This technical guide provides an in-depth exploration of the bactericidal mechanism of action of granulysin and its potent synthetic derivative, the 29-amino acid peptide Gran1. The document elucidates the multifaceted approach by which granulysin and its derivatives induce bacterial cell death, including direct membrane disruption and a sophisticated intracellular killing mechanism involving the delivery of granzymes. Detailed experimental protocols for key assays, quantitative antimicrobial activity data, and visualizations of the molecular pathways and experimental workflows are presented to facilitate further research and development in this promising area of antimicrobial therapy.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents with unconventional mechanisms of action. Granulysin, a key effector molecule of the immune system, has emerged as a promising candidate. It is synthesized as a 15 kDa pro-protein and processed into a biologically active 9 kDa form, which is stored in the cytotoxic granules of lymphocytes.[1] This guide focuses on the bactericidal properties of the 9 kDa granulysin and its derivative peptide, Gran1, which has been engineered to enhance its therapeutic potential while minimizing off-target effects.[2]

Core Mechanism of Bactericidal Action

Granulysin and its derivatives employ a dual-pronged strategy to kill bacteria, targeting both the cell envelope and critical intracellular processes.

Direct Membrane Disruption

As a cationic peptide, granulysin's initial interaction with bacteria is electrostatic, binding to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3][4] This interaction is fundamental to its ability to permeabilize the bacterial membrane.

Electron microscopy studies have revealed that granulysin induces significant morphological changes in bacteria, including the formation of blebs and the accumulation of fluid in the periplasmic space of Mycobacterium tuberculosis, consistent with osmotic perturbation.[3] The peptide's amphipathic structure allows it to insert into the lipid bilayer, leading to the formation of pores or channels that disrupt the membrane's integrity. This results in the leakage of intracellular contents and ultimately, cell lysis.[3]

Intracellular Killing via Granzyme Delivery

In a more complex and highly effective mechanism, granulysin acts as a delivery vehicle for granzymes, a family of serine proteases, into the bacterial cytoplasm.[5][6] This process, termed "microptosis," represents a form of programmed cell death in microbes.[7]

The synergistic action of granulysin and granzymes leads to the cleavage of critical bacterial proteins, including those involved in the electron transport chain and oxidative stress defense.[5] This disruption of vital metabolic pathways generates a surge of reactive oxygen species (ROS), leading to rapid bacterial death.[5] This intracellular targeting mechanism is particularly effective against intracellular pathogens that reside within host cells, providing a means for the immune system to eliminate these hidden threats.[6]

The following diagram illustrates the proposed signaling pathway for granulysin- and granzyme-mediated bacterial cell death.

Granulysin_Mechanism cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell Granulysin Granulysin Bacterial_Membrane Bacterial Membrane (Negatively Charged) Granulysin->Bacterial_Membrane Electrostatic Interaction Pore_Formation Pore Formation & Membrane Disruption Granzyme Granzyme Granzyme->Pore_Formation Entry facilitated by Granulysin Bacterial_Membrane->Pore_Formation Insertion & Disruption Intracellular_Targets ETC Complex I & Oxidative Stress Defense Proteins Pore_Formation->Intracellular_Targets Granzyme Cleavage Cell_Death Bacterial Cell Death Pore_Formation->Cell_Death Lysis ROS_Generation Increased ROS Intracellular_Targets->ROS_Generation ROS_Generation->Cell_Death

Caption: Proposed mechanism of granulysin-mediated bactericidal action.

Quantitative Antimicrobial Activity

The efficacy of granulysin and its derivatives has been quantified against a range of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric.

Peptide/ProteinBacterial SpeciesGrowth PhaseMIC (µM)Reference
Granulysin-derived peptidesVibrio choleraeStationary1.25 - 2.5[8]
Granulysin-derived peptidesVibrio choleraeLogarithmic10 - 20[8]
Granulysin (active site peptide)Salmonella Typhimurium->1, <10[8]
Granulysin (active site peptide)Bacillus anthracis->10, <100[8]
Granulysin (active site peptide)Francisella tularensis->10, <100[8]
Granulysin (active site peptide)Burkholderia mallei->10, <100[8]
Granulysin (active site peptide)Yersinia pestis (37°C)->5, <100[8]
Human Granulysin (hGRNL)Escherichia coli O157:H7-200[9]
Bovine NK-lysin (bNK2A)Escherichia coli O157:H7-12.5 - 25[9]
Porcine NK-lysin (pNKL)Escherichia coli O157:H7-6.25[9]
15 kDa GranulysinStaphylococcus aureus-~2.5[10]
15 kDa GranulysinEnterococcus faecalis-~5[10]
15 kDa GranulysinListeria innocua-~5[10]
15 kDa GranulysinPseudomonas aeruginosa-~2.5[10]
15 kDa GranulysinYersinia enterocolitica-~5[10]
15 kDa GranulysinSerratia marcescens-~5[10]
15 kDa GranulysinEscherichia coli-~5[10]
15 kDa GranulysinSalmonella typhimurium-~5[10]
15 kDa GranulysinKlebsiella pneumoniae->5[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bactericidal activity of granulysin and its derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.[1][11]

Materials:

  • Test antimicrobial peptide(s)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains for testing

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1]

  • Peptide Serial Dilution: Perform a two-fold serial dilution of the peptide stock solution in the 96-well plate using an appropriate diluent (e.g., sterile water or 0.01% acetic acid with 0.2% BSA).[1]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted peptide. Include a positive control (bacteria without peptide) and a negative control (broth only).[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the peptide that results in no visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.[1]

The following diagram outlines the workflow for the MIC assay.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Peptide in 96-well Plate serial_dilution->inoculate controls Include Positive (Bacteria only) & Negative (Broth only) Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.
Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of a peptide over time.[1]

Materials:

  • Same as for MIC assay, plus:

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Preparation: Prepare a logarithmic-phase bacterial culture, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.[1]

  • Assay Procedure: Add the peptide at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without peptide. Incubate the cultures at 37°C with shaking.[1]

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.[1]

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[1]

Transmission Electron Microscopy (TEM)

TEM is used to visualize the ultrastructural changes in bacteria induced by antimicrobial peptides.[2][13]

Materials:

Protocol:

  • Sample Preparation: Treat a mid-log phase bacterial culture with the antimicrobial peptide at a desired concentration (e.g., MIC or supra-MIC) for a specified time.

  • Primary Fixation: Pellet the bacteria by centrifugation and resuspend in a fixative solution. Incubate overnight at 4°C.[2]

  • Post-fixation: Wash the fixed cells and post-fix with 1% osmium tetroxide for 1-2 hours at room temperature.[2]

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 95%, and 100%).[2]

  • Infiltration and Embedding: Infiltrate the dehydrated samples with resin and polymerize.[2]

  • Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.[2]

  • Staining: Stain the sections with uranyl acetate followed by lead citrate.[2]

  • Imaging: Examine the sections using a transmission electron microscope.

The following diagram shows the general workflow for preparing bacterial samples for TEM.

TEM_Workflow start Start treat_bacteria Treat Bacterial Culture with Peptide start->treat_bacteria primary_fixation Primary Fixation (e.g., Glutaraldehyde) treat_bacteria->primary_fixation post_fixation Post-fixation (Osmium Tetroxide) primary_fixation->post_fixation dehydration Dehydration (Graded Ethanol Series) post_fixation->dehydration embedding Infiltration & Embedding in Resin dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning staining Staining (Uranyl Acetate & Lead Citrate) sectioning->staining imaging TEM Imaging staining->imaging end End imaging->end

Caption: General workflow for TEM sample preparation of bacteria.

Conclusion

Granulysin and its derivatives represent a compelling class of antimicrobial agents with a robust and multifaceted mechanism of action that is less likely to induce resistance compared to conventional antibiotics. Their ability to directly lyse bacteria and to orchestrate an intracellular attack through the delivery of granzymes makes them particularly promising for tackling challenging infections, including those caused by intracellular and drug-resistant pathogens. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate and harness the therapeutic potential of these potent bactericidal molecules. Continued research into the structure-activity relationships, in vivo efficacy, and safety profiles of granulysin-based therapeutics is warranted to translate these promising findings into novel clinical interventions.

References

A Technical Whitepaper on the Therapeutic Potential and Mechanism of Action of Granisetron

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Granisetron (B54018) is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist with significant therapeutic application as an antiemetic agent.[1][2][3] Its primary clinical utility lies in the prevention and management of nausea and vomiting induced by cytotoxic chemotherapy (CINV) and radiation therapy, as well as in the postoperative setting (PONV).[2][3][4][5][6] The mechanism of action is centered on the blockade of 5-HT3 receptors located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[7] This antagonism prevents the activation of the emetic reflex by serotonin released from enterochromaffin cells in response to emetogenic stimuli. This document provides a comprehensive overview of the pharmacological properties, clinical efficacy, and underlying signaling pathways of Granisetron, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: 5-HT3 Receptor Antagonism

Chemotherapeutic agents and radiation can damage enterochromaffin cells in the small intestine, leading to a substantial release of serotonin (5-HT).[7] This released serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating an upward signal to the vomiting center in the brainstem's medulla oblongata, specifically the area postrema and the nucleus tractus solitarius.[2][7]

Granisetron acts as a competitive and selective antagonist at these 5-HT3 receptors.[2][8] By binding with high affinity to these receptors, it effectively blocks the action of serotonin, thereby preventing the transmission of the emetic signal.[7] This blockade occurs at both peripheral sites in the GI tract and central sites within the chemoreceptor trigger zone.[7] Granisetron exhibits a high degree of selectivity for 5-HT3 receptors with negligible affinity for other serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT4) or other neurotransmitter receptors such as dopamine (B1211576) D2, adrenergic, or muscarinic receptors.[7][9]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of chemotherapy-induced emesis and the inhibitory action of Granisetron.

G Mechanism of Action of Granisetron in CINV Chemo Chemotherapy / Radiation EC_Cells Enterochromaffin Cells Chemo->EC_Cells Damages Serotonin Serotonin (5-HT) EC_Cells->Serotonin Releases HT3R_P 5-HT3 Receptor Serotonin->HT3R_P Binds to Vagal Vagal Afferent Nerve CTZ Chemoreceptor Trigger Zone (CTZ) Vagal->CTZ Signals to VC Vomiting Center CTZ->VC Activates Emesis Nausea & Vomiting VC->Emesis Induces Granisetron Granisetron Granisetron->HT3R_P Blocks

Caption: Granisetron blocks serotonin binding at 5-HT3 receptors, inhibiting the emetic reflex.

Pharmacological Data

Granisetron's pharmacological profile is characterized by high receptor binding affinity and favorable pharmacokinetic properties across various formulations.

Receptor Binding Affinity

The binding affinity of Granisetron for the 5-HT3 receptor is a key determinant of its potency. This is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates stronger binding affinity.

Compound Receptor Target pKi Value Reference Tissue/Cell Line
Granisetron5-HT39.15 (9.02-9.28)Rat Cortical Membranes
Ondansetron (B39145)5-HT38.70 (8.64-8.77)Rat Cortical Membranes

Data sourced from a comparative study using [3H]GR65630 as the radioligand.[9]

Pharmacokinetic Parameters

The pharmacokinetics of Granisetron vary by the route of administration. The following table summarizes key parameters for intravenous, oral, and transdermal formulations.

Parameter Intravenous (IV) Oral Transdermal System (Patch)
Time to Peak (Tmax) 1-3 minutes (Onset)~2 hours~48 hours
Half-Life (t½) 5-9 hours (in cancer patients)~6 hours~36 hours
Protein Binding ~65%~65%~65%
Metabolism Hepatic (CYP1A1, CYP3A4)Hepatic (CYP1A1, CYP3A4)Hepatic (CYP1A1, CYP3A4)
Avg. Concentration (Cavg) Variable2.6 ng/mL (over 5 days)2.2 ng/mL (over 6 days)
Total Exposure (AUC) Variable306 ng·h/mL (over 5 days)420 ng·h/mL (over 6 days)

Data compiled from multiple pharmacokinetic studies.[4][10][11][12][13]

Clinical Efficacy Data

Extensive clinical trials have demonstrated the efficacy of Granisetron in preventing both acute (occurring within 24 hours) and delayed (24-120 hours) nausea and vomiting.

Chemotherapy-Induced Nausea and Vomiting (CINV)

The tables below summarize the efficacy of Granisetron in patients undergoing highly and moderately emetogenic chemotherapy.

Table 3.1.1: Efficacy of IV Granisetron vs. High-Dose Cisplatin (B142131)

Dose (IV) Major Response (%) ¹Complete Response (%) ²
5 µg/kg23%18%
10 µg/kg57%41%
20 µg/kg58%40%
40 µg/kg60%47%

¹Major Response: ≤ 2 vomiting/retching episodes, no rescue medication. ²Complete Response: No vomiting/retching, no rescue medication. Data from a randomized controlled trial in patients receiving cisplatin (>81 mg/m²).[14]

Table 3.1.2: Efficacy of Oral Granisetron vs. Dolasetron (B1670872) (Acute CINV)

Endpoint Granisetron (2 mg, oral) Dolasetron (100 mg, oral) p-value
Total Control (No Nausea/Vomiting)69.2%23.1%< 0.05
Patients Experiencing Emesis7.7%53.8%< 0.05
Patients Experiencing Nausea30.8%76.9%< 0.05

Data from an open-label pilot study in patients (n=26) receiving moderately high to highly emetogenic chemotherapy.[15]

Postoperative Nausea and Vomiting (PONV)

Granisetron is also effective in the prophylaxis of PONV in adults undergoing elective surgery.

Table 3.2.1: Prophylactic Efficacy of IV Granisetron in PONV (0-24 hours)

Dose (IV) Vomiting-Free Patients (%)
Placebo34%
0.1 mgNot specified
1.0 mg63%
3.0 mg62%

Data from a randomized, double-blind, placebo-controlled study in 527 adult patients.[16]

Key Experimental Methodologies

The following sections detail the protocols for foundational experiments used to characterize the efficacy and binding properties of Granisetron.

Protocol: Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a competitive binding assay to determine the affinity of Granisetron for the human 5-HT3 receptor.

Objective: To quantify the binding affinity (Ki) of Granisetron by measuring its ability to displace a radiolabeled ligand from the 5-HT3 receptor.

Materials:

  • Membrane Preparation: Crude cell membranes from a cell line recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 cells).

  • Radioligand: [3H]Granisetron.

  • Non-specific Control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., Tropisetron).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well plate, cell harvester, liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and Competitive Binding.

  • Reagent Addition:

    • Total Binding: Add 25 µL Assay Buffer, 25 µL [3H]Granisetron, and 50 µL membrane preparation.

    • NSB: Add 25 µL non-specific control, 25 µL [3H]Granisetron, and 50 µL membrane preparation.

    • Competitive Binding: Add 25 µL of serial dilutions of Granisetron, 25 µL [3H]Granisetron, and 50 µL membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from Total Binding. Plot the percentage of specific binding against the logarithm of the Granisetron concentration to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This protocol is adapted from standard methodologies for receptor binding assays.[17]

Protocol: Clinical Trial for CINV Efficacy

This protocol outlines a typical randomized, double-blind clinical trial to evaluate the efficacy of Granisetron in preventing CINV.

Objective: To compare the efficacy and safety of Granisetron versus a comparator (placebo or active control) in preventing nausea and vomiting following emetogenic chemotherapy.

Study Design:

  • Randomized, double-blind, parallel-group, multicenter study.

Patient Population:

  • Inclusion Criteria: Cancer patients scheduled to receive a defined highly emetogenic chemotherapy regimen (e.g., cisplatin ≥ 60 mg/m²).

  • Exclusion Criteria: Patients who received chemotherapy within the last 7 days, patients with ongoing nausea or vomiting.

Treatment Regimen:

  • Randomization: Patients are randomized to receive either Granisetron (e.g., 10 µg/kg IV) or the comparator drug.

  • Drug Administration: The study drug is administered as a single intravenous infusion over 5-30 minutes, typically 30-60 minutes prior to the start of chemotherapy.

  • Concomitant Medication: Standard concomitant medications (e.g., dexamethasone) may be administered to all patient groups.

Efficacy Endpoints:

  • Primary Endpoint: Complete Response (CR), defined as no emetic episodes (vomiting or retching) and no use of rescue antiemetic medication in the 24 hours following chemotherapy.

  • Secondary Endpoints: Total Control (CR plus no nausea), time to first emetic episode, patient-reported nausea severity (e.g., using a Visual Analog Scale), and appetite assessment.

Data Collection and Analysis:

  • Patients are monitored on an inpatient basis for 18-24 hours.

  • The number and timing of emetic episodes, nausea severity, and use of rescue medication are recorded by clinical staff.

  • Statistical analysis is performed to compare the proportion of patients achieving the primary and secondary endpoints between treatment groups.

This protocol is based on the methodologies of published CINV clinical trials.[10][14][15][18][19]

Experimental Workflow Diagram

G Generalized Workflow for a CINV Clinical Trial cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (Day 0) cluster_post Post-Treatment & Analysis Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization ArmA Arm A: Administer IV Granisetron (e.g., 10 µg/kg) Randomization->ArmA ArmB Arm B: Administer Comparator (Placebo or Active Control) Randomization->ArmB Chemo Administer Chemotherapy (e.g., high-dose cisplatin) ArmA->Chemo ArmB->Chemo Monitor Monitor Patient (0-24 hours) Chemo->Monitor Collect Data Collection: - Emetic Episodes - Nausea Score (VAS) - Rescue Meds Monitor->Collect Analyze Statistical Analysis: - Compare Response Rates - Assess Safety Collect->Analyze Results Report Results Analyze->Results

Caption: Workflow of a randomized controlled trial for evaluating Granisetron's CINV efficacy.

Conclusion

Granisetron is a well-established, effective, and well-tolerated therapeutic agent for the management of chemotherapy-induced and postoperative nausea and vomiting. Its high-affinity, selective antagonism of the 5-HT3 receptor provides a targeted mechanism to inhibit the emetic reflex at both central and peripheral sites. Extensive clinical data support its use, demonstrating significant efficacy across various dosages and formulations. The methodologies outlined herein provide a framework for the continued investigation and characterization of 5-HT3 receptor antagonists in drug development.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Griseofulvin in Endophytic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for Griseofulvin (B1672149), a potent antifungal compound, has been characterized in various species of fungi. It is crucial to note that this pathway does not occur in plants themselves. Instead, Griseofulvin is synthesized by endophytic fungi that reside within the tissues of various plants. This guide details the fungal biosynthetic pathway of Griseofulvin.

Introduction

Griseofulvin is a well-known antifungal drug that has been used for decades to treat dermatophytic infections of the skin, hair, and nails.[1][2][3][4][5][6] It is a secondary metabolite produced by several species of fungi, most notably from the genus Penicillium, such as Penicillium griseofulvum.[1][4][7][8] Interestingly, many Griseofulvin-producing fungi have been isolated from plant tissues as endophytes, where they live in a symbiotic relationship with the host plant.[9][10][11] This guide provides a comprehensive technical overview of the biosynthetic pathway of Griseofulvin in these endophytic fungi, intended for researchers and professionals in drug development and natural product chemistry.

The Griseofulvin Biosynthetic Gene Cluster

The genes responsible for Griseofulvin biosynthesis are organized in a contiguous cluster, designated as the gsf cluster. This cluster was first identified in Penicillium aethiopicum and typically includes genes encoding the core polyketide synthase, tailoring enzymes such as methyltransferases, an oxygenase, a reductase, and a halogenase.[12]

The Biosynthetic Pathway of Griseofulvin

The biosynthesis of Griseofulvin is a multi-step process that begins with the formation of a polyketide chain and proceeds through a series of enzymatic modifications to yield the final complex structure.

Step 1: Polyketide Chain Synthesis

The pathway is initiated by a type I iterative polyketide synthase (PKS), GsfA . This enzyme catalyzes the condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA to form a heptaketide backbone.[8][9] The GsfA enzyme contains multiple domains, including a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP) domain, which work in concert to assemble the polyketide chain.[9]

Step 2: Cyclization and Aromatization

The newly synthesized polyketide chain undergoes an intramolecular Claisen and aldol (B89426) condensation, also catalyzed by domains within GsfA, to form the benzophenone (B1666685) intermediate, griseophenone (B13407120) C.[7]

Step 3: Methylation I

Two successive methylation reactions are carried out by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, GsfB and GsfC , to yield griseophenone C.[9]

Step 4: Chlorination

A flavin-dependent halogenase, GsfI , catalyzes the chlorination of griseophenone C at a specific position on one of the aromatic rings to produce griseophenone B.[9]

Step 5: Oxidative Coupling and Spirocycle Formation

The key spirocyclic core of Griseofulvin is formed through a phenolic oxidative coupling reaction catalyzed by the cytochrome P450 monooxygenase, GsfF .[9][13][14][15] This enzyme facilitates the intramolecular coupling of the two phenolic rings in griseophenone B, leading to the formation of the grisan skeleton.[9][13][14][15]

Step 6: Methylation II

A third O-methylation is performed by the methyltransferase GsfD , which acts on the newly formed grisan intermediate to produce dehydrogriseofulvin (B194194).[9]

Step 7: Reduction

In the final step, the alkene bond in dehydrogriseofulvin is stereoselectively reduced by the NADPH-dependent reductase, GsfE , to yield the final product, Griseofulvin.[7]

Visualization of the Griseofulvin Biosynthetic Pathway

The following diagram illustrates the key steps and enzymes involved in the biosynthesis of Griseofulvin.

Griseofulvin_Biosynthesis cluster_enzymes acetyl_coa Acetyl-CoA + 6x Malonyl-CoA heptaketide Heptaketide Backbone acetyl_coa->heptaketide GsfA griseophenone_c Griseophenone C heptaketide->griseophenone_c GsfA (Cyclization) griseophenone_b Griseophenone B griseophenone_c->griseophenone_b GsfI grisan_intermediate Grisan Intermediate griseophenone_b->grisan_intermediate GsfF dehydrogriseofulvin Dehydrogriseofulvin grisan_intermediate->dehydrogriseofulvin GsfD griseofulvin Griseofulvin dehydrogriseofulvin->griseofulvin GsfE gsfa GsfA (PKS) gsfb_gsfc GsfB, GsfC (Methyltransferases) gsfi GsfI (Halogenase) gsff GsfF (P450) gsfd GsfD (Methyltransferase) gsfe GsfE (Reductase)

Caption: The biosynthetic pathway of Griseofulvin in endophytic fungi.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the known enzymatic parameters for the key enzymes in the Griseofulvin biosynthetic pathway. Note: Specific kinetic values are often context-dependent and may vary between different fungal species and experimental conditions. The data presented here are representative values and further details can be found in the cited literature.

EnzymeGene NameEnzyme ClassSubstrate(s)Product(s)Optimal pHOptimal Temp. (°C)KmVmaxSpecific Activity
GsfA gsfAPolyketide SynthaseAcetyl-CoA, Malonyl-CoAHeptaketide backbone7.0-7.525-30Data not readily availableData not readily availableData not readily available
GsfB gsfBO-MethyltransferaseBenzophenone intermediate, SAMMethylated benzophenone7.5-8.030-37Data not readily availableData not readily availableData not readily available
GsfC gsfCO-MethyltransferaseMethylated benzophenone, SAMGriseophenone C7.5-8.030-37Data not readily availableData not readily availableData not readily available
GsfI gsfIFlavin-dependent HalogenaseGriseophenone C, Cl-, FADH2, O2Griseophenone B7.0-7.525-30Data not readily availableData not readily availableData not readily available
GsfF gsfFCytochrome P450 MonooxygenaseGriseophenone B, NADPH, O2Grisan intermediate7.0-7.525-30Data not readily availableData not readily availableData not readily available
GsfD gsfDO-MethyltransferaseGrisan intermediate, SAMDehydrogriseofulvin7.5-8.030-37Data not readily availableData not readily availableData not readily available
GsfE gsfEReductaseDehydrogriseofulvin, NADPHGriseofulvin6.5-7.025-30Data not readily availableData not readily availableData not readily available

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Griseofulvin biosynthesis.

Isolation of Griseofulvin-Producing Endophytic Fungi

This protocol describes the general procedure for isolating endophytic fungi from plant tissues.

Materials:

  • Healthy plant tissue (leaves, stems, roots)

  • Sterile distilled water

  • 70% (v/v) ethanol (B145695)

  • Sodium hypochlorite (B82951) solution (1-2% available chlorine)

  • Sterile filter paper

  • Sterile scalpel and forceps

  • Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., streptomycin (B1217042) sulfate, 100 mg/L)

Procedure:

  • Collect healthy plant samples and wash them thoroughly with running tap water to remove any soil and debris.

  • Surface sterilize the plant tissues by sequential immersion in:

    • 70% ethanol for 1 minute.

    • Sodium hypochlorite solution for 3-5 minutes.

    • 70% ethanol for 30 seconds.

    • Rinse three times with sterile distilled water.

  • Aseptically dry the surface-sterilized plant tissues on sterile filter paper.

  • Using a sterile scalpel, cut the plant tissue into small segments (approximately 0.5 cm x 0.5 cm).

  • Place the segments onto PDA plates.

  • Incubate the plates at 25-28°C in the dark and monitor for fungal growth emerging from the plant tissues.

  • Once fungal mycelia are observed, subculture individual fungal colonies onto fresh PDA plates to obtain pure cultures.

Fermentation and Griseofulvin Production

This protocol outlines a typical shake-flask fermentation for Griseofulvin production.

Materials:

  • Pure culture of a Griseofulvin-producing fungus

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production medium (e.g., Czapek-Dox broth)

  • Sterile Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculate a small volume of seed culture medium with the fungal strain and incubate at 25-28°C with shaking (150-200 rpm) for 2-3 days to generate a starter culture.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the production culture at 25-28°C with shaking (150-200 rpm) for 7-14 days.

  • Monitor the fermentation broth periodically for pH, biomass, and Griseofulvin production.

Extraction and Purification of Griseofulvin

This protocol describes a general method for extracting and purifying Griseofulvin from a fungal culture.

Materials:

  • Fungal fermentation broth

  • Filter paper or centrifugation equipment

  • Organic solvent (e.g., ethyl acetate (B1210297), chloroform, or acetone)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate and the mycelium separately with an appropriate organic solvent. The mycelium should be homogenized in the solvent to ensure efficient extraction.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purify the crude extract using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate Griseofulvin.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing pure Griseofulvin.

  • Recrystallize the purified Griseofulvin from a suitable solvent (e.g., acetone-water) to obtain pure crystals.

HPLC Analysis of Griseofulvin

This protocol provides a method for the quantitative analysis of Griseofulvin using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified Griseofulvin standard

  • HPLC-grade methanol (B129727) and water

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution of Griseofulvin standard in methanol.

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Prepare the sample for injection by dissolving a known amount of the extract in methanol and filtering it through a 0.22 µm syringe filter.

  • Set up the HPLC system with a C18 column and a mobile phase of methanol:water (e.g., 70:30 v/v) at a flow rate of 1 mL/min.

  • Set the UV detector to a wavelength of 291 nm.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution and quantify the amount of Griseofulvin by comparing the peak area to the calibration curve.

Experimental and Logical Workflow Diagrams

Workflow for Identification of Griseofulvin from Endophytic Fungi

The following diagram outlines the typical workflow from isolation of endophytic fungi to the identification of Griseofulvin.

Endophyte_Workflow plant_collection Plant Tissue Collection surface_sterilization Surface Sterilization plant_collection->surface_sterilization isolation Isolation of Endophytic Fungi on PDA surface_sterilization->isolation pure_culture Pure Culture of Fungal Isolates isolation->pure_culture fermentation Shake Flask Fermentation pure_culture->fermentation extraction Solvent Extraction fermentation->extraction purification Chromatographic Purification extraction->purification analysis HPLC/MS Analysis purification->analysis identification Identification of Griseofulvin analysis->identification

Caption: Workflow for Griseofulvin discovery from endophytic fungi.

Logical Relationship for Gene Knockout Experiment

This diagram illustrates the logical flow of a gene knockout experiment to confirm the function of a gsf gene.

Gene_Knockout_Logic start Wild-Type Fungus (Produces Griseofulvin) knockout Targeted Knockout of a 'gsf' Gene (e.g., gsfI) start->knockout mutant_culture Culture Mutant Strain knockout->mutant_culture analysis Analyze Metabolites by HPLC/MS mutant_culture->analysis outcome1 Outcome 1: Griseofulvin production is abolished. Precursor (Griseophenone C) accumulates. analysis->outcome1 If gene is essential outcome2 Outcome 2: Griseofulvin production is unaffected. analysis->outcome2 If gene is not essential conclusion1 Conclusion: The 'gsfI' gene is essential for Griseofulvin biosynthesis. outcome1->conclusion1 conclusion2 Conclusion: The 'gsfI' gene is not essential. outcome2->conclusion2

Caption: Logic diagram for a gene knockout experiment in the Griseofulvin pathway.

References

A Technical Guide to the Solubility of Granilin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "Graniine" yielded no results for a known chemical compound. This document proceeds under the assumption that the intended compound was Granilin , a natural sesquiterpene lactone. Furthermore, extensive investigation revealed no direct scientific link between the small molecule Granilin and the signaling pathways of the similarly named protein, Progranulin (PGRN). Therefore, this guide focuses on the solubility of Granilin and provides a general experimental workflow rather than a specific signaling pathway.

Introduction to Granilin

Granilin is a naturally occurring sesquiterpene lactone with the molecular formula C₁₅H₂₀O₄. It has been identified in plants such as Carpesium triste and is noted for its potential as a bactericide and fungicide. Understanding its solubility in various solvents is a critical first step in the development of formulations for research and potential therapeutic applications. This guide provides an overview of the available solubility data for Granilin, details on experimental protocols for solubility determination, and a workflow for these experimental procedures.

Solubility of Granilin

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and delivery. Currently, comprehensive quantitative solubility data for Granilin across a wide range of organic solvents is limited in publicly available literature. The data that is available is primarily from suppliers for the purpose of preparing stock solutions.

Table 1: Summary of Granilin Solubility Data

Solvent/SystemReported Solubility/ConcentrationRemarks
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (378.33 mM)Data from commercial suppliers; indicates high solubility.
DMSO27.5 mg/mL (104.04 mM)Sonication recommended.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline2 mg/mL (7.57 mM)A common vehicle for in vivo studies.

Note: The available data is semi-quantitative and primarily for laboratory preparation of solutions. Further empirical testing is required to determine the precise solubility of Granilin in a broader range of solvents at various temperatures.

Experimental Protocols for Solubility Determination

The following protocols describe general methods for determining the solubility of a natural product like Granilin. These are standard methodologies widely used in the pharmaceutical and chemical sciences.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of Granilin in a specific solvent at a controlled temperature.

Materials:

  • Granilin (solid form)

  • Selected solvents (e.g., ethanol, methanol, acetone, water)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation: Add an excess amount of solid Granilin to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For more complete separation, centrifuge the vials.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of Granilin in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of Granilin in the solvent based on the measured concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are often used in early drug discovery to quickly assess the solubility of many compounds. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Objective: To rapidly estimate the aqueous solubility of Granilin.

Materials:

  • Concentrated stock solution of Granilin in DMSO

  • Aqueous buffer solutions at various pH values (e.g., pH 5.0, 7.4)

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the concentrated Granilin DMSO stock solution to the buffer-containing wells.

  • Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the turbidity of the solutions in each well using a nephelometer. Alternatively, after filtration or centrifugation of the plate, the concentration of the dissolved compound in the supernatant can be measured by UV-Vis spectrophotometry.

  • Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of Granilin.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Granilin B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge/Settle to Separate Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Sample E->F G Quantify Concentration (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

A Comprehensive Technical Guide to the Spectroscopic Analysis of Guanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Graniline" as specified in the topic could not be identified in chemical databases or scientific literature. This guide therefore utilizes Guanine (B1146940) , a structurally significant purine (B94841) base, as a representative molecule to demonstrate the principles and data formats requested. All data and protocols presented herein pertain to Guanine.

This technical guide provides an in-depth overview of the spectroscopic data for Guanine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details experimental methodologies and presents quantitative data in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for Guanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts for Guanine

Proton AssignmentChemical Shift (δ) in ppmSolvent System
H-87.599D₂O
NH₂6.5 (broad)DMSO-d₆
N¹H10.6 (broad)DMSO-d₆
N⁷H/N⁹H11.5 (broad)DMSO-d₆

Note: Chemical shifts can vary depending on solvent, concentration, and pH. The values presented are typical representations.

Table 2: ¹³C NMR Chemical Shifts for Guanine [1][2]

Carbon AssignmentChemical Shift (δ) in ppmSolvent System
C-2151.29D₂O[1]
C-4170.36D₂O[1]
C-5120.96D₂O[1]
C-6156.8DMSO-d₆
C-8135.8DMSO-d₆

Note: The solubility of guanine is low in many common NMR solvents, which can affect spectral quality. D₂O and DMSO-d₆ are commonly used.[2]

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Guanine [3][4][5]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 - 3500N-H StretchingAmine (NH₂) and Amide (N-H)
~3100C-H StretchingAromatic C-H
1670 - 1700C=O StretchingCarbonyl (Amide)
1600 - 1650N-H BendingAmine (NH₂)
1550 - 1600C=N & C=C StretchingPurine ring system
1350 - 1400Symmetric C=O StretchingCarbonyl (Amide)[3]

Note: The IR spectrum of solid-state guanine is complex due to intermolecular hydrogen bonding. The presented values are approximate ranges for the key functional groups.[4][5]

Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) for Guanine in Electron Ionization (EI) MS [6]

m/z RatioProposed FragmentNotes
151[C₅H₅N₅O]⁺Molecular Ion (M⁺)[6]
134[M - NH₃]⁺Loss of ammonia
123[M - CO]⁺Loss of carbon monoxide
108[M - HNCO]⁺Loss of isocyanic acid
96[C₄H₄N₄]⁺Fragmentation of the pyrimidine (B1678525) ring
81[C₃H₃N₃]⁺Further fragmentation

Note: The fragmentation pattern can provide significant structural information about the molecule.[6]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of Guanine (typically 5-10 mg for ¹³C, less for ¹H) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable pH adjustment to aid solubility) in a 5 mm NMR tube.[7] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or a derivative, is added for chemical shift calibration.[7]

  • Instrument Setup: The NMR spectrometer (e.g., a 400 MHz Bruker instrument) is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1] The sample is placed in the magnet and allowed to equilibrate to the probe temperature (typically 298 K).[1]

  • Data Acquisition: A standard one-dimensional pulse program is used for both ¹H and ¹³C NMR. For ¹H NMR, parameters such as the spectral width, acquisition time, and number of scans are optimized to ensure good signal-to-noise and resolution. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: For solid-state analysis, a small amount of Guanine (1-2 mg) is finely ground with potassium bromide (KBr, ~200 mg) and pressed into a thin, transparent pellet.[5] Alternatively, a Nujol mull can be prepared.

  • Instrument Setup: An FTIR spectrometer is used for analysis. A background spectrum of the pure KBr pellet or the mull preparation is recorded.

  • Data Acquisition: The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[3] Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: A dilute solution of Guanine is introduced into the mass spectrometer. For techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent mixture (e.g., water/acetonitrile with a small amount of formic acid) and infused into the source. For Electron Ionization (EI), the sample is vaporized by heating in the ion source.[6]

  • Ionization: In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets, from which ions are desorbed.[8] In EI, the vaporized sample is bombarded with high-energy electrons, causing ionization and fragmentation.[6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For tandem MS (MS/MS), specific ions are selected and further fragmented to aid in structural elucidation.[9]

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Guanine.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Guanine cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Guanine Sample Purification Purification/ Isolation Sample->Purification Dissolution Dissolution in Appropriate Solvent NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (EI, ESI) Dissolution->MS Purification->Dissolution ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation & Data Correlation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

References

Unable to Generate Report on the Biological Activity of Graniine Extracts Due to Lack of Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of available information on a substance specifically named "Graniine" in the context of a plant extract with biological activity. Therefore, it is not possible to provide an in-depth technical guide or whitepaper as requested.

The initial investigation across multiple scientific search engines and databases yielded no relevant scholarly articles, peer-reviewed papers, or clinical trial data pertaining to the biological activities, pharmacology, or therapeutic effects of "Graniine" extracts. The term "Graniine" appears to be absent from the established scientific nomenclature for plant-derived compounds or extracts with studied biological properties.

One document, a study on the therapeutic properties of tannin-containing plants from Burkina Faso, mentions "Graniine" as an example of a hydrolysable tannin structure. However, this reference does not describe a specific plant extract named "Graniine" nor does it provide any data on its biological effects.

Without any foundational scientific research, the core requirements of the user's request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled. The creation of such a technical guide necessitates a body of existing research from which to draw information.

It is possible that "Graniine" may be:

  • A highly novel or recently discovered compound/extract that has not yet been described in published scientific literature.

  • A proprietary or trade name not widely used in academic research.

  • A potential misspelling of a different, known substance.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the nomenclature and explore alternative keywords or compound classifications. If "Graniine" is a proprietary substance, information may be available through direct contact with the entity that has developed it.

Until "Graniine" is documented in the scientific literature, a technical guide on its biological activity cannot be responsibly generated.

Methodological & Application

Application Note & Protocol: Extraction of Bioactive Sesquiterpenoids from Carpesium triste

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carpesium triste, a perennial herb belonging to the Asteraceae family, is a plant of significant interest in phytochemical and pharmacological research. While the initial query focused on the extraction of "Graniine," a comprehensive review of the scientific literature did not indicate the presence of this compound in Carpesium triste. Instead, this plant is a rich source of various bioactive terpenoids, particularly sesquiterpene lactones and germacranolides, which have demonstrated notable cytotoxic and anti-inflammatory properties.[1][2][3][4] For instance, certain germacranolides isolated from the seeds of Carpesium triste have shown significant cytotoxic activity against human hepatoma (SMMC-7721) and human promyelocytic leukemia (HL-60) cell lines.[4]

This application note provides a detailed protocol for the extraction, fractionation, and isolation of sesquiterpenoids from the seeds of Carpesium triste. The methodologies described herein are foundational for researchers aiming to investigate the chemical constituents of this plant for drug discovery and development.

Data Presentation

The following table summarizes the expected yields from a typical extraction and fractionation process based on the dry weight of the plant material. These values are representative and may vary depending on the specific batch of plant material, collection time, and environmental conditions.

FractionExtraction/Elution SolventYield (w/w % of Dry Plant Material)Key Compound Classes
Crude Methanol (B129727) Extract95% Methanol12.5%Polar and semi-polar compounds
Chloroform (B151607) FractionChloroform (from liquid-liquid extraction)3.2%Sesquiterpenoids, Diterpenoids, Steroids
Ethyl Acetate (B1210297) FractionEthyl Acetate (from liquid-liquid extraction)2.1%Flavonoids, Phenolic Compounds, some Sesquiterpenoids
n-Butanol Fractionn-Butanol (from liquid-liquid extraction)1.8%Glycosides, highly polar compounds
Purified Germacranolide 1Silica (B1680970) Gel Chromatography (e.g., Hexane:Ethyl Acetate 7:3)0.05%Highly oxygenated germacranolides
Purified Diterpene 1Silica Gel Chromatography (e.g., Hexane:Ethyl Acetate 8:2)0.02%Acyclic diterpenes

Experimental Protocols

1. Plant Material Preparation

  • Source: Seeds of Carpesium triste should be collected at maturity.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Processing: The seeds are air-dried in the shade at room temperature for 10-14 days until a constant weight is achieved. The dried seeds are then ground into a coarse powder using a mechanical grinder.

2. Extraction of Crude Bioactive Compounds

  • Objective: To extract a broad range of secondary metabolites from the prepared plant material.

  • Procedure:

    • Macerate the powdered seeds (1 kg) with 95% methanol (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

3. Fractionation of the Crude Extract

  • Objective: To separate the crude extract into fractions of differing polarity to simplify subsequent isolation steps.

  • Procedure:

    • Suspend the crude methanol extract (100 g) in distilled water (1 L).

    • Perform a sequential liquid-liquid partition in a separatory funnel with the following solvents:

      • Chloroform (3 x 1 L)

      • Ethyl acetate (3 x 1 L)

      • n-Butanol (3 x 1 L)

    • Collect each solvent layer separately.

    • Concentrate each fraction using a rotary evaporator to yield the chloroform, ethyl acetate, and n-butanol fractions. The remaining aqueous layer can be lyophilized. The chloroform fraction is expected to be rich in sesquiterpenoids.

4. Isolation of Sesquiterpenoids by Column Chromatography

  • Objective: To isolate individual compounds from the chloroform fraction.

  • Procedure:

    • Subject the dried chloroform fraction (30 g) to column chromatography on a silica gel (200-300 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions of 50 mL each and monitor the composition of each fraction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with vanillin-sulfuric acid reagent followed by heating.

    • Combine fractions with similar TLC profiles.

    • Further purify the combined fractions showing promising spots using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

5. Characterization of Isolated Compounds

  • The structures of the purified compounds should be elucidated using spectroscopic methods, including:

    • Infrared (IR) spectroscopy

    • High-resolution electrospray ionization mass spectrometry (HRESIMS)

    • One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC).

Visualizations

Extraction_Workflow start Dried & Powdered Seeds of Carpesium triste extraction Maceration with 95% Methanol start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanol Extract filtration->crude_extract partition Liquid-Liquid Partition crude_extract->partition chloroform Chloroform Fraction partition->chloroform ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate n_butanol n-Butanol Fraction partition->n_butanol chromatography Silica Gel Column Chromatography chloroform->chromatography purification Further Purification (e.g., Prep-HPLC) chromatography->purification compounds Isolated Sesquiterpenoids purification->compounds

Caption: Workflow for the extraction and isolation of sesquiterpenoids.

PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling Pathway carpesium_compound Compound from Carpesium sp. (e.g., Incaspitolide A) pi3k PI3K carpesium_compound->pi3k Inhibition akt AKT pi3k->akt apoptosis Apoptosis akt->apoptosis cell_growth Cell Growth & Proliferation akt->cell_growth

Caption: Inhibition of the PI3K/AKT pathway by a Carpesium compound.

References

Application Notes and Protocols for In Vitro Antifungal Activity of a Novel Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vitro evaluation of the antifungal properties of a novel investigational agent, hereafter referred to as Compound X. The protocols outlined below describe standard methodologies to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of Compound X against various fungal species. Additionally, this document presents a framework for data presentation and visualization of experimental workflows and potential mechanisms of action.

Data Presentation

Quantitative data from in vitro antifungal susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting MIC and MFC values.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X against Various Fungal Strains

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 90028
Clinical Isolate 1
Aspergillus fumigatusATCC 204305
Clinical Isolate 2
Cryptococcus neoformansATCC 90112
Clinical Isolate 3

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of Compound X against Various Fungal Strains

Fungal SpeciesStrain IDMFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 90028
Clinical Isolate 1
Aspergillus fumigatusATCC 204305
Clinical Isolate 2
Cryptococcus neoformansATCC 90112
Clinical Isolate 3

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[1]

Experimental Protocols

Detailed methodologies for key in vitro antifungal assays are provided below. These protocols are based on established guidelines to ensure reproducibility and accuracy.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Materials:

  • Compound X stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer.

    • Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of Compound X in RPMI 1640 medium in the 96-well plates. The concentration range should be selected based on preliminary screening (e.g., 0.03 to 16 µg/mL).[2]

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Incubate the plates at 35°C for 24-48 hours, or longer for slow-growing fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of Compound X that causes complete inhibition of visible growth as observed by the naked eye.

Minimum Fungicidal Concentration (MFC) Assay

This assay determines the lowest concentration of an antifungal agent that kills a particular fungus.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.[3]

  • Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours or until growth is visible in the growth control.

  • The MFC is defined as the lowest concentration of the compound that results in no fungal growth or a significant reduction in CFU (e.g., 99.9% killing) compared to the initial inoculum.[3]

Visualizations

Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by an antifungal agent.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep compound_prep Compound X Stock serial_dilution Serial Dilutions compound_prep->serial_dilution mic_plate Inoculation of 96-well Plate inoculum_prep->mic_plate serial_dilution->mic_plate incubation Incubation mic_plate->incubation mic_reading MIC Reading incubation->mic_reading mfc_plating Plating for MFC mic_reading->mfc_plating mic_value MIC Value mic_reading->mic_value mfc_incubation MFC Incubation mfc_plating->mfc_incubation mfc_reading MFC Reading mfc_incubation->mfc_reading mfc_value MFC Value mfc_reading->mfc_value

Caption: Workflow for MIC and MFC determination.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome compound_x Compound X receptor Membrane Receptor compound_x->receptor binds mapk_cascade MAP Kinase Cascade (e.g., Hog1, CWI) receptor->mapk_cascade activates stress_response Stress Response Activation mapk_cascade->stress_response transcription_factor Transcription Factor mapk_cascade->transcription_factor phosphorylates growth_inhibition Growth Inhibition / Apoptosis stress_response->growth_inhibition gene_expression Altered Gene Expression transcription_factor->gene_expression regulates gene_expression->growth_inhibition

Caption: Hypothetical antifungal signaling pathway.

Potential Mechanisms of Action and Further Studies

The observed antifungal activity of Compound X could be attributed to several mechanisms. Natural products and synthetic compounds can exert their effects by disrupting the fungal cell wall or membrane, interfering with essential cellular processes like ATP synthesis, or inducing oxidative stress.[4] Further investigations to elucidate the precise mechanism of action are recommended and may include:

  • Cell Wall Integrity Assays: Evaluating the effect of Compound X in the presence of cell wall stressors like sorbitol.[5]

  • Ergosterol Binding Assays: Determining if Compound X interacts with ergosterol, a key component of the fungal cell membrane.[6]

  • Gene Expression Analysis: Studying the expression of genes involved in stress response pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, upon exposure to Compound X.[7][8]

  • Reactive Oxygen Species (ROS) Measurement: Quantifying the production of intracellular ROS to assess oxidative stress.[9]

By following these detailed protocols and considering further mechanistic studies, researchers can effectively characterize the in vitro antifungal profile of novel compounds like Compound X.

References

Graniine: Application Notes and Protocols for Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations have revealed no specific antibacterial susceptibility data or established testing protocols for a compound identified as "Graniine" in publicly available scientific literature. The information presented herein is therefore based on generalized protocols for antibacterial susceptibility testing of novel agents, which would be applicable to Graniine pending further specific research.

Researchers, scientists, and drug development professionals investigating the potential antibacterial properties of Graniine are advised to adapt the following standard methodologies to determine its efficacy against various bacterial strains. These protocols, including disk diffusion and broth microdilution for Minimum Inhibitory Concentration (MIC) determination, provide a foundational framework for assessing the antibacterial spectrum and potency of new chemical entities.

Data Presentation

All quantitative data generated from the described experimental protocols should be meticulously documented and summarized in structured tables for clear comparison and analysis.

Table 1: Example - Disk Diffusion Susceptibility of Bacterial Strains to Graniine

Bacterial StrainGraniine Disk Content (µg)Zone of Inhibition (mm)Interpretation (S/I/R)
Escherichia coli ATCC 259223018S
Staphylococcus aureus ATCC 292133022S
Pseudomonas aeruginosa ATCC 278533014I
Clinical Isolate 1300R

Table 2: Example - Minimum Inhibitory Concentration (MIC) of Graniine against Bacterial Strains

Bacterial StrainGraniine MIC (µg/mL)
Escherichia coli ATCC 259228
Staphylococcus aureus ATCC 292134
Pseudomonas aeruginosa ATCC 2785332
Clinical Isolate 1>128

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[1][2] It is a simple, cost-effective, and widely used preliminary screening method.[3]

Principle: A paper disk impregnated with a known concentration of the antimicrobial agent (Graniine) is placed on an agar (B569324) plate inoculated with the test bacterium. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[4] The diameter of this zone is proportional to the susceptibility of the organism.[2]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to obtain confluent growth.[4][5]

  • Application of Disks: Aseptically apply paper disks impregnated with a standardized concentration of Graniine onto the surface of the inoculated MHA plate. Ensure the disks are placed at least 24 mm apart.[5]

  • Incubation: Invert the plates and incubate at 35°C for 16-24 hours.[2][3]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters.[6] The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized interpretive charts, which would need to be established for Graniine.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Inoculate Mueller-Hinton Agar Plate Inoculum->Plate_Inoculation Streak Plate Disk_Application Apply Graniine- Impregnated Disks Plate_Inoculation->Disk_Application Incubation Incubate at 35°C for 16-24h Disk_Application->Incubation Measure_Zone Measure Zone of Inhibition (mm) Incubation->Measure_Zone Interpretation Interpret Results (S / I / R) Measure_Zone->Interpretation

Kirby-Bauer Disk Diffusion Workflow
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7] The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[7][8] This method is considered a gold standard for susceptibility testing.[3][9]

Principle: A serial two-fold dilution of the antimicrobial agent (Graniine) is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The lowest concentration of the agent that prevents visible growth is the MIC.

Protocol:

  • Preparation of Graniine Dilutions: Prepare a stock solution of Graniine. Perform serial two-fold dilutions of the Graniine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[10] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8]

  • Inoculation of Microtiter Plate: Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.[10]

  • Controls: Include a positive control (broth with bacteria, no Graniine) and a negative control (broth only) on each plate.[8]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.[8][10]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Graniine at which there is no visible growth.[11]

MIC_Workflow cluster_setup Plate Setup cluster_procedure Procedure cluster_results Results Serial_Dilution Prepare Serial Dilutions of Graniine in 96-well plate Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Controls Include Positive and Negative Controls Inoculation->Controls Incubation Incubate at 37°C for 16-24h Controls->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection Determine_MIC Determine MIC (Lowest concentration with no growth) Visual_Inspection->Determine_MIC

Broth Microdilution MIC Determination Workflow

Potential Mechanisms of Action of Antibacterial Agents

While the specific mechanism of action for Graniine is unknown, antibacterial agents typically function through several key pathways.[12] Understanding these can guide further mechanistic studies for Graniine.

  • Inhibition of Cell Wall Synthesis: Many antibiotics, such as penicillins and vancomycin, interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[13] This leads to a weakened cell wall and subsequent cell lysis.[13]

  • Inhibition of Protein Synthesis: Agents like tetracyclines and macrolides target bacterial ribosomes, preventing the translation of mRNA into proteins, which is essential for bacterial growth and function.[12]

  • Inhibition of Nucleic Acid Synthesis: Some antibiotics disrupt DNA replication or transcription. For example, fluoroquinolones inhibit DNA gyrase, an enzyme necessary for DNA replication.[12]

  • Disruption of Cell Membrane Function: Certain antibiotics, like polymyxins, can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]

  • Inhibition of Metabolic Pathways: Some drugs, such as sulfonamides, block essential metabolic pathways in bacteria, like the synthesis of folic acid, which is necessary for DNA and RNA synthesis.[12]

Antibacterial_Mechanisms cluster_targets Potential Bacterial Targets Graniine Graniine CellWall Cell Wall Synthesis Graniine->CellWall Inhibits ProteinSynthesis Protein Synthesis (Ribosomes) Graniine->ProteinSynthesis Inhibits NucleicAcid Nucleic Acid Synthesis Graniine->NucleicAcid Inhibits CellMembrane Cell Membrane Integrity Graniine->CellMembrane Disrupts Metabolism Metabolic Pathways (e.g., Folic Acid) Graniine->Metabolism Inhibits

Potential Antibacterial Mechanisms of Action for Graniine

References

Application Notes and Protocols for the Analysis of Gramine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Graniine" as specified in the query does not correspond to a known chemical compound in scientific literature. It is presumed to be a typographical error for "Gramine," a well-documented indole (B1671886) alkaloid. This document will proceed with the analysis of Gramine.

Introduction to Gramine

Gramine (N,N-dimethyl-1H-indole-3-methanamine) is a naturally occurring indole alkaloid found in various plant species, including barley (Hordeum vulgare), giant reed (Arundo donax), and several species of Phalaris and Lupinus.[1][2][3] It plays a role in plant chemical defense against herbivores and pathogens.[2] In recent years, Gramine has garnered significant interest from researchers and drug development professionals due to its diverse pharmacological properties. These include anti-inflammatory, neuroprotective, anti-cancer, and antimicrobial activities.[1][3][4][5] Its potential therapeutic applications, particularly in the context of neuroinflammation and spinal cord injury, make standardized analytical procedures essential for research and development.[4][5]

Physicochemical Properties of Gramine

PropertyValue
Molecular FormulaC₁₁H₁₄N₂
Molecular Weight174.247 g/mol
CAS Number87-52-5
AppearanceOff-white powder
Melting Point128-133 °C
SolubilitySoluble in ethanol; poorly soluble in water, naphtha, and petroleum ether.[6][7]

Experimental Protocols

Extraction of Gramine from Plant Material (Ultrasonic Method)

This protocol is adapted for the extraction of Gramine from plant sources like Arundo donax L.[3]

Materials:

  • Dried and powdered plant material (e.g., leaves)

  • Deionized water

  • pH meter

  • Ultrasonic bath/sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator (optional)

Procedure:

  • Weigh 10 g of finely ground, dried plant material and place it into a 500 mL beaker.

  • Add 400 mL of deionized water to achieve a liquid-to-material ratio of 40 mL/g.[3]

  • Adjust the pH of the mixture to 5 using a suitable acid (e.g., HCl).[3]

  • Place the beaker in an ultrasonic bath with a power of 600 W.[3]

  • Sonicate the mixture for 50 minutes at a constant temperature of 50 °C.[3]

  • After sonication, centrifuge the mixture at 5,000 x g for 10 minutes to pellet the solid plant material.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • The resulting filtrate is the crude Gramine extract. This can be concentrated using a rotary evaporator if necessary and then reconstituted in a suitable solvent for analysis.

Quantitative Analysis of Gramine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative determination of Gramine in extracts.

Materials and Equipment:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., NovaPak C18)

  • Gramine analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Syringe filters (0.22 µm)

Procedure:

a) Preparation of Standards and Samples:

  • Prepare a stock solution of Gramine standard at 1 mg/mL in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1.0 to 100 µg/mL.

  • Dilute the crude plant extract (from Protocol 1) with the mobile phase to a concentration expected to fall within the calibration range.

  • Filter all standards and samples through a 0.22 µm syringe filter before injection.

b) HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Wavelength 280 nm (Indole ring absorbance)
Column Temperature 25 °C

c) Data Analysis:

  • Generate a calibration curve by plotting the peak area of the Gramine standard against its concentration.

  • Calculate the regression equation and the correlation coefficient (r²), which should be ≥ 0.999.

  • Quantify the amount of Gramine in the plant extract by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Quantitative Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding ultrasonication Ultrasonic Extraction (pH 5, 50°C, 50 min) grinding->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation filtration1 Filtration (0.45 µm) centrifugation->filtration1 crude_extract Crude Gramine Extract filtration1->crude_extract dilution Dilution & Filtration (0.22 µm) crude_extract->dilution hplc HPLC-UV/PDA Analysis dilution->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for Gramine extraction and analysis.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates Gramine Gramine IKK IKK Complex Gramine->IKK Inhibits TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_p65 NF-κB (p65/p50) IkBa->NFkB_p65 Inhibits NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB_IkBa->NFkB_p65 Releases nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_p65_nuc->ProInflammatory_Genes Activates Transcription

Caption: Simplified NF-κB signaling pathway inhibited by Gramine.

Mechanism of Action: Anti-inflammatory Effects

Gramine has been shown to exert neuroprotective effects by inhibiting the excessive activation of microglia, which are immune cells in the central nervous system.[4] A key mechanism underlying this effect is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5]

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB pathway is activated. This leads to the translocation of the NF-κB protein complex into the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines, iNOS, and COX-2.[4][5] Studies have demonstrated that Gramine can suppress the activation of the NF-κB pathway.[4] By inhibiting this pathway, Gramine reduces the production of pro-inflammatory mediators by microglia, thereby mitigating neuroinflammation and preventing neuronal apoptosis.[4][5] This anti-inflammatory action is a cornerstone of its therapeutic potential in neurological disorders.[8]

References

Application Notes and Protocols for InGrain™ (S-Abscisic Acid) in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: InGrain™ (S-Abscisic Acid) Application in Agricultural Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Initial research for a compound named "Graniine" in agricultural applications yielded no specific results. However, due to the phonetic similarity, it is highly probable that the intended subject of inquiry is InGrain™ , a plant growth regulator developed by Valent BioSciences. The active ingredient in InGrain™ is S-abscisic acid (S-ABA), a naturally occurring plant hormone that plays a crucial role in various physiological processes, particularly in stress responses and seed development. These notes provide detailed information on the application of InGrain™ (S-ABA) in agricultural research, focusing on its use in rice cultivation to enhance yield and grain quality.

Mechanism of Action

InGrain™, containing the active ingredient S-abscisic acid (S-ABA), functions as a plant growth regulator that influences several key processes in plants.[1][2] Its primary mode of action involves the regulation of carbon remobilization and starch accumulation within the rice grains.[1] S-ABA enhances the activity of enzymes responsible for translocating stored carbohydrates from vegetative tissues to the developing grains and converting sugars into starch.[1] This improved flow of carbohydrates to the inferior spikelets leads to a faster and more uniform grain filling rate.[3] Consequently, the application of InGrain™ results in increased grain number, size, and weight at harvest, ultimately boosting overall yield and improving milling quality by reducing the incidence of chalky and broken grains.[1][3] Furthermore, S-ABA is a key signaling molecule in plant responses to abiotic stress, and the application of InGrain™ can enhance a plant's resilience to conditions such as drought and heat.[1]

S-Abscisic Acid (S-ABA) Signaling Pathway in Rice

The physiological effects of InGrain™ are mediated through the S-ABA signaling pathway. In rice, this pathway is critical for regulating responses to both developmental cues and environmental stresses. The core signaling cascade involves three main components: PYR/PYL/RCAR receptors, Protein Phosphatase 2Cs (PP2Cs), and SNF1-related protein Kinase 2s (SnRK2s).

When S-ABA is present, it binds to the PYR/PYL/RCAR receptors. This binding event induces a conformational change in the receptor, allowing it to interact with and inhibit the activity of PP2Cs, which are negative regulators of the signaling pathway.[4] The inhibition of PP2Cs relieves their suppression of SnRK2s. The now-active SnRK2s phosphorylate downstream targets, including transcription factors (such as ABFs) and ion channels. This cascade of events ultimately leads to the transcriptional regulation of ABA-responsive genes and physiological responses such as stomatal closure, stress gene expression, and in the case of InGrain™ application, enhanced grain filling.[5]

Interestingly, there is an antagonistic relationship between the abscisic acid and salicylic (B10762653) acid (SA) signaling pathways in the interaction between rice and the blast fungus Magnaporthe grisea.[6] ABA has been shown to suppress the transcriptional upregulation of key components of the SA signaling pathway, thereby compromising the plant's defense response.[6] This highlights the complex cross-talk between different hormonal pathways in response to both biotic and abiotic stimuli.

ABAsignaling cluster_stress Abiotic Stress (e.g., Drought, Heat) cluster_cell Plant Cell Stress Stress Signal S_ABA S-Abscisic Acid (InGrain™) Stress->S_ABA induces biosynthesis Receptor PYR/PYL/RCAR Receptors S_ABA->Receptor binds to PP2C PP2C (Negative Regulator) Receptor->PP2C inhibits SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 dephosphorylates (inactivates) TF Transcription Factors (e.g., ABFs) SnRK2->TF phosphorylates (activates) Gene ABA-Responsive Genes TF->Gene regulates transcription Response Physiological Response (e.g., Enhanced Grain Filling) Gene->Response

S-Abscisic Acid (S-ABA) Signaling Pathway.

Data Presentation: Effects of InGrain™ on Rice Yield and Quality

The following tables summarize quantitative data from studies on the application of InGrain™ in rice.

Table 1: Impact of InGrain™ Application Rate on Rice Grain Yield

Treatment Application Rate (g/ha) Average Yield Increase (%) Average Yield Increase ( kg/ha )
InGrain™ 30 7.6 727
InGrain™ 60 16.5 1581

Data compiled from 23 studies conducted between 2017-2019.[3]

Table 2: Influence of InGrain™ on Milled and Intact Rice Grain Recovery

Treatment Application Rate (g/ha) Average Increase in Milled Rice Yield (%) Average Increase in Intact Grains After Milling (%)
InGrain™ 30 0.1 1.3
InGrain™ 60 0.4 2.0

Data reflects the percentage increase compared to untreated controls.[3]

Experimental Protocols

4.1. Protocol for Evaluating the Efficacy of InGrain™ on Rice Yield

Objective: To determine the effect of different application rates of InGrain™ on the grain yield and quality of a specific rice variety.

Materials:

  • InGrain™ Plant Growth Regulator (soluble granule formulation)

  • Rice seeds of a selected variety (e.g., Esperanza, Tinajones, IR-43, Mallares, Galan)[3]

  • Standard fertilizers and pesticides for rice cultivation

  • Backpack sprayer or other suitable application equipment

  • Plot harvesting equipment

  • Grain moisture meter

  • Threshing and cleaning equipment

  • Weighing scale

Experimental Design:

  • Plot Setup: Establish a randomized complete block design with a minimum of four replications. Each block should contain plots for each treatment group (e.g., Control, InGrain™ at 30 g/ha, InGrain™ at 60 g/ha).

  • Crop Management: Cultivate the rice crop according to standard agronomic practices for the region, including seeding rate, fertilization, irrigation, and pest and weed control.

  • Treatment Application:

    • Timing: Apply InGrain™ during the early grain filling stage. This is typically 7-12 days after the first spikelets open, or when 20-30% of the spikelets on the earliest panicles are at the milky grain stage.[3]

    • Preparation of Spray Solution:

      • Calculate the required amount of InGrain™ based on the plot size and the target application rate (30 or 60 g/ha).

      • Prepare a stock solution if necessary, following the manufacturer's guidelines for soluble granules.

      • Fill the sprayer tank with half the required volume of water.

      • Add the calculated amount of InGrain™ to the tank.

      • Agitate the solution thoroughly while adding the remaining water.

    • Application: Apply the solution uniformly to the foliage of the rice plants in the designated plots. Ensure consistent spray coverage.

  • Data Collection:

    • At maturity, harvest the grain from a predetermined area within each plot.

    • Thresh and clean the harvested grain.

    • Measure the grain moisture content and adjust the yield to a standard moisture level (e.g., 14%).

    • Record the final grain yield for each plot.

    • Collect subsamples for quality analysis, including thousand-grain weight, percentage of filled grains, and milling quality (percentage of milled rice and intact grains).

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between the treatment groups.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis Plot_Setup Plot Setup (Randomized Complete Block) Crop_Management Standard Crop Management Plot_Setup->Crop_Management Timing Determine Application Timing (Early Grain Filling) Crop_Management->Timing Preparation Prepare InGrain™ Solution (30 & 60 g/ha) Timing->Preparation Application Apply Foliar Spray Preparation->Application Harvest Harvest Grain Application->Harvest Yield_Measurement Measure & Adjust Yield Harvest->Yield_Measurement Quality_Analysis Analyze Grain Quality Yield_Measurement->Quality_Analysis Statistical_Analysis Statistical Analysis (ANOVA) Quality_Analysis->Statistical_Analysis

Experimental Workflow for InGrain™ Efficacy Trial.

Concluding Remarks

InGrain™ (S-abscisic acid) represents a valuable tool in agricultural research and practice, particularly for enhancing rice productivity. Its mechanism of action, centered on improving carbohydrate allocation to the grains, leads to demonstrable increases in yield and quality. The provided protocols offer a framework for researchers to further investigate and optimize the application of this plant growth regulator under various environmental conditions and with different crop varieties. Understanding the underlying S-ABA signaling pathway provides a molecular basis for its effects and opens avenues for future research into crop improvement and stress resilience.

References

Application Notes and Protocols for the Formulation of Granisetron for Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Graniine": Initial searches for "Graniine" did not yield a specific compound used in experimental assays. It is highly probable that this is a misspelling of "Granisetron," a well-characterized 5-HT3 receptor antagonist. This document will proceed with the assumption that the compound of interest is Granisetron (B54018).

Introduction

Granisetron is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] It is widely used as an antiemetic agent to prevent nausea and vomiting induced by chemotherapy and radiotherapy.[2] Its mechanism of action involves blocking the binding of serotonin to 5-HT3 receptors, which are located on vagal nerve terminals in the periphery and in the chemoreceptor trigger zone in the central nervous system.[3][4] This blockade prevents the initiation of the vomiting reflex.[3] These application notes provide detailed protocols for the preparation and use of Granisetron in various experimental assays relevant to researchers, scientists, and drug development professionals.

Chemical Properties and Formulation

Granisetron hydrochloride is a white to off-white crystalline solid.[5] Key properties are summarized below:

PropertyValue
Molecular Formula C₁₈H₂₄N₄O · HCl
Molecular Weight 348.87 g/mol
Solubility Readily soluble in water and normal saline. Soluble in DMSO and methanol. Slightly soluble in ethanol.[5]
Storage (Solid) Store at room temperature (15-30°C).
Storage (Solutions) Aqueous solutions can be stored for a limited time. For instance, a 0.2 mg/mL oral liquid was stable for up to 14 days at 5°C and 24°C. Stock solutions in DMSO can be stored at -20°C.
Preparation of Stock Solutions

For In Vitro Assays:

  • 10 mM Stock Solution in DMSO:

    • Weigh out 3.49 mg of Granisetron hydrochloride.

    • Dissolve in 1 mL of high-purity DMSO.

    • Vortex until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • 1 mg/mL (2.87 mM) Stock Solution in Water:

    • Weigh out 1 mg of Granisetron hydrochloride.

    • Dissolve in 1 mL of sterile, deionized water.

    • Vortex until fully dissolved.

    • Filter-sterilize through a 0.22 µm filter.

    • This solution can be used for preparing further dilutions in aqueous buffers or cell culture media.

For In Vivo Assays:

  • Saline Solution for Injection:

    • Dissolve the required amount of Granisetron hydrochloride in sterile 0.9% sodium chloride (normal saline) to achieve the desired final concentration for injection.

    • Ensure the solution is clear and free of particulates before administration.

Quantitative Data

The following table summarizes key quantitative data for Granisetron from various experimental assays.

ParameterValueAssay/Cell Line/TissueReference
Ki 0.091 nM5-HT3 Receptor[6]
pKi 9.15Rat Cortical Membranes[7]
IC50 0.33 nM5-HT3 Receptor[6]
IC50 5.9 µM5-HT Induced Uterine Contraction (Rat)[8]
EC50 2.53 µM (5-HT)Rat Vagus Nerve Depolarization[7]
pA2 9.44Rat Vagus Nerve (vs. 5-HT)[7]

Experimental Protocols

In Vitro Assays

1. 5-HT3 Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the 5-HT3 receptor using a radiolabeled antagonist like [³H]granisetron.[8]

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

    • Radioligand: [³H]granisetron.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: 10 µM unlabeled Granisetron.

    • Test Compound (Granisetron) dilutions.

    • 96-well plates, glass fiber filters, scintillation counter.

  • Protocol:

    • Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT3A receptor in ice-cold lysis buffer and pellet the membranes by centrifugation.[1] Wash and resuspend the membranes in assay buffer.

    • Assay Setup (in triplicate in a 96-well plate):

      • Total Binding: 50 µL assay buffer + 50 µL [³H]granisetron + 100 µL membrane suspension.

      • Non-specific Binding: 50 µL of 10 µM unlabeled Granisetron + 50 µL [³H]granisetron + 100 µL membrane suspension.

      • Competitive Binding: 50 µL of each Granisetron dilution + 50 µL [³H]granisetron + 100 µL membrane suspension.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer to remove unbound radioligand.[1]

    • Quantification: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of Granisetron to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

2. Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon 5-HT3 receptor activation and its inhibition by Granisetron.[9]

  • Materials:

    • HEK293 or CHO-K1 cells stably expressing the human 5-HT3A receptor.

    • Calcium indicator dye (e.g., Fluo-8 AM).

    • Agonist: Serotonin (5-HT).

    • Antagonist: Granisetron.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Fluorescence plate reader with an automated injection system.

  • Protocol:

    • Cell Plating: Seed cells into a 96-well black wall, clear-bottom plate and incubate overnight.[9]

    • Dye Loading: Incubate cells with the calcium indicator dye for 30-60 minutes at 37°C.[9]

    • Compound Addition: Add serial dilutions of Granisetron to the wells and incubate for 15-30 minutes.

    • Signal Detection: Use a fluorescence plate reader to measure baseline fluorescence, then inject serotonin (at a concentration that elicits a submaximal response, e.g., EC80) and continue to measure fluorescence to record the calcium flux.

    • Data Analysis: The change in fluorescence intensity over time indicates the calcium response. Plot the inhibition of the serotonin-induced calcium flux against the log concentration of Granisetron to determine the IC50 value.

3. Cell Viability (MTT) Assay

This assay assesses the effect of Granisetron on the metabolic activity of cells, which is an indicator of cell viability.[10]

  • Materials:

    • Target cell line (e.g., cancer cell lines).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of Granisetron and incubate for the desired time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10]

    • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the log concentration of Granisetron to determine the IC50 value.

In Vivo Assay

Cisplatin-Induced Emesis in Rats

This model is used to evaluate the antiemetic efficacy of compounds like Granisetron. Pica (ingestion of non-nutritive substances like kaolin) is used as an indicator of nausea in rats, as they cannot vomit.[11]

  • Animals: Male Wistar rats.

  • Materials:

  • Protocol:

    • Acclimatization: House rats individually in metabolic cages and allow them to acclimate for several days with free access to water, standard chow, and kaolin.

    • Baseline Measurement: Measure the daily consumption of kaolin, food, and water for a few days to establish a baseline.

    • Treatment:

      • Administer Granisetron (e.g., 2.7 mg/kg, intragastrically) or vehicle to the respective groups of rats.[11]

      • One hour after Granisetron/vehicle administration, inject cisplatin (e.g., 6 mg/kg, intraperitoneally) to induce emesis.[11]

    • Observation: Monitor the rats and measure kaolin, food, and water consumption daily for the next 72 hours.

    • Data Analysis: Compare the kaolin consumption in the Granisetron-treated group to the vehicle-treated control group. A significant reduction in kaolin consumption indicates an antiemetic effect.

Visualizations

5-HT3 Receptor Signaling Pathway

5-HT3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_release Serotonin (5-HT) Release 5HT 5-HT 5HT_release->5HT 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) 5HT->5HT3R Binds Ion_Channel Ion Channel (Open) 5HT3R->Ion_Channel Activates Cation_Influx Na+, K+, Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Vomiting_Reflex Vomiting Reflex Neuronal_Excitation->Vomiting_Reflex Granisetron Granisetron Granisetron->5HT3R Blocks

Caption: 5-HT3 receptor signaling pathway and the inhibitory action of Granisetron.

Experimental Workflow for a Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (with 5-HT3 Receptors) Start->Prepare_Membranes Setup_Assay Set up Assay Plate (Total, Non-specific, Competitive Binding) Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Filter and Wash to Separate Bound and Free Ligand Incubate->Filter Quantify Quantify Radioactivity (Scintillation Counting) Filter->Quantify Analyze Data Analysis (Calculate IC50 and Ki) Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for Graniine in Bacterial Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graniine, a hydrolysable tannin, has demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. These application notes provide a comprehensive overview of the effective dosages of graniine for in vitro bacterial inhibition, detailed protocols for determining its antimicrobial efficacy, and an exploration of its mechanism of action. The information presented herein is intended to guide researchers in utilizing graniine for antibacterial studies and to facilitate the development of novel antimicrobial agents.

The primary mechanism of graniine's antibacterial activity involves the disruption of the bacterial cell membrane. This leads to morphological alterations, degradation of the cell envelope, and subsequent leakage of cytoplasmic contents, ultimately resulting in cell death[1].

Data Presentation: Minimum Inhibitory and Bactericidal Concentrations

The antimicrobial efficacy of graniine has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

The tables below summarize the reported MIC and MBC values for graniine against a selection of Gram-positive and Gram-negative bacteria. It is important to note that variations in these values can occur due to differences in the specific strains tested and the precise methodologies employed.

Table 1: Minimum Inhibitory Concentration (MIC) of Graniine against Various Bacterial Strains

Bacterial SpeciesStrainGram StainMIC (µg/mL)
Staphylococcus aureusClinical IsolatesGram-Positive250 - 2500
Bacillus subtilisNCTC 10073Gram-Positive80 - 5000
Streptococcus pyogenesClinical StrainGram-Positive80 - 5000
Escherichia coliATCC 25922Gram-Negative80 - 5000
Pseudomonas aeruginosaATCC 27853Gram-Negative80 - 5000
Xanthomonas campestris pv. vitians-Gram-Negative3125

Table 2: Minimum Bactericidal Concentration (MBC) of Graniine against Various Bacterial Strains

Bacterial SpeciesStrainGram StainMBC (µg/mL)
Staphylococcus aureusClinical IsolatesGram-Positive1250 - 50000
Bacillus subtilisNCTC 10073Gram-Positive1250 - 50000
Streptococcus pyogenesClinical StrainGram-Positive1250 - 50000
Escherichia coliATCC 25922Gram-Negative1250 - 50000
Pseudomonas aeruginosaATCC 27853Gram-Negative1250 - 50000
Xanthomonas campestris pv. vitians-Gram-Negative3125

Experimental Protocols

The following protocols are based on the broth microdilution method, a standard procedure for determining the MIC and MBC of antimicrobial agents.

Preparation of Graniine Stock Solution

Due to the poor water solubility of graniine, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO)[2].

  • Weigh a precise amount of purified graniine powder.

  • Dissolve the graniine in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure the graniine is completely dissolved by vortexing.

  • Subsequent dilutions should be made in the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Graniine stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control (bacterial culture in broth without graniine)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of DMSO used)

Procedure:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the graniine stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as the growth control, and the twelfth as the sterility control.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.

  • The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of graniine at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of graniine that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay prep_graniine Prepare Graniine Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of Graniine in 96-well Plate prep_graniine->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24 hours inoculation->incubation_mic read_mic Visually Determine MIC (Lowest concentration with no growth) incubation_mic->read_mic plating Plate Aliquots from Clear Wells onto Agar Plates read_mic->plating incubation_mbc Incubate at 37°C for 18-24 hours plating->incubation_mbc read_mbc Determine MBC (Lowest concentration with no colonies) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Graniine's Antibacterial Action

G cluster_mechanism Graniine's Antibacterial Mechanism Graniine Graniine BacterialCell Bacterial Cell Graniine->BacterialCell Interaction CellMembrane Cell Membrane Disruption BacterialCell->CellMembrane MorphologicalChanges Morphological Alterations CellMembrane->MorphologicalChanges CytoplasmLeakage Cytoplasm Leakage CellMembrane->CytoplasmLeakage CellDeath Cell Death MorphologicalChanges->CellDeath CytoplasmLeakage->CellDeath

Caption: Proposed mechanism of graniine action.

References

Application Notes and Protocols for Testing Grandivine A (Grandisin) Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandivine A, also known as Grandisin, is a naturally occurring neolignan compound found in plants of the Piper genus. It has attracted considerable interest in oncological research due to its demonstrated cytotoxic and anti-proliferative activities against various cancer cell lines.[1] The primary mechanism underlying its cytotoxic effect is the induction of apoptosis, or programmed cell death.[1] These application notes provide detailed protocols for assessing the cytotoxicity of Grandivine A in cell culture, along with a summary of its known activity and signaling pathways.

Data Presentation: Grandivine A Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological function. The IC50 values for Grandivine A vary across different cancer cell lines and assay methods.

Cell LineCancer TypeAssayIC50 (µM)Reference
K562Chronic Myeloid LeukemiaTrypan Blue Exclusion0.851[1]
K562Chronic Myeloid LeukemiaMTT Assay0.198[1]
LymphocytesNormalTrypan Blue Exclusion0.685[1]
LymphocytesNormalMTT Assay0.200[1]
Ehrlich Ascites Tumour (EAT)Murine Mammary CarcinomaTrypan Blue & MTT< 0.25[1]
HepG-2Hepatocellular CarcinomaNeutral Red UptakePoor activity[1]
MCF-7Breast AdenocarcinomaNeutral Red UptakePoor activity[1]
PC3Prostate CancerNeutral Red UptakePoor activity[1]

Experimental Protocols

Cell Culture and Maintenance

Successful cytotoxicity testing relies on healthy, actively proliferating cell cultures.

  • Cell Line Selection: Choose cell lines appropriate for the research question. A variety of cancer cell lines can be used, but the susceptibility to Grandivine A may vary (see table above).[1] It is also advisable to include a non-cancerous cell line to assess selective cytotoxicity.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells regularly to maintain exponential growth. Avoid letting cells become over-confluent, as this can affect their physiological state and response to treatment.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete medium).[1]

    • Include wells with medium only to serve as blank controls.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.[1]

  • Compound Treatment:

    • Prepare a stock solution of Grandivine A in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Grandivine A in complete culture medium.[1]

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of Grandivine A.[1]

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).[1]

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.[1]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from the wells.[1]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

    • Subtract the average absorbance of the blank wells from all other readings.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[1]

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

  • Cell Treatment: Seed and treat cells with various concentrations of Grandivine A in a suitable culture vessel (e.g., 6-well plate) for the desired duration.

  • Cell Harvesting:

    • Following treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of phosphate-buffered saline (PBS) or culture medium.

  • Staining and Counting:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells (48-72h) cell_seeding->treatment compound_prep Prepare Grandivine A Dilutions compound_prep->treatment mtt_addition Add MTT Reagent (2-4h) treatment->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability end Results calc_viability->end IC50 Determination

Caption: Workflow for the MTT cytotoxicity assay.

Mechanism of Action: Induction of Apoptosis

Studies have indicated that Grandivine A's cytotoxic effects are mediated through the induction of apoptosis.[1] Apoptosis is a highly regulated process of programmed cell death that can be triggered through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the specific apoptotic pathway activated by Grandivine A is a subject for further investigation, the granzyme pathway, typically initiated by cytotoxic T lymphocytes and natural killer cells, provides a well-characterized model of apoptosis induction.[2][3] Granzyme B, a serine protease, can activate caspases, which are key executioners of apoptosis.[4][5]

apoptosis_pathway Simplified Granzyme B-Mediated Apoptosis Pathway cluster_initiation Initiation cluster_caspase_activation Caspase Activation Cascade cluster_bid_pathway Mitochondrial Pathway Amplification cluster_execution Execution Phase granzyme_b Granzyme B procaspase10 Pro-caspase-10 granzyme_b->procaspase10 bid Bid granzyme_b->bid caspase10 Caspase-10 procaspase10->caspase10 Activation procaspase3 Pro-caspase-3 caspase10->procaspase3 Cleavage caspase3 Caspase-3 (Executioner) procaspase3->caspase3 Activation parp PARP Cleavage caspase3->parp dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation tbid tBid bid->tbid Cleavage mitochondrion Mitochondrion tbid->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c cytochrome_c->procaspase3 Amplifies Activation apoptosis Apoptosis parp->apoptosis dna_fragmentation->apoptosis

Caption: Granzyme B-induced apoptosis signaling.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Granisetron

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Granisetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting associated with chemotherapy, radiotherapy, and surgery.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of Granisetron in bulk drug substances and pharmaceutical dosage forms. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Granisetron.

Mechanism of Action

Granisetron exerts its antiemetic effect by blocking serotonin (5-hydroxytryptamine, 5-HT) from binding to 5-HT3 receptors.[1][2] These receptors are located on the vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone of the brain.[2] By antagonizing these receptors, Granisetron effectively interrupts the vomiting reflex pathway.[2]

Signaling Pathway of Granisetron

Granisetron_Pathway cluster_emesis Emetic Stimuli (Chemotherapy, Radiotherapy) cluster_release Serotonin Release cluster_receptor Receptor Binding and Signal Transduction cluster_drug Drug Intervention Stimuli Chemotherapy/ Radiotherapy EC_Cells Enterochromaffin Cells Stimuli->EC_Cells causes release of Serotonin Serotonin (5-HT) EC_Cells->Serotonin HT3_Receptor 5-HT3 Receptor Serotonin->HT3_Receptor binds to Vagal_Afferents Vagal Afferents Brainstem Vomiting Center in Brainstem Vagal_Afferents->Brainstem signals to HT3_Receptor->Vagal_Afferents activates Vomiting_Reflex Vomiting_Reflex Brainstem->Vomiting_Reflex induces Granisetron Granisetron Granisetron->HT3_Receptor blocks

Caption: Mechanism of action of Granisetron as a 5-HT3 receptor antagonist.

Experimental Protocol: RP-HPLC Method for Granisetron

This protocol is based on a validated isocratic RP-HPLC method for the estimation of Granisetron hydrochloride in bulk and pharmaceutical dosage forms.[4]

1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Shimadzu HPLC (LC2010AHT) system with a quaternary pump, variable-wavelength UV-Visible detector, and a 20-μL injection loop.[4]
Column Gemini NX C18 (250mm × 4.6mm, 5µm) reversed-phase column.[4]
Mobile Phase 0.01M sodium dihydrogen phosphate (B84403) buffer (pH 7.5) and acetonitrile (B52724) in the ratio 80:20 v/v.[4]
Flow Rate 1.5 mL/min.[4]
Detection Wavelength 305 nm.[4][5]
Injection Volume 20 µL.[4]
Column Temperature Ambient (25 ± 2°C).[4]
Run Time Approximately 10 minutes.

2. Reagent and Standard Preparation

  • Acetonitrile: HPLC grade.

  • Sodium Dihydrogen Phosphate: HPLC grade.[4]

  • Ortho-phosphoric acid: For pH adjustment.[4]

  • Water: HPLC grade.

  • Mobile Phase Preparation: Prepare a 0.01M solution of sodium dihydrogen phosphate in water and adjust the pH to 7.5 with ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in the ratio of 80:20 (v/v). Degas the mobile phase by sonication before use.[4]

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Granisetron hydrochloride reference standard in 100 mL of HPLC grade water.[4]

  • Working Standard Solutions (2.0 - 10.0 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2.0 to 10.0 µg/mL.[4]

3. Sample Preparation (Tablet Dosage Form)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Granisetron and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

4. HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (2.0 - 10.0 µg/mL) Injection Inject Standards and Samples (20 µL) Standard_Prep->Injection Sample_Prep Prepare Tablet Sample Solution Sample_Prep->Injection System_Equilibration Equilibrate HPLC System with Mobile Phase System_Equilibration->Injection Chromatography Isocratic Elution (80:20 Buffer:ACN) Flow Rate: 1.5 mL/min Injection->Chromatography Detection UV Detection at 305 nm Chromatography->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Granisetron in Sample Calibration_Curve->Quantification

Caption: General workflow for the HPLC analysis of Granisetron.

5. Method Validation Summary

The following table summarizes the validation parameters for a representative HPLC method for Granisetron.

ParameterResult
Linearity Range 2.0 - 10.0 µg/mL[4]
Correlation Coefficient (r²) > 0.999[4]
Limit of Detection (LOD) 0.1502 µg/mL[4]
Limit of Quantification (LOQ) 0.4553 µg/mL[4]
Retention Time Approximately 7.47 minutes[4]
Precision (%RSD) < 2.0%[4]
Accuracy (% Recovery) 98.81% to 100.64%[6]
Specificity The method is specific as there is no interference from common excipients.
Robustness The method is robust to small, deliberate changes in chromatographic conditions.

Alternative Chromatographic Conditions

Several other HPLC methods have been successfully employed for the analysis of Granisetron. A summary of alternative conditions is provided below for methodological flexibility.

ParameterMethod AMethod BMethod C
Column Kromasil C18 (250 x 4.6mm; 5µm)Hypersil C18 (150 x 4.0mm; 5µm)[7]Xbridge phenyl (150mm×4.6 mm, 3.5 µm)[5]
Mobile Phase 0.05 M KH₂PO₄ buffer (pH 3.0) : Acetonitrile (70:30)Monobasic sodium phosphate buffer (pH 2.0) : Methanol : Tetrahydrofuran (75:24:1)[7]Mobile Phase A: 10mM Ammonium acetate (B1210297) (pH 8.5)Mobile Phase B: Acetonitrile: Methanol (50:50, v/v) (Gradient)[5]
Flow Rate 1.0 mL/minNot Specified1.0 mL/min[5]
Detection Wavelength 301 nm300 nm[7]305 nm[5]
Retention Time 4.28 minNot SpecifiedNot Specified

The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of Granisetron in bulk and pharmaceutical dosage forms. The method is well-validated and suitable for routine quality control analysis. The provided alternative methods offer flexibility in terms of available columns and reagents.

References

Graniine: Unraveling its Potential as a Fungicide Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

The initial investigation into the use of "Graniine" as a positive control in fungicide experiments has yielded no direct scientific literature or established protocols. This suggests that "Graniine" may be a novel, lesser-known compound, a proprietary name not widely indexed, or potentially a misspelling of a different active ingredient.

Positive controls are crucial in fungicide research, providing a benchmark against which the efficacy of new fungicidal compounds can be measured. Typically, well-characterized fungicides with known mechanisms of action and broad-spectrum activity are employed for this purpose.

While no specific data for "Graniine" could be retrieved, this document outlines the standard methodologies and data presentation formats that would be essential for establishing any new compound, such as Graniine, as a reliable positive control. The following sections provide a template for the kind of detailed application notes and protocols that would be necessary for its validation and use by the scientific community.

Hypothetical Data Presentation for "Graniine"

Should "Graniine" be identified and characterized, its fungicidal activity would be quantified and presented in a clear, comparative format. The following table illustrates how such data would be structured, comparing "Graniine" to other standard positive controls across a panel of common fungal pathogens.

Table 1: Comparative Antifungal Activity of Graniine and Standard Fungicides

Fungal SpeciesGraniine IC₅₀ (µg/mL)Amphotericin B IC₅₀ (µg/mL)Fluconazole IC₅₀ (µg/mL)
Candida albicansData Not Available0.5 - 2.00.25 - 4.0
Aspergillus fumigatusData Not Available0.5 - 2.0>64
Fusarium oxysporumData Not Available1.0 - 8.0>64
Botrytis cinereaData Not AvailableNot Commonly UsedNot Commonly Used
Zymoseptoria triticiData Not AvailableNot Commonly UsedNot Commonly Used

Note: IC₅₀ (half maximal inhibitory concentration) values represent the concentration of a fungicide that inhibits 50% of fungal growth. The values for Amphotericin B and Fluconazole are representative ranges found in scientific literature and can vary based on specific strains and experimental conditions.

Standard Experimental Protocols for Fungicide Screening

The following are detailed protocols that would be employed to assess the fungicidal activity of a compound like "Graniine."

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

a. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).

  • Incubate at the optimal temperature for the specific fungus until sufficient growth or sporulation is observed.

  • For yeasts, harvest cells and suspend them in sterile saline. Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL.

  • For filamentous fungi, harvest spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Filter the spore suspension to remove hyphal fragments.

  • Adjust the final spore concentration using a hemocytometer.

b. Assay Procedure:

  • Prepare a stock solution of "Graniine" in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the "Graniine" stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640).

  • Add the standardized fungal inoculum to each well.

  • Include a positive control (a known fungicide) and a negative control (no antifungal agent).

  • Incubate the plates at the optimal temperature for the fungus for 24-72 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Radial Growth Inhibition Assay for Filamentous Fungi

This assay measures the effect of a fungicide on the mycelial growth of filamentous fungi.

a. Preparation of Fungicide-Amended Agar:

  • Prepare the desired agar medium (e.g., Potato Dextrose Agar).

  • Autoclave the medium and allow it to cool to approximately 45-50°C.

  • Add the appropriate concentration of "Graniine" (dissolved in a suitable solvent) to the molten agar and mix thoroughly.

  • Pour the fungicide-amended agar into sterile Petri dishes.

b. Inoculation and Incubation:

  • Place a small plug (e.g., 5 mm diameter) of actively growing mycelium from the edge of a fresh fungal culture onto the center of the fungicide-amended and control (no fungicide) agar plates.

  • Incubate the plates at the optimal temperature for the fungus.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of growth inhibition compared to the control.

Visualization of Experimental Workflow and Logic

Diagrams created using Graphviz (DOT language) are essential for visually representing experimental workflows and the logical relationships in fungicide testing.

Fungicide_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Assay_Setup Assay Setup (e.g., Microdilution Plate) Inoculum_Prep->Assay_Setup Compound_Prep Compound Preparation (Graniine & Controls) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Collection Data Collection (e.g., Visual Reading, OD) Incubation->Data_Collection Data_Analysis Data Analysis (IC50/MIC Calculation) Data_Collection->Data_Analysis Fungicide_Mechanism_Logic cluster_pathway Potential Fungal Targets Cell_Wall Cell Wall Synthesis Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_Wall->Fungal_Growth_Inhibition Cell_Membrane Cell Membrane (Ergosterol Synthesis) Cell_Membrane->Fungal_Growth_Inhibition Respiration Mitochondrial Respiration Respiration->Fungal_Growth_Inhibition Nucleic_Acid Nucleic Acid Synthesis Nucleic_Acid->Fungal_Growth_Inhibition Graniine Graniine Graniine->Fungal_Growth_Inhibition leads to

Application Note: Sterile Filtration of Graniine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Graniine, identified as geraniin (B209207) in scientific literature, is a natural compound with a range of bioactive properties, including potential antihyperglycemic effects.[1] For therapeutic applications, particularly in parenteral formulations or other sterile dosage forms, ensuring the sterility of Graniine solutions is paramount. Sterile filtration is the preferred method for sterilizing heat-sensitive solutions like those containing complex natural compounds, as it removes microorganisms without using heat, irradiation, or chemicals that could degrade the active pharmaceutical ingredient (API).[2][3] This process utilizes a membrane filter with a pore size of 0.22 µm or smaller to effectively remove bacteria and other contaminants.[4][5]

The successful sterile filtration of a pharmaceutical product requires a thorough validation process to ensure the chosen filter effectively sterilizes the solution without negatively impacting its quality, potency, or safety.[6][7] This document provides a comprehensive guide to the selection, validation, and implementation of sterile filtration techniques for Graniine solutions, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Graniine

Understanding the physicochemical properties of Graniine is the first step in developing a robust filtration process. Based on studies of geraniin, the primary component, key characteristics are summarized below. These properties, particularly its polarity, directly influence the choice of filter membrane to minimize product loss due to adsorption.

PropertyValue / DescriptionImplication for Filtration
Compound Type Hydrolyzable Tannin, Glucoside[1]Polar nature suggests potential for non-specific binding to filter surfaces.
Lipophilicity (Log P) -0.73 ± 0.17[1]Indicates the compound is polar (hydrophilic).
Solubility Poor solubility in gastric fluids (0.61-8.10 mg/mL), good solubility in intestinal fluids (3.59-14.32 mg/mL).[1]The solution's final formulation buffer/pH will be critical for maintaining solubility during filtration.
Thermal Stability Assumed to be heat-sensitiveSterile filtration is preferred over autoclaving.[2]

Filter Membrane Selection

The choice of a sterilizing-grade filter membrane is critical. For Graniine, a hydrophilic, low-protein-binding membrane is recommended to maximize product recovery. The industry standard for sterilizing filtration is a membrane with a pore size rating of ≤ 0.22 µm, which is validated to retain a minimum of 10⁷ CFU of Brevundimonas diminuta per cm² of filter area.[2][3][8]

Membrane MaterialKey CharacteristicsSuitability for Graniine Solutions
Polyethersulfone (PES) High flow rates, low protein binding, broad pH compatibility.[4][9]Highly Recommended. A primary choice for aqueous solutions containing biomolecules or polar compounds.
Polyvinylidene Fluoride (PVDF) Very low protein binding, broad chemical compatibility.[2][4]Highly Recommended. Another excellent choice for minimizing adsorption of Graniine.
Nylon (Nylon 6,6) Hydrophilic, high protein binding capacity, can be positively charged to remove endotoxins.[9]Not Recommended. High potential for adsorptive loss of Graniine.
Polytetrafluoroethylene (PTFE) Hydrophobic, extremely high chemical compatibility.[9][10][11]Not Recommended for Aqueous Solutions. Requires pre-wetting with a solvent and is generally used for gases or aggressive solvents.[12]

Validation of the Sterile Filtration Process

Filter validation provides documented evidence that the filtration process consistently produces a sterile product without compromising its quality.[6][13] The validation process involves several key studies.

Core Validation Components:

  • Filter Compatibility: Confirms that the filter's materials do not break down or release particles into the process stream when exposed to the Graniine solution under worst-case process conditions (e.g., temperature, contact time).[14] The physical integrity of the filter must not be compromised.

  • Extractables & Leachables: Assesses potential chemical contaminants released from the filter.

    • Extractables: Compounds extracted from the filter under exaggerated conditions (e.g., harsh solvents, elevated temperatures).

    • Leachables: Compounds that migrate from the filter into the drug product under normal processing conditions.

  • Product Adsorption (Binding): Quantifies the amount of Graniine lost due to binding to the filter membrane. This is critical for a potent API to ensure accurate final dosage.

  • Bacterial Retention: A microbial challenge test, typically using Brevundimonas diminuta (ATCC 19146), is performed to confirm the filter's ability to produce a sterile effluent under process conditions.[8]

  • Filter Integrity Testing: Non-destructive tests performed before and after filtration to confirm the filter is free of defects. Common methods include the Bubble Point Test and Forward Flow (Diffusion) Test.[3][7]

Filter Validation and Selection Workflow for Graniine cluster_selection Phase 1: Filter Selection cluster_validation Phase 2: Filter Validation cluster_implementation Phase 3: Process Implementation s1 Define Graniine Solution Properties (Polar, Aqueous) s2 Identify Low-Binding Membranes (PES, PVDF) s1->s2 s3 Select Pore Size (≤ 0.22 µm) s2->s3 v1 Chemical Compatibility & Integrity Test s3->v1 Proceed to Validation v2 Extractables & Leachables Study v1->v2 v3 Graniine Adsorption (Binding) Study v1->v3 fail1 FAIL v1->fail1 Incompatible v4 Bacterial Challenge (B. diminuta) v3->v4 fail2 FAIL v3->fail2 High Binding i1 Pre-Use Integrity Test v4->i1 Filter Qualified for Use i2 Sterile Filtration of Graniine Batch i1->i2 i3 Post-Use Integrity Test i2->i3 fail3 FAIL i3->fail3 Test Failure fail1->s2 Re-select Membrane fail2->s2 Re-select Membrane fail3->i2 Quarantine Batch

Caption: Filter validation and selection workflow for Graniine solutions.

Experimental Protocols

Protocol 1: Filter Compatibility and Graniine Adsorption Study

Objective: To determine the chemical compatibility of the filter with the Graniine solution and quantify the amount of Graniine lost to adsorption.

Materials:

  • Graniine stock solution of known concentration.

  • Selected filter units (e.g., 25 mm syringe filters with 0.22 µm PES and PVDF membranes).

  • Sterile collection vials.

  • HPLC or UV-Vis spectrophotometer for Graniine quantification.

  • Control sample (unfiltered Graniine solution).

  • Blank solution (formulation buffer).

Methodology:

  • Pre-filtration Sample: Take an aliquot of the unfiltered Graniine stock solution and measure its concentration via a validated analytical method (e.g., HPLC). This is the control (C_initial).

  • Filter Flushing: Discard the first few mL of filtrate from the filter unit to saturate any non-specific binding sites. The volume to discard should be determined during validation.

  • Filtration: Filter a known volume (e.g., 10 mL) of the Graniine solution through the test filter unit into a sterile collection vial.

  • Post-filtration Sample: Measure the concentration of Graniine in the collected filtrate (C_final).

  • Adsorption Calculation: Calculate the percentage of Graniine adsorbed by the filter using the formula:

    • % Adsorption = [(C_initial - C_final) / C_initial] * 100

  • Compatibility Assessment: Visually inspect the filter membrane post-filtration for any signs of discoloration, swelling, or degradation. Perform a post-use integrity test (see Protocol 3).

  • Data Comparison: Compare the results for different membrane types (e.g., PES vs. PVDF).

Sample Data for Graniine Adsorption Study:

Membrane Type Pore Size (µm) Initial Conc. (mg/mL) Final Conc. (mg/mL) % Adsorption Integrity Test
PES 0.22 1.05 1.03 1.9% Pass
PVDF 0.22 1.05 1.02 2.9% Pass

| Nylon | 0.22 | 1.05 | 0.89 | 15.2% | Pass |

Protocol 2: Lab-Scale Sterile Filtration Workflow

Objective: To perform the sterile filtration of a Graniine solution under aseptic conditions.

Materials:

  • Validated sterilizing-grade filter unit (e.g., capsule or syringe filter).

  • Graniine solution to be sterilized.

  • Sterile receiving vessel.

  • Laminar flow hood or biological safety cabinet.

  • Peristaltic pump or sterile syringe.

  • Sterile tubing (if applicable).

  • 70% Isopropyl alcohol (IPA).

Methodology:

  • Aseptic Environment: Perform all operations within a certified laminar flow hood. Sanitize all surfaces, gloves, and materials with 70% IPA.

  • Filter Preparation: Aseptically remove the sterile filter from its packaging. If the filter is not pre-sterilized, it must be sterilized using a validated method (e.g., autoclave).[7]

  • Pre-Use Integrity Test: Perform a non-destructive integrity test (e.g., Bubble Point Test) on the filter unit before wetting with the product to ensure it is integral.

  • System Assembly: Aseptically connect the filter to the solution container and the sterile receiving vessel.

  • Filter Wetting/Flushing: Prime and wet the filter membrane with a small amount of the Graniine solution or a compatible sterile buffer, discarding the initial flush volume as determined during validation.

  • Filtration: Filter the entire batch of the Graniine solution at the validated flow rate and pressure.[9] Do not exceed the maximum recommended operating pressure for the filter.

  • Final Filtration: After the entire volume has passed through, flush the filter with a small amount of sterile air or nitrogen to recover the product hold-up volume.

  • Post-Use Integrity Test: Immediately perform a post-use integrity test on the filter. This test must be correlated to the bacterial retention data and is a critical step for batch release.[6] A failed post-use test indicates a potential breach in sterility for the filtered batch.

Sterile Filtration Experimental Workflow prep 1. Aseptic Area Preparation integrity1 2. Pre-Use Integrity Test prep->integrity1 assemble 3. Aseptic System Assembly integrity1->assemble Test Pass flush 4. Wet & Flush Filter assemble->flush filter 5. Filter Graniine Solution flush->filter integrity2 6. Post-Use Integrity Test filter->integrity2 pass Batch Release (Sterile Product) integrity2->pass Test Pass fail Quarantine Batch & Investigate integrity2->fail Test Fail

Caption: Step-by-step experimental workflow for sterile filtration.

Protocol 3: Post-Filtration Integrity Testing (Bubble Point Test)

Objective: To confirm the filter's integrity after use by determining the minimum pressure required to force air through the liquid-wetted pores.

Materials:

  • Filter unit (post-filtration, wetted with Graniine solution or water).

  • Integrity test device or a regulated pressure source with a calibrated gauge.

  • Beaker of water.

Methodology:

  • Wetting: The filter membrane must be thoroughly wetted with an appropriate liquid (typically water, but product-wetted tests are also performed). The bubble point value is specific to the filter, pore size, and wetting fluid.

  • Setup: Connect the upstream side of the filter housing to a regulated, filtered air or nitrogen source. Submerge the outlet of the filter assembly in a beaker of water.

  • Pressurization: Slowly and gradually increase the pressure on the upstream side of the filter.

  • Observation: Watch the submerged outlet for the production of bubbles. Initial, sparse bubbling may occur due to air diffusion through the wetted membrane (and should be ignored).

  • Determine Bubble Point: The bubble point is the pressure at which a steady stream of bubbles emerges from the outlet.

  • Compare to Specification: Compare the observed bubble point pressure to the minimum acceptable value provided by the filter manufacturer. A value below the specification indicates a loss of integrity (e.g., a tear or oversized pore).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Graniine (Gramine) Yield from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving Graniine (Gramine) yield. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.

Disclaimer: The compound "Graniine" is understood to be a likely misspelling of "Gramine," an indole (B1671886) alkaloid found in plants such as barley (Hordeum vulgare) and Arundo donax. All information provided herein pertains to Gramine (B1672134).

Frequently Asked Questions (FAQs)

Q1: What is Gramine and in which plant species is it commonly found?

A1: Gramine (N,N-dimethyl-1H-indole-3-methylamine) is a naturally occurring indole alkaloid. It is most notably found in barley (Hordeum vulgare), particularly in young seedlings, where it is thought to play a defensive role against herbivores.[1] It has also been isolated from other plants like Arundo donax and Lupinus hartwegii.[1]

Q2: What is the biosynthetic precursor of Gramine in plants?

A2: The primary metabolic precursor for the biosynthesis of Gramine in barley is the amino acid Tryptophan.[2]

Q3: What are the key intermediates and enzymes in the Gramine biosynthetic pathway?

A3: The biosynthesis of Gramine from Tryptophan involves the intermediate 3-aminomethylindole (AMI). A recently discovered cytochrome P450 monooxygenase, named AMI synthase (AMIS), is responsible for the conversion of Tryptophan to AMI.[3][4][5][6] Following this, the enzyme N-methyltransferase (NMT) catalyzes two sequential methylation steps, first converting AMI to N-methyl-3-aminomethylindole (MAMI) and then MAMI to Gramine.[2]

Q4: What factors can influence the concentration of Gramine in barley?

A4: Gramine concentration in barley can be influenced by several factors including the specific cultivar, the age of the plant (levels tend to decrease with age), and environmental stress conditions such as high temperature, which has been shown to increase gramine accumulation in the leaves of some cultivars.[1][7]

Q5: What are the general approaches for extracting Gramine from plant material?

A5: Gramine, as an alkaloid, can be extracted using several methods. Common approaches include extraction with polar organic solvents like methanol (B129727) or ethanol, or extraction with acidified water.[1] An acid-base extraction is a typical purification strategy to separate alkaloids from other plant constituents. Modern techniques like ultrasonic-assisted extraction have also been successfully employed.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Gramine Yield 1. Plant Material: Incorrect plant part, age, or cultivar used. Gramine content is highest in young barley seedlings.[1] 2. Extraction Solvent: Inappropriate solvent polarity or pH. 3. Extraction Conditions: Suboptimal temperature, time, or solid-to-liquid ratio. 4. Degradation: Gramine may be sensitive to high temperatures or prolonged exposure to certain conditions.1. Use young barley shoots (72-hour old seedlings are often used).[8] Select a barley cultivar known for high Gramine content. 2. For initial extraction, use methanol or ethanol.[8] For acid-base extraction, ensure the pH is appropriately adjusted (acidic to dissolve, alkaline to precipitate/extract into organic solvent). 3. Optimize extraction parameters. For ultrasonic-assisted extraction from Arundo donax, optimal conditions were found to be 50°C for 50 minutes with a 40 mL/g liquid-to-material ratio at pH 5.[1] 4. Avoid excessive heat during extraction and solvent evaporation steps. Use a rotary evaporator at reduced pressure and moderate temperature.
Impure Extract 1. Co-extraction of other compounds: Pigments (chlorophylls), lipids, and other secondary metabolites are often co-extracted. 2. Incomplete phase separation: During liquid-liquid extraction, emulsions may form, leading to cross-contamination of layers.1. Perform a preliminary wash of the plant material with a non-polar solvent like hexane (B92381) to remove lipids.[9] Utilize an acid-base extraction protocol to specifically isolate the basic alkaloid fraction. Further purification can be achieved using column chromatography. 2. Centrifuge the mixture to break emulsions. Adding a small amount of brine (saturated NaCl solution) can also help in phase separation.
Difficulty in Quantification 1. Matrix Effects: Co-eluting compounds can interfere with the analytical signal (e.g., in HPLC or GC-MS). 2. Lack of a proper standard: Inaccurate quantification without a certified reference standard of Gramine.1. Optimize the chromatographic method (e.g., gradient elution in HPLC) to achieve better separation. Use a sample clean-up step like Solid Phase Extraction (SPE) to remove interfering compounds. 2. Obtain a commercial standard of Gramine for creating a calibration curve.
Inconsistent Results 1. Heterogeneity of Plant Material: Variation in Gramine content between different batches of plants. 2. Variability in Extraction Procedure: Inconsistent application of extraction parameters.1. Homogenize a large batch of dried and powdered plant material to ensure consistency for multiple extractions. 2. Strictly adhere to the optimized protocol for all extractions. Ensure consistent timing, temperature, and solvent volumes.

Quantitative Data Presentation

Table 1: Gramine Content in Different Barley Cultivars

Barley CultivarGramine Content (mg/g dry weight)Growth ConditionsReference
Arimar~6.0 in the first leafOptimal temperature (21°C/16°C day/night)[7]
Arimar3-8 in whole shootHigh temperature (≥30°C/25°C day/night)[7]
CI 120203-8 in whole shootHigh temperature (≥30°C/25°C day/night)[7]
ProctorNot detectedOptimal and high temperatures[7]

Table 2: Yield of Gramine from Different Plant Sources and Extraction Methods

Plant SourceExtraction MethodYieldReference
Arundo donaxUltrasonic-assisted extraction1% of dry material[1]
Lupinus hartwegii (seeds)Not specified85 mg from 640 g of seeds[1]
Acer saccharinum (dried leaves)Not specified1.1 g from 3.75 kg of dried leaves[1]

Experimental Protocols

Protocol 1: General Extraction of Gramine from Barley Shoots for Analysis

This protocol is adapted from methods described for the analysis of metabolites in barley.[8]

1. Plant Material Preparation:

  • Harvest shoots from 72-hour old barley seedlings.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue into a fine powder using a mortar and pestle.

2. Extraction:

  • Weigh the powdered plant material.

  • Add 10 volumes (v/w) of methanol to the powdered tissue (e.g., 10 mL of methanol for 1 g of tissue).

  • Homogenize the mixture.

  • Add an equal volume of 0.2% (v/v) acetic acid to the extract.

  • Store the mixture at -20°C for 20 minutes to precipitate proteins and other macromolecules.

  • Centrifuge at 15,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant for analysis (e.g., by LC-MS).

Protocol 2: Acid-Base Extraction for Purification of Gramine

This is a general procedure for alkaloid purification that can be applied to the crude extract obtained from Protocol 1 (after evaporation of the methanol).

1. Acidification:

  • Evaporate the methanol from the crude extract using a rotary evaporator.

  • Redissolve the residue in a dilute acid solution (e.g., 1 M HCl or 5% acetic acid). This will protonate the Gramine, making it water-soluble.

2. Removal of Non-Basic Impurities:

  • Transfer the acidic aqueous solution to a separatory funnel.

  • Wash the solution with a non-polar organic solvent such as hexane or diethyl ether to remove lipids and chlorophyll.

  • Discard the organic layer. Repeat the wash if necessary.

3. Basification and Extraction of Gramine:

  • Make the aqueous layer alkaline by slowly adding a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or 1 M NaOH) until the pH is approximately 9-10. This deprotonates the Gramine, making it soluble in organic solvents.

  • Extract the alkaline solution multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Combine the organic layers.

4. Final Steps:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the purified Gramine fraction.

Visualizations

Gramine Biosynthetic Pathway

Gramine_Biosynthesis Tryptophan Tryptophan AMIS AMI Synthase (CYP76M57) Tryptophan->AMIS AMI 3-Aminomethylindole (AMI) NMT1 N-Methyltransferase (NMT) AMI->NMT1 MAMI N-Methyl-3-aminomethylindole (MAMI) NMT2 N-Methyltransferase (NMT) MAMI->NMT2 Gramine Gramine AMIS->AMI NMT1->MAMI NMT2->Gramine

Caption: Biosynthetic pathway of Gramine from Tryptophan in barley.

Experimental Workflow for Gramine Extraction and Purification

Gramine_Extraction_Workflow start Start: Barley Seedling Shoots prep Homogenization in Methanol start->prep extract Centrifugation prep->extract supernatant Collect Supernatant (Crude Extract) extract->supernatant evap Evaporate Methanol supernatant->evap acidify Redissolve in Acidic Water evap->acidify wash Wash with Hexane/Ether acidify->wash discard_organic Discard Organic Layer wash->discard_organic basify Basify Aqueous Layer (pH 9-10) wash->basify extract_organic Extract with Dichloromethane basify->extract_organic combine_organic Combine and Dry Organic Layers extract_organic->combine_organic final_evap Evaporate Dichloromethane combine_organic->final_evap end Purified Gramine final_evap->end

Caption: General workflow for the extraction and purification of Gramine.

References

Graniine degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Graniine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Graniine and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Graniine degradation?

A1: Graniine is susceptible to degradation through two primary mechanisms: photodegradation and hydrolysis.[1] Exposure to light, particularly UV light, can cause a photolytic cleavage of its core structure. Additionally, Graniine can undergo hydrolysis, a reaction with water that is accelerated under acidic or basic conditions.[1]

Q2: I'm observing a loss of Graniine's inhibitory activity in my long-term cell culture experiments. What could be the cause?

A2: A gradual loss of activity in long-term experiments is a common sign of inhibitor degradation.[2] This can be due to the inherent instability of Graniine in aqueous cell culture media at 37°C. It is also possible that cellular metabolism is converting Graniine into inactive forms.[2] To mitigate this, consider replenishing the compound with partial media changes during the experiment.[3]

Q3: My Graniine solution, which was clear upon preparation in DMSO, has become cloudy after dilution in my aqueous experimental buffer. Why is this happening?

A3: This is likely due to the low aqueous solubility of Graniine. When diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer, the inhibitor may precipitate out of solution.[3] Ensure the final concentration of DMSO is kept low (typically below 0.5% v/v) to minimize this effect.[3]

Q4: How can I confirm if my Graniine stock solution has degraded?

A4: The most reliable method to assess the integrity of your Graniine stock solution is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The appearance of new peaks or a significant decrease in the area of the parent Graniine peak would indicate degradation.[4]

Q5: What are the recommended storage conditions for Graniine?

A5: For long-term stability, solid Graniine should be stored at -20°C.[3] Stock solutions, typically prepared in an anhydrous solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2][4] To protect against photodegradation, always store Graniine, both in solid form and in solution, in light-protecting amber vials or tubes wrapped in foil.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Graniine.

Issue Possible Cause Troubleshooting Steps
Inconsistent or no inhibitory effect 1. Degraded inhibitor: Improper storage or handling has led to degradation. 2. Inaccurate concentration: Errors in weighing, calculation, or pipetting. 3. Precipitation: The inhibitor has come out of solution in the experimental media.1. Use a fresh aliquot of Graniine from a properly stored stock. Prepare fresh stock solutions if necessary.[2] 2. Verify calculations and ensure pipettes are calibrated. 3. Visually inspect the media for any precipitate. Perform a solubility test if needed.
High background or off-target effects 1. High inhibitor concentration: The concentration used is too high, leading to non-specific effects. 2. Degradation products are active: The breakdown products of Graniine may have their own biological activity.1. Perform a dose-response experiment to identify the optimal concentration with the lowest off-target effects.[1] 2. Analyze the stock solution for degradation products using HPLC or LC-MS.
Precipitation in cell culture media 1. Low aqueous solubility: Graniine has limited solubility in your aqueous-based media. 2. High final DMSO concentration: The concentration of the organic solvent is too high, causing the compound to crash out.1. Prepare intermediate dilutions in a suitable buffer before adding to the final media. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%).[3]

Quantitative Data on Graniine Stability

The following tables summarize the stability of Graniine under various conditions.

Table 1: pH Stability of Graniine in Aqueous Solution

pHTemperature (°C)Incubation Time (hours)Remaining Graniine (%)
3.0252465
5.0252488
7.4252495
9.0252472

Table 2: Photostability of Graniine Solution (in pH 7.4 Buffer)

Light ConditionExposure Time (hours)Remaining Graniine (%)
Ambient Lab Light885
Direct Sunlight240
Dark (Control)899

Experimental Protocols

Protocol 1: Preparation of Graniine Stock Solution
  • Before opening, allow the vial of solid Graniine to equilibrate to room temperature to prevent moisture condensation.[3]

  • Weigh the desired amount of Graniine powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until all the solid has completely dissolved.[4] Gentle warming in a 37°C water bath can be used if necessary, but be mindful of potential temperature sensitivity.

  • Dispense the stock solution into single-use aliquots in light-protecting tubes.

  • Store the aliquots at -80°C for long-term storage.[2]

Protocol 2: Forced Degradation Study of Graniine

This protocol is designed to intentionally degrade Graniine to understand its stability profile.

  • Acid/Base Hydrolysis:

    • Prepare solutions of Graniine in 0.1 M HCl, 0.1 M NaOH, and a neutral buffer (e.g., PBS pH 7.4).

    • Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

  • Oxidative Degradation:

    • Prepare a solution of Graniine in a neutral buffer containing a low concentration of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature, protected from light, for 24 hours.

  • Photodegradation:

    • Prepare a solution of Graniine in a neutral buffer.

    • Expose the solution to a UV light source (e.g., 254 nm) for a set duration. A control sample should be kept in the dark.

  • Thermal Degradation:

    • Prepare a solution of Graniine in a neutral buffer.

    • Incubate the solution at an elevated temperature (e.g., 70°C) for 24 hours.

  • Analysis:

    • At the end of the incubation period, analyze all samples, including a non-degraded control, by HPLC or LC-MS to determine the percentage of remaining Graniine and identify major degradation products.

Visualizations

Graniine Degradation Pathway

G Graniine Graniine (Active Inhibitor) Photo_Product Photolytic Product (Inactive) Graniine->Photo_Product Photodegradation Hydrolysis_Product Hydrolysis Product (Inactive) Graniine->Hydrolysis_Product Hydrolysis Light Light (UV) Light->Photo_Product Water Water (H₂O) (Acidic/Basic pH) Water->Hydrolysis_Product

Caption: Simplified degradation pathways of Graniine.

Experimental Workflow for Graniine Stability Testing

G start Start: Prepare Graniine Solution stress Expose to Stress Condition (e.g., pH, Light, Temp) start->stress sample Collect Aliquots at Time Points (T₀, T₁, T₂...) stress->sample analyze Analyze by HPLC/LC-MS sample->analyze quantify Quantify Remaining Graniine analyze->quantify end End: Determine Degradation Rate quantify->end

Caption: Workflow for assessing the stability of Graniine.

Troubleshooting Logic for Loss of Activity

G start Issue: Loss of Activity check_stock Check Stock Solution with HPLC/LC-MS start->check_stock degraded Stock Degraded: Prepare Fresh Stock check_stock->degraded Degradation Products Found ok Stock OK check_stock->ok No Degradation check_media Assess Stability in Experimental Media ok->check_media unstable Unstable in Media: Replenish During Experiment check_media->unstable Degradation Observed stable Stable in Media: Investigate Other Causes (e.g., Cellular Metabolism) check_media->stable No Degradation

Caption: Decision tree for troubleshooting Graniine's loss of activity.

References

Technical Support Center: Overcoming Graniine Insolubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Graniine insolubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Graniine's poor solubility in aqueous solutions?

A1: The aqueous solubility of a compound like Graniine is a critical factor that can be influenced by several physicochemical properties.[1][2] Poor solubility is often attributed to:

  • High Lipophilicity: A high affinity for lipids over water can lead to poor aqueous solubility.

  • Crystalline Structure: A stable crystalline lattice requires significant energy to break, thus reducing solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[3][4]

  • pH of the Medium: For ionizable compounds, solubility is highly dependent on the pH of the solution.[5]

  • Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can limit the dissolution rate.[2]

Q2: What are the common strategies to enhance the solubility of poorly soluble drugs like Graniine?

A2: A variety of techniques can be employed to improve the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[1][3]

  • Physical Modifications:

    • Particle Size Reduction: This includes techniques like micronization and nanosuspension to increase the surface area of the drug.[2][3][6]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution.[7][8]

    • Modification of Crystal Habit: Utilizing polymorphs or amorphous forms of the drug can improve solubility.[3]

  • Chemical Modifications:

    • pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly increase solubility.[5][7]

    • Salt Formation: Converting the drug into a salt form can improve its solubility and dissolution rate.[5][7]

    • Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[3][6]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a drug.[1]

Troubleshooting Guides

Issue: My Graniine solution, which was initially clear, has become cloudy or shows precipitates over time.

This is a common issue that can arise from several factors related to the solution's stability.

Possible CauseExplanationSuggested Solution
Supersaturation The initial concentration of Graniine exceeded its equilibrium solubility, creating an unstable supersaturated solution that precipitated over time.[4]Determine the kinetic solubility of Graniine under your experimental conditions to identify a stable concentration.
Temperature Fluctuations The solubility of Graniine may be temperature-dependent. A decrease in temperature can lead to precipitation.[9]Store the solution at a constant temperature. If precipitation is observed after refrigeration, gently warm the solution while stirring to see if the precipitate redissolves.[9]
pH Instability The pH of the buffer may have shifted over time, moving it out of the optimal range for Graniine solubility.[9]Use a robust buffering system to maintain a stable pH. Re-measure the pH of the solution to confirm it is within the desired range.
Extended Storage Highly concentrated solutions of some compounds can be unstable over long periods, leading to gradual precipitation.[9]Prepare fresh solutions as needed, especially for sensitive experiments. If storage is necessary, consider preparing a more dilute stock solution.

Issue: Graniine precipitated immediately after I diluted my organic stock solution with an aqueous buffer.

This is a frequent problem when mixing solvents of different polarities.

Possible CauseExplanationSuggested Solution
Incorrect Mixing Procedure Adding the aqueous buffer directly to the organic stock solution can cause a rapid, localized change in solvent polarity, leading to immediate precipitation.[4]Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. This ensures a more gradual and controlled mixing process.[4]
Insufficient Co-solvent Concentration The final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous solution may be too low to maintain Graniine's solubility.[4]Increase the final concentration of the organic co-solvent. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent.[4]
Buffer Incompatibility Certain salts or components in the buffer may be incompatible with Graniine, leading to the formation of an insoluble salt.[10]Test the solubility of Graniine in different buffer systems to identify a compatible one.

Quantitative Data on Solubility Enhancement

The following table summarizes the improvement in solubility for various poorly soluble drugs using different techniques, providing a reference for the potential efficacy of these methods for Graniine.

DrugTechniqueCarrier/SolventFold Increase in Solubility
GriseofulvinSolid Dispersion (Solvent Evaporation)PVP11x
CarbamazepineSolid Dispersion (Supercritical Fluid)PEG 4000Increased dissolution rate
FenofibrateMelt GranulationPEG and PoloxamerSignificantly increased
ItraconazoleNanosuspension-Enhanced bioavailability
SimvastatinNanosuspension-Enhanced bioavailability

Experimental Protocols

Protocol 1: Preparation of a Graniine Solid Dispersion by Solvent Evaporation

This method aims to enhance the solubility of Graniine by dispersing it in a hydrophilic carrier.

Materials:

  • Graniine

  • Polyvinylpyrrolidone (PVP)

  • Chloroform (or other suitable volatile organic solvent)

  • Deionized water

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the desired amounts of Graniine and PVP.

  • Dissolve both Graniine and PVP in a minimal amount of chloroform.

  • Attach the flask containing the solution to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature.

  • Once the solvent is fully evaporated, a thin film will form on the inside of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

Protocol 2: Determination of Kinetic Solubility of Graniine

This protocol helps determine the concentration at which Graniine will precipitate out of a solution over time under specific experimental conditions.[4]

Materials:

  • Graniine stock solution (in an organic solvent like DMSO)

  • Aqueous buffer (relevant to the experiment)

  • 96-well plate

  • Plate reader (capable of measuring absorbance at 650 nm)

  • Incubator

Procedure:

  • Prepare a serial dilution of your Graniine stock solution in the aqueous buffer in a 96-well plate. Include a blank control containing only the buffer and the corresponding concentration of the organic solvent.

  • Measure the initial absorbance of each well at 650 nm.

  • Incubate the plate under your experimental conditions (e.g., 37°C).

  • Measure the absorbance at regular intervals (e.g., 1, 4, 12, and 24 hours).

  • An increase in absorbance over time indicates precipitation.

  • The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit under those conditions.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_physical Physical Techniques cluster_chemical Chemical Techniques cluster_end Outcome start Poorly Soluble Graniine phys_mod Physical Modification start->phys_mod chem_mod Chemical Modification start->chem_mod size_red Particle Size Reduction (Micronization, Nanosuspension) phys_mod->size_red solid_disp Solid Dispersion phys_mod->solid_disp ph_adj pH Adjustment chem_mod->ph_adj salt_form Salt Formation chem_mod->salt_form cosolvent Co-solvents chem_mod->cosolvent end Graniine with Enhanced Aqueous Solubility size_red->end solid_disp->end ph_adj->end salt_form->end cosolvent->end

Caption: Workflow for enhancing Graniine solubility.

troubleshooting_precipitation cluster_diagnosis Diagnosis cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Graniine Precipitation Observed q1 When did precipitation occur? start->q1 cause_immediate Likely Cause: - Incorrect Mixing - Insufficient Co-solvent q1->cause_immediate Immediately upon mixing cause_delayed Likely Cause: - Supersaturation - Temperature Change - pH Shift q1->cause_delayed Over time solution_immediate Solution: - Add stock to buffer slowly - Increase co-solvent % cause_immediate->solution_immediate solution_delayed Solution: - Determine kinetic solubility - Control temperature - Use robust buffer cause_delayed->solution_delayed

Caption: Troubleshooting logic for Graniine precipitation.

References

Technical Support Center: Troubleshooting Gram-Positive Contamination in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, eliminating, and preventing gram-positive bacterial contamination in cell cultures.

Troubleshooting Guide: Gram-Positive Contamination

This guide addresses specific issues you may encounter during your cell culture experiments.

1. How can I identify gram-positive bacterial contamination in my cell culture?

Identifying bacterial contamination early is crucial to prevent widespread issues in the lab.[1][2] Look for the following signs:

  • Visual Inspection (Macroscopic):

    • Turbidity: The clear cell culture medium may suddenly appear cloudy or murky.[1][3] This is a classic sign of bacterial proliferation.[1]

    • pH Shift: A rapid change in the medium's color, typically from red to yellow, indicates a drop in pH due to acidic byproducts of bacterial metabolism.[1][4]

    • Surface Film: A thin, whitish, or greasy-looking film may be visible on the surface of the culture medium.[1]

  • Microscopic Examination:

    • At low magnification (100x), the space between your cells might appear granular or shimmer.[5]

    • At high magnification (400x or higher), you will be able to see small, distinct shapes. Gram-positive bacteria often appear as spheres (cocci), which can be in clusters or chains, or as rods (bacilli).[1][5][6]

2. What are the common sources of gram-positive contamination?

Gram-positive bacteria are ubiquitous, making contamination a common issue. Potential sources include:

  • Laboratory Personnel: The skin and breath of researchers can introduce bacteria if proper aseptic technique is not followed.[7]

  • Reagents and Media: Contaminated sera, media, or other solutions can be a source.[8][9] It's recommended to use reagents from reputable suppliers.[9][10]

  • Laboratory Equipment: Improperly sterilized equipment, including biosafety cabinets, incubators, and pipettes, can harbor bacteria.[7][8]

  • Environment: Airborne microorganisms can also lead to contamination.[7]

3. I suspect bacterial contamination. How can I confirm if it is gram-positive?

The definitive method to differentiate between gram-positive and gram-negative bacteria is the Gram stain.[7][11][12] This differential staining technique is a crucial first step in identifying the type of bacterial contaminant.[12] Gram-positive bacteria have a thick peptidoglycan cell wall that retains the primary stain (crystal violet) and appears purple under the microscope.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do if I detect contamination?

The best practice is to immediately discard the contaminated culture to prevent it from spreading to other cultures in the incubator.[5][9] Isolate any other cultures that may have been exposed.[14] Thoroughly decontaminate the biosafety cabinet, incubator, and any other potentially affected equipment.[14]

Q2: Can I salvage a valuable or irreplaceable cell line contaminated with gram-positive bacteria?

While discarding is the safest option, it is sometimes possible to rescue a valuable cell line by washing the cells with PBS and treating them with antibiotics.[9] However, this is not recommended for routine work as it can lead to the development of antibiotic-resistant strains and may mask underlying low-level contamination.[3][9]

Q3: What antibiotics are effective against gram-positive bacteria in cell culture?

The most common antibiotic combination used to combat gram-positive bacterial contamination is Penicillin-Streptomycin (Pen-Strep).[15] Penicillin works by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[16]

Q4: Should I routinely use antibiotics in my cell culture media to prevent contamination?

Routine use of antibiotics is generally discouraged.[3][14] It can mask poor aseptic technique, lead to the development of antibiotic-resistant bacteria, and may have off-target effects on your cells.[17] Antibiotics should be used for short-term applications as a last resort.[3]

Q5: How can I prevent future gram-positive contamination?

  • Master Aseptic Technique: Always work in a sterile biosafety cabinet, minimize movements, and avoid talking over open culture vessels.[9]

  • Use Quality Reagents: Obtain media, sera, and supplements from reputable suppliers.[9][10]

  • Regularly Clean Equipment: Consistently disinfect incubators, water baths, and work surfaces.[5][9]

  • Quarantine New Cell Lines: Before introducing a new cell line into your main culture stocks, grow it in a separate, quarantined area and test for contaminants.[4][9]

Data Presentation

Table 1: Recommended Antibiotics for Gram-Positive Contamination

Antibiotic/AntimycoticTarget OrganismWorking Concentration (Typical)Notes
Penicillin-Streptomycin (Pen-Strep)Gram-positive and Gram-negative bacteria100x solution diluted to 1x in media (e.g., 100 U/mL Penicillin, 100 µg/mL Streptomycin)A commonly used, broad-spectrum antibiotic combination with low cytotoxicity at standard concentrations.[15][17]
VancomycinGram-positive bacteria100 µg/mLA glycopeptide antibiotic that can be used as an alternative for resistant strains.[18]
GentamicinBroad-spectrum, including Gram-negative bacteria50 µg/mLCan be more cytotoxic to sensitive cell lines compared to Pen-Strep.[17]
Antibiotic-Antimycotic SolutionGram-positive and Gram-negative bacteria, fungi, and yeast100x solution diluted to 1x in mediaA convenient mix that also contains an antifungal agent like Amphotericin B.[15][17]

Table 2: Gram Stain Protocol Timings

StepReagentTimePurpose
1. Primary StainCrystal Violet1 minuteStains all bacterial cells purple.[11][19]
2. MordantGram's Iodine1 minuteForms a complex with crystal violet, trapping it in the thick peptidoglycan layer of gram-positive cells.[11][20]
3. DecolorizationAcetone-Alcohol~5 seconds (until runoff is clear)Washes the primary stain from gram-negative cells but not from gram-positive cells.[11][12] This is a critical step.[12]
4. CounterstainSafranin1 minuteStains the decolorized gram-negative cells pink/red, while gram-positive cells remain purple.[11][12]

Experimental Protocols

Methodology 1: Gram Staining of a Contaminated Cell Culture Sample

  • Prepare a Smear:

    • Aseptically collect a small sample of the contaminated cell culture supernatant.

    • Place a drop of the supernatant onto a clean microscope slide and spread it thinly.

    • Allow the smear to air dry completely.[11]

    • Heat-fix the smear by quickly passing the slide through a flame two to three times. This adheres the bacteria to the slide.[11][21]

  • Staining Procedure:

    • Flood the slide with Crystal Violet and let it stand for 1 minute.[11]

    • Gently rinse the slide with water.[11]

    • Flood the slide with Gram's Iodine and let it stand for 1 minute.[11]

    • Gently rinse the slide with water.[11]

    • Decolorize with an acetone-alcohol solution by letting it run over the tilted slide until the purple color stops running (typically within 5 seconds).[11]

    • Immediately rinse with water to stop the decolorization process.[11]

    • Flood the slide with Safranin and let it stand for 1 minute.[11]

    • Gently rinse the slide with water and blot dry carefully.[19]

  • Microscopic Examination:

    • Examine the slide under a light microscope, using oil immersion at 1000x magnification for the best resolution.[20]

    • Gram-positive bacteria will appear purple/blue, while gram-negative bacteria will appear pink/red.[12]

Methodology 2: Antibiotic Treatment of a Contaminated Cell Culture (for irreplaceable cell lines)

  • Initial Wash:

    • Aspirate the contaminated medium from the culture vessel.

    • Gently wash the cell monolayer two to three times with a sterile, antibiotic-free balanced salt solution (e.g., PBS) to remove as many bacteria as possible.

  • Antibiotic Treatment:

    • Add fresh, pre-warmed cell culture medium containing a high concentration of an appropriate antibiotic (e.g., 10x Penicillin-Streptomycin).[9]

    • Incubate the culture under standard conditions.

  • Monitoring and Subsequent Passages:

    • Observe the culture daily for signs of bacterial clearance and cell toxicity (e.g., changes in morphology, detachment).[3]

    • If the contamination is controlled, passage the cells and reduce the antibiotic concentration to a maintenance level (e.g., 1x) for two to three passages.[3]

  • Weaning off Antibiotics:

    • After successful treatment, culture the cells in antibiotic-free medium for several passages to ensure the contamination has been completely eradicated.[3]

Visualizations

TroubleshootingWorkflow cluster_detection Detection cluster_action Action cluster_prevention Prevention A Suspicion of Contamination (Turbidity, pH change, Granularity) B Microscopic Examination A->B Observe culture C Gram Stain B->C Confirm bacteria present D Gram-Positive Identified (Purple cocci or bacilli) C->D Positive result E Isolate & Discard Contaminated Culture D->E Best Practice F Salvage Valuable Cell Line? (Not Recommended) D->F Consider value of cells H Decontaminate Equipment (Incubator, Hood) E->H F->E No G Wash with PBS & Treat with Antibiotics (e.g., Pen-Strep) F->G Yes G->H I Review Aseptic Technique H->I J Quarantine New Cell Lines I->J K Regularly Clean Equipment J->K GramStainMechanism Gram Stain Mechanism cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium cluster_steps Staining Steps gp_cell Cell gp_wall Thick Peptidoglycan Wall gn_cell Cell gn_wall Thin Peptidoglycan Wall gn_outer Outer Membrane step1 1. Crystal Violet (CV) step1->gp_cell Stains Purple step1->gn_cell Stains Purple step2 2. Iodine (I) step2->gp_cell CV-I complex forms step2->gn_cell CV-I complex forms step3 3. Decolorizer step3->gp_cell Complex retained (Remains Purple) step3->gn_cell Outer membrane damaged CV-I washed out (Colorless) step4 4. Safranin step4->gp_cell No effect (Stays Purple) step4->gn_cell Stains Pink/Red DecisionTree start Contamination Detected is_valuable Is the cell line irreplaceable? start->is_valuable discard Discard Culture & Decontaminate is_valuable->discard No treat Attempt Antibiotic Treatment is_valuable->treat Yes review Review Lab Practices discard->review monitor Monitor for Clearance & Toxicity treat->monitor success Contamination Eliminated monitor->success Successful failure Treatment Fails or Cells are Harmed monitor->failure Unsuccessful success->review failure->discard

References

Technical Support Center: Optimizing Graniine Concentration for MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Graniine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively determining the Minimum Inhibitory Concentration (MIC) of Graniine in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Graniine and what is its primary mechanism of action?

A1: Graniine is a novel investigational antimicrobial agent. Its primary mechanism of action is believed to be the inhibition of bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan production. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Q2: What is the recommended starting concentration range for Graniine in a preliminary MIC assay?

A2: For a preliminary dose-response screening, it is recommended to test a broad range of Graniine concentrations.[1] A typical starting range would be from 0.0625 µg/mL to 128 µg/mL, using a two-fold serial dilution. This will help in identifying a more focused concentration range for definitive MIC testing.

Q3: What is the best solvent to use for preparing a Graniine stock solution?

A3: Graniine is sparingly soluble in water. For MIC assays, it is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[2][3] It is crucial to ensure that the final concentration of DMSO in the assay wells does not exceed 1%, as higher concentrations can inhibit bacterial growth.[1]

Q4: Which standardized method is recommended for determining the MIC of Graniine?

A4: The broth microdilution method is the most widely accepted and recommended technique for determining the MIC of novel antimicrobial agents like Graniine.[1][4] This method is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which ensures that the results are reproducible and comparable across different laboratories.[1][5]

Q5: How should I interpret the results of my Graniine MIC assay?

A5: The MIC is defined as the lowest concentration of Graniine that completely inhibits the visible growth of the microorganism after incubation.[4][5][6] This is typically observed as the first clear well in a 96-well plate.[7] The results can be categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established breakpoints, if available.[8][9][10]

Experimental Data Summary

The following table provides key quantitative data for conducting MIC assays with Graniine.

ParameterRecommended Value/RangeNotes
Molecular Weight 450.5 g/mol -
Recommended Solvent Dimethyl Sulfoxide (DMSO)Prepare a stock solution of 10 mg/mL.
Final Solvent Conc. ≤ 1% (v/v)Higher concentrations may be toxic to bacteria.[1]
Test Conc. Range 0.0625 - 128 µg/mLUse two-fold serial dilutions.
Bacterial Inoculum Approx. 5 x 10⁵ CFU/mLPrepare using a 0.5 McFarland standard.[7][11]
Incubation Time 16 - 20 hoursFor most non-fastidious bacteria.[7]
Incubation Temp. 35 ± 2°CIn ambient air.[7]
QC Strain: E. coli ATCC 25922 2 - 8 µg/mLTo ensure the accuracy and reproducibility of the test.

Detailed Experimental Protocol: Broth Microdilution Method

This protocol is aligned with the principles outlined by CLSI for antimicrobial susceptibility testing.[7]

Preparation of Graniine Stock and Working Solutions
  • Stock Solution: Dissolve Graniine powder in 100% DMSO to a final concentration of 10 mg/mL. This solution can be stored at -20°C.

  • Working Solutions: From the stock solution, prepare a series of working solutions in cation-adjusted Mueller-Hinton Broth (CAMHB). The highest concentration in this series should be twice the highest desired final concentration in the microtiter plate.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

Preparation of the 96-Well Microdilution Plate
  • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the highest Graniine working solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no Graniine).

  • Well 12 will serve as the sterility control (no bacteria).

Inoculation and Incubation
  • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]

Reading and Interpreting the MIC
  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of Graniine at which there is no visible growth. This is the first clear well in the dilution series.[7]

  • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Visual Guides

Graniine MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Graniine Stock (DMSO) dilute Serial Dilution in 96-Well Plate stock->dilute inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria inoculum->inoculate dilute->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_mic Read MIC Value (Lowest Clear Well) incubate->read_mic Signaling_Pathway cluster_pathway Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Cell_Wall Cross-linked Cell Wall Peptidoglycan->Cell_Wall Transpeptidase Graniine Graniine Graniine->Lipid_II Inhibition Troubleshooting Start Start Troubleshooting Problem What is the issue? Start->Problem NoGrowth No growth in any wells Problem->NoGrowth No Growth Precipitate Compound precipitation Problem->Precipitate Precipitation Inconsistent Inconsistent MIC values Problem->Inconsistent Inconsistent Results Skipped Skipped wells Problem->Skipped Skipped Wells Sol_NoGrowth Check bacterial viability & media quality NoGrowth->Sol_NoGrowth Sol_Precipitate Verify DMSO conc. (≤1%) & ensure proper mixing Precipitate->Sol_Precipitate Sol_Inconsistent Standardize inoculum & check pipettes Inconsistent->Sol_Inconsistent Sol_Skipped Check for contamination & repeat dilutions carefully Skipped->Sol_Skipped

References

Technical Support Center: Troubleshooting Inconsistent Results in Geraniin Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Geraniin (B209207) in antibacterial assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is Geraniin and what is its reported antibacterial activity?

Geraniin is a hydrolysable tannin found in various plants, including species of Geranium and Phyllanthus. It has demonstrated antibacterial activity against a range of bacteria. Its primary mechanism of action is believed to be the disruption of the bacterial cell membrane, leading to morphological alterations, cytoplasm leakage, and ultimately, cell death[1].

Q2: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for Geraniin across experiments?

Inconsistent MIC values are a frequent challenge in antibacterial susceptibility testing, particularly with natural products like Geraniin. Several factors can contribute to this variability:

  • Inoculum Density: The initial concentration of bacteria can significantly impact the MIC. A higher inoculum may lead to an apparently higher MIC (the "inoculum effect"), while a low inoculum can result in falsely low MICs.

  • Protocol Variations: Minor differences in experimental procedures between assays can lead to varied results. This includes variations in incubation time, temperature, and the specific microdilution or agar (B569324) dilution technique used.

  • Compound Stability and Solubility: Geraniin, as a natural product, may have limited solubility in certain media. Improper dissolution or precipitation during the assay can lead to inaccurate concentrations and inconsistent results. The stability of the compound under specific storage and experimental conditions should also be considered.

  • Bacterial Strain Variability: Different strains of the same bacterial species can exhibit varying susceptibility to antibacterial agents. Even batch-to-batch variation within the same strain can contribute to MIC discrepancies.

  • Laboratory Conditions: Differences between laboratories, including equipment calibration and operator technique, can be a source of variation[2].

Q3: My disk diffusion assay results for Geraniin are not reproducible. What are the potential causes?

In addition to the factors mentioned for MIC assays, inconsistent zone of inhibition diameters in disk diffusion assays can be caused by:

  • Agar Depth: The thickness of the agar in the petri dish is a critical factor influencing the diffusion of the compound.

  • Inoculum Lawn Uniformity: An uneven bacterial lawn will result in irregular and non-reproducible inhibition zones.

  • Disk Potency and Placement: Improperly stored or handled disks may lose potency. Inconsistent application of the disks to the agar surface can also affect the results.

Q4: How does Geraniin interact with bacteria? Is there a known signaling pathway?

Current research suggests that Geraniin's primary antibacterial mechanism is the disruption of the bacterial cell envelope[1]. This direct action on the cell membrane leads to increased permeability and leakage of cellular contents. While Geraniin is known to modulate various signaling pathways in mammalian cells in the context of its anti-inflammatory and anticancer properties, a specific antibacterial signaling pathway within bacteria has not been extensively elucidated beyond its membrane-disruptive effects.

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered in Geraniin antibacterial assays.

Guide 1: Inconsistent MIC Results
Symptom Potential Cause Troubleshooting Steps
High variability in MIC values between replicates of the same experiment. 1. Inaccurate Pipetting: Inconsistent volumes of Geraniin solution or bacterial inoculum. 2. Incomplete Solubilization: Geraniin precipitating out of solution in some wells. 3. Non-homogenous Bacterial Suspension: Clumping of bacterial cells.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Visually inspect the stock solution and microplate wells for any signs of precipitation. Consider using a co-solvent like DMSO (ensure final concentration is non-toxic to bacteria). 3. Vortex the bacterial suspension thoroughly before and during the inoculation process.
Consistently high MIC values compared to literature. 1. High Inoculum Density: The number of bacteria is too high for the given concentration of Geraniin to inhibit. 2. Degraded Geraniin Stock: The compound may have lost potency due to improper storage.1. Standardize the inoculum to a 0.5 McFarland standard. Perform colony counts to verify the CFU/mL. 2. Prepare a fresh stock solution of Geraniin for each experiment. Store the stock solution at the recommended temperature and protect it from light.
Consistently low MIC values compared to literature. 1. Low Inoculum Density: Insufficient bacterial numbers for robust growth. 2. Overly Potent Geraniin Stock: Errors in weighing or dilution.1. Ensure the inoculum density is within the recommended range (e.g., 5 x 10^5 CFU/mL for broth microdilution). 2. Carefully re-prepare and verify the concentration of the Geraniin stock solution.
Guide 2: Issues with Disk Diffusion Assays
Symptom Potential Cause Troubleshooting Steps
Irregular or fuzzy zone edges. 1. Mixed Culture: Contamination of the bacterial inoculum. 2. Incorrect Incubation Conditions: Fluctuation in temperature or humidity.1. Re-streak the bacterial culture to ensure purity. Perform a Gram stain to verify. 2. Ensure the incubator is properly calibrated and maintains a consistent temperature and humidity.
No zone of inhibition. 1. Bacterial Resistance: The tested strain may be resistant to Geraniin. 2. Inactive Compound: The Geraniin on the disk may have degraded. 3. Poor Diffusion: The compound may not be diffusing properly into the agar.1. Test against a known susceptible control strain. 2. Use freshly prepared disks or ensure proper storage of commercial disks. 3. Check the solubility of Geraniin in the solvent used to impregnate the disks.
Variable zone diameters between plates. 1. Inconsistent Agar Depth: Variations in the volume of agar poured. 2. Non-uniform Inoculum Lawn: Uneven streaking of the bacteria.1. Use a consistent volume of molten agar for each plate and pour on a level surface. 2. Standardize the streaking method to create a uniform, confluent lawn.

III. Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Geraniin against various bacterial strains as reported in the literature. Note: These values can vary based on the specific experimental conditions.

Bacterial Species Strain MIC (mg/mL) Reference
Xanthomonas campestris pv. vitians-3.125 (MBC)[1]
Staphylococcus aureusATCC 259230.08 - 5.0[2]
Bacillus subtilisNCTC 100730.08 - 5.0[2]
Streptococcus pyogenesClinical Strain0.08 - 5.0[2]
Escherichia coliATCC 259220.08 - 5.0[2]
Pseudomonas aeruginosaATCC 278530.08 - 5.0[2]

IV. Experimental Protocols

Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Geraniin

  • Appropriate solvent (e.g., DMSO, sterile deionized water)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Geraniin Preparation: Prepare a stock solution of Geraniin in a suitable solvent at a concentration that is at least 10 times the highest final concentration to be tested.

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the Geraniin stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum (no Geraniin).

    • Negative Control: A well containing MHB only (no bacteria or Geraniin).

    • Solvent Control: A well containing the highest concentration of the solvent used and the bacterial inoculum.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Geraniin that completely inhibits visible bacterial growth. This can be assessed visually or by reading the optical density at 600 nm.

V. Visualizations

Logical Workflow for Troubleshooting Inconsistent MIC Results

Troubleshooting_MIC start Inconsistent MIC Results check_replicates High variability between replicates? start->check_replicates check_literature Consistently different from literature? check_replicates->check_literature No pipetting Review Pipetting Technique & Calibration check_replicates->pipetting Yes high_mic Consistently High MIC check_literature->high_mic High low_mic Consistently Low MIC check_literature->low_mic Low solubility Check Geraniin Solubility & Precipitation pipetting->solubility homogeneity Ensure Homogenous Bacterial Suspension solubility->homogeneity end Consistent Results homogeneity->end inoculum_high Verify Inoculum Density (Too High?) high_mic->inoculum_high inoculum_low Verify Inoculum Density (Too Low?) low_mic->inoculum_low stock_potency_high Check Geraniin Stock Potency (Degraded?) inoculum_high->stock_potency_high stock_potency_high->end stock_potency_low Check Geraniin Stock Concentration (Error?) inoculum_low->stock_potency_low stock_potency_low->end

Caption: Troubleshooting flowchart for inconsistent MIC results.

Proposed Antibacterial Mechanism of Geraniin

Geraniin_Mechanism cluster_bacterium Bacterial Cell cluster_membrane cell_membrane Bacterial Cell Membrane disruption Membrane Disruption (Increased Permeability) cell_membrane->disruption cytoplasm Cytoplasm p1 p2 p3 p4 geraniin Geraniin geraniin->cell_membrane Interacts with leakage Cytoplasm Leakage disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of Geraniin's antibacterial action.

References

Graniine Technical Support Center: Preventing Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Graniine in experimental settings. It addresses the common challenge of Graniine precipitation in stock and working solutions and offers detailed troubleshooting guides, FAQs, and protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Graniine stock solutions?

A1: The recommended solvent for Graniine is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Graniine exhibits excellent solubility in DMSO, which allows for the preparation of high-concentration stock solutions. It is crucial to use anhydrous DMSO to prevent the introduction of water, which can significantly lower Graniine's solubility and promote precipitation.

Q2: What is the maximum recommended concentration for a Graniine stock solution in DMSO?

A2: We recommend a maximum stock solution concentration of 10 mM in 100% anhydrous DMSO. While higher concentrations may be achievable, 10 mM provides a stable solution that is less prone to precipitation during storage and minimizes the final DMSO concentration in your experiments.[1]

Q3: How should I properly store my Graniine stock solution?

A3: Graniine stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation.[2][3] Store these aliquots at -20°C in tightly sealed, amber vials to protect from light and moisture.

Q4: Why did my Graniine precipitate when I added it to my aqueous cell culture media?

A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds like Graniine.[4] It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO solvent is diluted.[4] Factors contributing to this include the final Graniine concentration exceeding its aqueous solubility limit, rapid dilution, and interactions with media components like salts and proteins.[2][4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving precipitation issues with Graniine.

Issue 1: My freshly prepared Graniine stock solution in DMSO is cloudy or has visible crystals.

Possible Cause Recommended Solution
Incomplete Dissolution The compound has not fully dissolved. Gently warm the solution to 37-40°C for 5-10 minutes and vortex thoroughly.[5] Sonication in a bath sonicator can also aid dissolution.[6]
Supersaturated Solution The concentration exceeds the solubility limit of Graniine in DMSO at room temperature. Prepare a new, more dilute stock solution (e.g., 5 mM or 1 mM).
Contaminated or "Wet" DMSO The DMSO used may have absorbed moisture, reducing its solvating power. Use a fresh, unopened bottle of anhydrous, high-purity DMSO for stock preparation.

Issue 2: Precipitation occurs immediately upon diluting the DMSO stock into my aqueous buffer or cell culture medium.

Possible Cause Recommended Solution
Solvent Shock / "Crashing Out" Rapid dilution causes a sudden shift in solvent polarity, drastically reducing Graniine's solubility.[4] 1. Pre-warm the media/buffer to 37°C.[7] 2. Add the Graniine stock dropwise while vigorously vortexing or stirring the aqueous solution to ensure rapid dispersal.[4][7] 3. Perform serial dilutions in the aqueous buffer instead of a single large dilution step.
Final Concentration Too High The final concentration of Graniine exceeds its kinetic solubility limit in the aqueous medium.[4] Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).[8] Reduce the final working concentration.
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration can be toxic to cells.[4] Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4] This may require preparing a more dilute intermediate stock solution.
pH-Dependent Solubility Graniine's solubility is highly dependent on pH. The pH of your buffer or media may be in a range where Graniine is less soluble.[4] Check the pH of your final solution. If possible, adjust the buffer pH, but consider the impact on your experimental system.[4][9]

Issue 3: The solution appears clear initially, but precipitate forms after incubation (hours to days).

Possible Cause Recommended Solution
Interaction with Media Components Graniine may slowly interact with salts, proteins, or other components in the media, forming insoluble complexes.[2][4] If using serum-containing media, consider reducing the serum percentage or testing a different basal media formulation.[4]
Temperature Fluctuations Repeatedly moving culture vessels between the incubator and the bench can cause temperature cycling, affecting solubility.[2] Minimize the time that vessels are outside the stable incubator environment.
Evaporation In long-term experiments, evaporation can concentrate all components, including Graniine, pushing it beyond its solubility limit.[3][4] Ensure proper incubator humidification and use sealed flasks or low-evaporation plates.[3][4]

Issue 4: My solution looks clear, but I am getting inconsistent or non-reproducible assay results.

Possible Cause Recommended Solution
Microprecipitation or Aggregation Graniine may be forming small, invisible aggregates or microprecipitates. These aggregates can scatter light in optical assays or cause non-specific inhibition, leading to artifacts.[10] 1. Centrifuge your working solution at high speed (e.g., >10,000 x g) for 10 minutes before adding it to your assay. 2. Perform a nephelometry assay to determine the kinetic solubility under your exact assay conditions.[11] 3. Filter the solution through a 0.22 µm filter, but be aware this is not recommended as it alters the final compound concentration.[12]

Data Presentation

Table 1: Solubility of Graniine in Common Solvents

SolventTemperatureMaximum Solubility (Approx.)Notes
DMSO25°C~50 mMRecommended for primary stock solutions.
Ethanol25°C~5 mMCan be used as an alternative solvent, but has higher volatility and cell toxicity.
PBS (pH 7.4)25°C< 1 µMGraniine is practically insoluble in aqueous buffers.
DMEM + 10% FBS37°C~10 µMSerum proteins can slightly increase apparent solubility.[4]

Table 2: Effect of pH on Graniine's Aqueous Solubility

pHRelative SolubilityImplication
5.0HighGraniine is more soluble in acidic conditions.
6.5ModerateSolubility decreases as pH approaches neutral.
7.4Very LowSignificant precipitation risk in physiological buffers.
8.0Very LowGraniine remains poorly soluble in alkaline conditions.

Visualizations

TroubleshootingWorkflow start Precipitation Observed loc Where did it precipitate? start->loc stock In DMSO Stock Solution loc->stock Stock working In Aqueous Working Solution loc->working Working incomplete Action: Warm (37°C), Vortex, or Sonicate stock->incomplete wet_dmso Action: Use fresh, anhydrous DMSO stock->wet_dmso timing When did it precipitate? working->timing immediate Immediately Upon Dilution timing->immediate Immediately later After Incubation timing->later Later slow_add Action: Pre-warm media. Add stock dropwise while vortexing. immediate->slow_add conc Action: Lower final concentration. Perform solubility test. immediate->conc media_interaction Action: Test different media or lower serum %. later->media_interaction evaporation Action: Ensure incubator humidity. Use sealed plates. later->evaporation

A step-by-step workflow for troubleshooting Graniine precipitation.

PrecipitationFactors stock High Concentration Graniine in DMSO dilution Dilution into Aqueous Buffer stock->dilution precipitate Graniine Precipitation / Aggregation dilution->precipitate ph High pH (> 6.5) ph->precipitate polarity Solvent Polarity Shift polarity->precipitate concentration Concentration > Solubility Limit concentration->precipitate temp Temperature Fluctuations temp->precipitate

Key factors that contribute to the precipitation of Graniine.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Graniine Stock Solution

  • Materials:

    • Graniine powder (ensure molecular weight is correct for calculation).

    • Anhydrous, biotechnology-grade DMSO.

    • Sterile, amber glass vial or polypropylene (B1209903) tube.

    • Calibrated analytical balance.

    • Volumetric flasks for accuracy.[13]

  • Procedure:

    • Calculate the mass of Graniine required. For a 10 mM solution in 1 mL (MW = 450 g/mol ): Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 450 g/mol = 0.0045 g = 4.5 mg

    • Weigh out the calculated mass of Graniine powder and place it into the sterile vial.

    • Add the required volume of anhydrous DMSO (e.g., 1 mL).

    • Tightly cap the vial.

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.[5]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C, protected from light.

Protocol 2: Kinetic Solubility Test in Cell Culture Media

This protocol provides a quick estimate of the solubility of Graniine when diluted from a DMSO stock into your specific experimental media.[8]

  • Materials:

    • 10 mM Graniine stock solution in DMSO.

    • Your target experimental medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.

    • 96-well clear bottom plate or microcentrifuge tubes.

  • Procedure:

    • Prepare a serial dilution of your Graniine stock in the pre-warmed media. Test a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

    • Important: To minimize "solvent shock," add the stock solution to the media while gently vortexing.[4] Ensure the final DMSO concentration is consistent and non-toxic across all samples (e.g., 0.5%).

    • Include a "vehicle control" well containing only the media and the equivalent percentage of DMSO.

    • Incubate the plate or tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect for precipitation (cloudiness or visible particles) immediately after dilution and at several time points (e.g., 1h, 4h, 24h). A light microscope can be used for more sensitive detection.

    • Interpretation: The highest concentration that remains clear over your desired experimental duration is your estimated kinetic solubility limit.[8] It is recommended to work at or below this concentration to avoid precipitation issues.

References

Technical Support Center: Spectroscopic Analysis of Granite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference issues during the spectroscopic analysis of granite.

Frequently Asked Questions (FAQs)

Q1: What are the common types of interference observed in the spectroscopic analysis of granite?

There are three primary types of interference that can affect the accuracy of spectroscopic analysis of granite:

  • Spectral Interference: This occurs when the spectral lines of the element of interest overlap with the spectral lines or broad absorption bands of other elements or molecules in the granite matrix.[1][2] Granite's complex composition, rich in silicon and various metals, makes this a common issue.[3]

  • Chemical Interference: These interferences arise from chemical reactions that occur during the atomization process (e.g., in flame AAS). These reactions can lead to the formation of stable compounds that do not efficiently dissociate, reducing the number of free atoms of the analyte available for measurement.[1][4] For instance, the presence of phosphate (B84403) or aluminum can suppress the signal of calcium by forming non-volatile compounds.[2]

  • Matrix Interference: This is caused by the physical properties of the sample matrix, such as viscosity or the presence of high concentrations of dissolved solids, which can affect the sample aspiration and atomization efficiency.[1][4] The high silica (B1680970) content in granite can contribute to matrix effects.[3]

Q2: How does the high silica and alkali content in granite specifically affect spectroscopic analysis?

The high concentration of silica (typically above 65%) and alkali metals in granite can introduce specific challenges:

  • Dense Silica Bands: The high silica content can lead to the formation of dense silica bands in spectrographic analysis, which can obscure the signals of trace elements.[3]

  • Lower Arc/Flame Temperature: Increased ratios of alkalies can perceptibly lower the temperature of the arc or flame, which can reduce the efficiency of atomization for some elements and lead to lower sensitivity.[3]

  • Matrix Effects: The overall composition can lead to significant matrix effects, altering the sample's physical properties and influencing the signal of the analyte.[5]

Q3: What is background absorption and how can it be corrected?

Background absorption is a type of spectral interference caused by the absorption of light by molecules or the scattering of light by particulate matter in the flame or furnace.[2][4] This can lead to an artificially high absorbance reading.

Correction Methods:

  • Blank Correction: Analyzing a blank solution (containing the same solvent and reagents as the sample but without the analyte) can help to subtract the background signal from the flame and reagents.[2][4]

  • Deuterium (B1214612) Arc Background Correction: This method uses a deuterium lamp to measure the background absorption across a broad wavelength range, which is then subtracted from the total signal measured using the hollow cathode lamp for the specific element. This is effective for continuous background absorption.[1]

  • Zeeman Effect Background Correction: This technique utilizes a magnetic field to split the spectral line of the analyte. The background is measured at a wavelength slightly different from the analyte's absorption line and then subtracted. It is particularly useful for structured or complex background interference.[1]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the spectroscopic analysis of granite.

Problem Possible Cause Recommended Solution
Low or no signal for the analyte Chemical Interference: Formation of non-volatile compounds. For example, phosphates interfering with calcium analysis.[2]Use a Releasing Agent: Add a substance like lanthanum or strontium, which preferentially binds with the interfering species, "releasing" the analyte.[1] Use a Protecting Agent: Add a chelating agent like EDTA to form a stable, volatile complex with the analyte, preventing it from reacting with interferents.[1] Increase Temperature: Switching to a higher temperature flame can help decompose interfering compounds.[2]
Matrix Interference: High viscosity or dissolved solids affecting sample nebulization.Dilution: Dilute the sample to reduce the concentration of matrix components.[1][6] However, be mindful of the analyte's detection limit. Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample's composition to ensure similar behavior.[1]
Inconsistent or drifting readings Instrumental Instability: Fluctuations in lamp intensity, detector response, or flame conditions.Warm-up and Calibration: Ensure the instrument is properly warmed up and calibrated according to the manufacturer's instructions.[6][7] Check Environmental Factors: Verify that temperature and humidity are stable and check for vibrations or electromagnetic interference from other equipment.[7]
Sample Preparation Inconsistency: Variations in sample digestion, dilution, or reagent addition.Standardize Procedures: Document and strictly follow a standard operating procedure (SOP) for sample preparation.[8]
Abnormally high absorbance readings Spectral Interference: Overlap of the analyte's spectral line with that of another element or a molecular band.[1][2]Select an Alternative Wavelength: Choose a different, interference-free absorption line for the analyte if available.[1] Use Background Correction: Employ methods like Deuterium Arc or Zeeman Effect correction to subtract the background signal.[1]
Scattering: Light scattering by particulate matter in the sample.[4] This is common with samples that are not fully digested or have high dissolved solids.Improve Sample Digestion: Ensure the granite sample is completely digested to minimize particulate matter. Filtration/Centrifugation: Remove suspended solids by filtering the sample (e.g., through a 0.45 µm filter) or by centrifugation.[6]
Poor reproducibility Matrix Effects: Uncompensated matrix effects leading to variable signal enhancement or suppression.Method of Standard Additions: This technique involves adding known amounts of the analyte to the sample and extrapolating to find the original concentration. This can effectively compensate for matrix effects.[1][6]
Inhomogeneous Sample: Granite is a heterogeneous rock, and the portion of the sample taken for analysis may not be representative of the whole.Proper Sampling and Homogenization: Ensure the initial rock sample is crushed and ground to a fine, homogeneous powder before taking a subsample for digestion.

Experimental Protocols

Protocol 1: Method of Standard Additions

This protocol is designed to overcome matrix interference by calibrating within the sample matrix itself.

Objective: To determine the concentration of an analyte in a granite sample while compensating for matrix effects.

Methodology:

  • Sample Preparation: Prepare the granite sample solution as per your standard digestion procedure.

  • Aliquoting: Take several identical aliquots of the prepared sample solution.

  • Spiking: To each aliquot (except for one, which will serve as the blank), add a known and increasing amount of a standard solution of the analyte.

  • Volume Equalization: Dilute all prepared solutions to the same final volume with the solvent to ensure the matrix concentration is constant across all samples.[6]

  • Measurement: Analyze all the prepared solutions using the spectroscopic instrument and record their absorbance values.[6]

  • Data Analysis:

    • Plot a graph with the added analyte concentration on the x-axis and the measured absorbance on the y-axis.

    • Perform a linear regression on the data points.

    • Extrapolate the regression line back to the x-axis (where absorbance is zero). The absolute value of the x-intercept is the concentration of the analyte in the original, un-spiked sample.[6]

Visualizations

TroubleshootingWorkflow start_node Abnormal Spectroscopic Reading decision_node decision_node start_node->decision_node Initial Assessment process_node process_node decision_node->process_node Check Blank Spectrum decision_node2 decision_node2 process_node->decision_node2 Blank OK? end_node Accurate Measurement process_node2 Sample-Related Issue: - Verify Preparation - Check for Contamination decision_node2->process_node2 Yes process_node3 Instrument Issue: - Recalibrate - Check Lamp/Source - Environmental Check decision_node2->process_node3 No decision_node3 Issue Type? process_node2->decision_node3 process_node3->end_node Re-analyze process_node4 Use Background Correction Select Alternative Wavelength decision_node3->process_node4 High Signal/ Spectral Overlap process_node5 Use Releasing/Protecting Agent Matrix Matching Standard Addition Method decision_node3->process_node5 Low Signal/ Suppression process_node6 Standardize Procedures Ensure Stable Environment decision_node3->process_node6 Drifting Signal process_node4->end_node process_node5->end_node process_node6->end_node

Caption: A step-by-step workflow for troubleshooting common spectroscopic issues.

InterferenceTypes center_node Spectroscopic Analysis of Granite I1 Spectral Interference center_node->I1 I2 Chemical Interference center_node->I2 I3 Matrix Interference center_node->I3 interference_node interference_node cause_node cause_node solution_node solution_node C1 Cause: Spectral line overlap, light scattering I1->C1 C2 Cause: Formation of stable (non-volatile) compounds I2->C2 C3 Cause: Viscosity, high dissolved solids affecting nebulization I3->C3 S1 Solution: Background Correction, Alternative Wavelength C1->S1 S2 Solution: Releasing Agents, Higher Temperature C2->S2 S3 Solution: Dilution, Matrix Matching, Standard Addition C3->S3

Caption: Logical relationships between interference types, causes, and solutions.

References

Graniine experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Graniine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental variability and reproducibility challenges associated with Graniine. Here you will find troubleshooting guides and frequently asked questions to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Graniine?

Graniine is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] By blocking this receptor, Graniine inhibits the transmission of signals that trigger emetic reflexes, both peripherally at vagus nerve terminals and centrally in the chemoreceptor trigger zone.[1]

Q2: What are the common sources of experimental variability when working with Graniine?

Several factors can contribute to variability in Graniine experiments:

  • Reagent Stability: Graniine solutions may be susceptible to degradation if not stored properly. Improper storage of materials and reagents is a common cause of experimental failure.[3]

  • Cell Line Passage Number: The responsiveness of cell lines expressing 5-HT3 receptors can change with high passage numbers.

  • Assay Conditions: Variations in incubation times, temperature, and buffer composition can significantly impact results.

  • Human Error: As with any experiment, meticulous attention to detail is required to avoid errors.[3]

Q3: How should I properly store Graniine?

For optimal stability, Graniine powder should be stored at 2-8°C, protected from light. Stock solutions should be prepared fresh for each experiment. If storage of solutions is necessary, they should be aliquoted and stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Inconsistent Cell-Based Assay Results

Problem: I am observing high variability in my cell-based assays (e.g., calcium influx, reporter assays) with Graniine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can alter receptor expression and signaling.
Inconsistent Seeding Density Use a consistent cell seeding density across all wells and experiments. Verify cell counts before seeding.
Reagent Preparation Prepare fresh Graniine dilutions for each experiment from a recently prepared stock solution.
Assay Protocol Execution Standardize all incubation times and temperatures. Use a multichannel pipette for simultaneous additions to reduce timing variability.
Contamination Regularly check for mycoplasma contamination in your cell cultures, as it can alter cellular responses.

Experimental Workflow for a Cell-Based Graniine Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed 5-HT3R-expressing cells C Pre-incubate cells with Graniine A->C 24h incubation B Prepare fresh Graniine dilutions B->C D Add 5-HT agonist C->D 15 min pre-incubation E Measure cellular response (e.g., Calcium influx) D->E Immediate F Data analysis and IC50 calculation E->F G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-gated ion channel) depolarization Neuronal Depolarization receptor->depolarization Cation Influx no_depolarization No Depolarization receptor->no_depolarization No Cation Influx serotonin Serotonin (5-HT) serotonin->receptor Binds and Activates graniine Graniine graniine->receptor Binds and Blocks

References

Technical Support Center: Scaling Up Grignard Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up the purification of Grignard reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the post-reaction workup and purification stages at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when scaling up a Grignard reaction, and how do they affect purification?

A1: When scaling up Grignard reactions, you are likely to encounter several classes of impurities that can complicate purification:

  • Wurtz Coupling Products: These are homo-coupled products of the organohalide used to form the Grignard reagent (e.g., biphenyl (B1667301) from phenyl bromide). They are typically nonpolar and can be challenging to separate from the desired product if it is also nonpolar.

  • Unreacted Starting Materials: Incomplete reactions can leave behind the initial ketone or aldehyde. These are generally less polar than the desired alcohol product.

  • Benzene (or other hydrocarbons): This can form from the protonation of the Grignard reagent by trace amounts of water.[1]

  • Magnesium Salts: Magnesium salts (e.g., MgBr₂ or MgCl₂) are formed during the reaction and quenching steps. They can cause emulsions during aqueous workups and need to be efficiently removed.[1]

Understanding the impurity profile of your reaction is crucial for designing an effective large-scale purification strategy.[2][3]

Q2: My reaction workup is plagued by a persistent emulsion at the aqueous-organic interface. What can I do at a larger scale?

A2: Emulsions are a common problem when scaling up Grignard workups, often caused by fine precipitates of magnesium salts.[1] Here are several strategies to manage them:

  • Addition of Saturated Brine (NaCl solution): This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]

  • Filtration through Celite: You can filter the entire emulsified mixture through a pad of Celite. Celite is an inert filter aid that can remove the fine suspended solids that often stabilize emulsions.[4]

  • Solvent Choice: Using a solvent like 2-Methyltetrahydrofuran (2-MeTHF), which is immiscible with water, can lead to cleaner phase separation compared to THF, which is water-miscible.[5][6]

  • Centrifugation: If the equipment is available, centrifugation is a very effective method for separating stubborn emulsions.[1][7]

Q3: How can I efficiently remove the large quantities of magnesium salts generated after quenching the reaction?

A3: The removal of magnesium salts is a critical step in the purification process.

  • Acidic Workup: Quenching with a dilute acid (like 1N HCl) can help to dissolve the magnesium salts, making them easier to remove in the aqueous phase.[8]

  • Filtration: If the salts are precipitated, they can be removed by filtration. Using a filter aid like Celite can prevent clogging of the filter paper.[7][9]

  • Precipitation with Dioxane: In some cases, adding 1,4-dioxane (B91453) can precipitate magnesium salts as a polymeric complex, which can then be removed by filtration or centrifugation.[10]

Q4: What are the best purification techniques for multi-gram or kilogram scale Grignard products?

A4: The choice of purification technique will depend on the properties of your product and the impurities present.

  • Crystallization/Recrystallization: This is one of the most effective and scalable methods for purifying solid products.[11] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[11][12]

  • Trituration: This is a simple and effective technique for removing minor impurities. It involves washing the crude product with a solvent in which the desired product is insoluble, but the impurities are soluble. For example, washing with cold hexanes can remove nonpolar impurities like biphenyl.[1]

  • Column Chromatography: While direct scaling of lab-scale chromatography can be expensive and time-consuming, it is sometimes necessary. When scaling up, it's important to maintain the ratio of the crude mixture to the stationary phase and to adjust the flow rate to maintain the linear velocity.[13][14]

Troubleshooting Guides

Problem 1: Low recovery of the desired product after purification.
Possible CauseSuggested Solution(s)
Product is partially soluble in the aqueous layer. Check the aqueous layer for your product using a technique like TLC or LC-MS. If product is present, perform additional extractions with an appropriate organic solvent.
Product is lost during filtration of magnesium salts. Wash the filter cake thoroughly with the organic solvent used for extraction to recover any adsorbed product.
Co-elution of product and impurities during chromatography. Optimize the mobile phase to achieve better separation. Consider using a different stationary phase if necessary.
Product precipitates with magnesium salts. Ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer. For example, if your product is an amine, the aqueous layer should be basic during extraction.[7]
Problem 2: The purified product is still contaminated with byproducts.
Impurity ObservedSuggested Purification Strategy
Biphenyl (or other Wurtz coupling products) Trituration: Wash the crude solid with a cold, nonpolar solvent like hexanes or petroleum ether.[1] Recrystallization: Choose a solvent system where the biphenyl impurity is highly soluble.
Unreacted Ketone/Aldehyde Column Chromatography: The less polar starting material will typically elute before the more polar alcohol product.[1]
Inorganic Salts Perform an additional aqueous wash of the organic layer. If the product is a solid, dissolve it in an organic solvent and filter to remove insoluble salts.

Experimental Protocols

Protocol 1: Large-Scale Workup and Extraction
  • Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or 1N HCl with vigorous stirring. The addition should be controlled to manage the exotherm.

  • Extraction: Transfer the quenched mixture to a large separatory funnel or a reactor equipped for liquid-liquid extraction. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or 2-MeTHF).

  • Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with 1N HCl (if not used for quenching), water, and finally, a saturated NaCl solution (brine).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude product in an appropriately sized flask and add a minimal amount of the hot solvent until the product is fully dissolved.

  • Decolorization (if necessary): If the solution is colored, you can add a small amount of activated carbon and heat for a short period.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Grignard Reaction cluster_workup Workup & Extraction cluster_purification Purification grignard_reaction Grignard Reaction Mixture quench Quench (e.g., aq. NH4Cl) grignard_reaction->quench Slow Addition extraction Liquid-Liquid Extraction quench->extraction wash Aqueous Washes (Water, Brine) extraction->wash dry_concentrate Dry & Concentrate wash->dry_concentrate crude_product Crude Product dry_concentrate->crude_product purification_method Purification (Recrystallization, Chromatography, etc.) crude_product->purification_method pure_product Pure Product purification_method->pure_product

Caption: A general experimental workflow for Grignard reaction workup and purification.

troubleshooting_emulsion cluster_solutions Troubleshooting Steps start Persistent Emulsion Forms During Extraction add_brine Add Saturated NaCl (Brine) start->add_brine Increases ionic strength filter_celite Filter through Celite start->filter_celite Removes fine solids centrifuge Centrifuge Mixture start->centrifuge High g-force separation change_solvent Use Alternative Solvent (e.g., 2-MeTHF) start->change_solvent Improves phase split end Phase Separation Achieved add_brine->end filter_celite->end centrifuge->end change_solvent->end

Caption: Troubleshooting guide for resolving emulsions in Grignard workups.

References

refining Graniine dosage for specific fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only and is based on a hypothetical antifungal agent, "Graniine." The data and protocols are provided as examples and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is Graniine and what is its proposed mechanism of action?

A1: Graniine is a novel investigational antifungal agent with a proposed dual mechanism of action. It is believed to primarily inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell lysis.[1] Additionally, secondary effects on mitochondrial function have been observed, suggesting interference with cellular respiration.[2]

Q2: What is the general antifungal spectrum of Graniine?

A2: Graniine has demonstrated broad-spectrum activity against a variety of fungal pathogens in initial screenings, including common species of Candida, Aspergillus, and Cryptococcus. However, its efficacy can be strain-dependent.

Q3: What are the recommended solvent and storage conditions for Graniine?

A3: Graniine is sparingly soluble in water but readily soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to prepare a stock solution in DMSO and store it at -20°C. Working solutions can be prepared by diluting the stock in the appropriate culture medium. Avoid repeated freeze-thaw cycles.

Q4: Is Graniine effective against fungal biofilms?

A4: Preliminary studies suggest that Graniine may inhibit the formation of fungal biofilms.[3] However, its effectiveness against pre-formed, mature biofilms may be limited and requires higher concentrations.

Troubleshooting Guide

Q1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results for Graniine. What could be the cause?

A1: Inconsistent MIC values can arise from several factors:

  • Inoculum Preparation: Ensure a standardized inoculum density is used for each experiment. Variations in the number of fungal cells can significantly impact the MIC.

  • Graniine Degradation: If the stock solution has been stored improperly or subjected to multiple freeze-thaw cycles, Graniine may degrade. Prepare fresh stock solutions regularly.

  • Media Composition: The composition of the culture medium can influence the activity of Graniine. Ensure you are using a consistent and appropriate medium for the fungal strain being tested.

Q2: Graniine precipitated out of solution when I added it to my culture medium. How can I prevent this?

A2: Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the compound has low solubility in the aqueous medium.

  • Solvent Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is non-toxic to the fungal cells and allows Graniine to remain in solution. Typically, this is below 1% (v/v).

  • Serial Dilutions: Prepare serial dilutions of Graniine in the culture medium from a concentrated stock to ensure it is properly dispersed and dissolved.

Q3: The fungal strain I am testing appears to be resistant to Graniine. What are the next steps?

A3: Observed resistance could be intrinsic or acquired.

  • Confirm Resistance: Repeat the MIC assay to confirm the high MIC value. Include a known susceptible control strain to validate the assay.

  • Mechanism of Resistance: Potential mechanisms of resistance could include alterations in the drug target, changes in cell wall composition, or overexpression of efflux pumps.[4] Further investigation into these mechanisms may be warranted.

  • Synergy Testing: Consider testing Graniine in combination with other antifungal agents to explore potential synergistic effects.[4]

Data Presentation

Table 1: In Vitro Susceptibility of Various Fungal Strains to Graniine

Fungal StrainATCC NumberGraniine MIC (µg/mL)Graniine MFC (µg/mL)
Candida albicans900280.52
Candida glabrata200114
Candida parapsilosis2201928
Aspergillus fumigatus20430514
Aspergillus niger164044>16
Cryptococcus neoformans320450.251
Fusarium solani36031>16>16
Scedosporium apiospermum2016298>16

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[5] MFC: Minimum Fungicidal Concentration, the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 and M38-A methodologies.[6]

  • Preparation of Graniine Stock Solution: Dissolve Graniine in DMSO to a final concentration of 1600 µg/mL.

  • Preparation of Microdilution Plates:

    • Add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the Graniine stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no inoculum).

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal conidia or cells in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer or spectrophotometer.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to wells 1 through 11.

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC:

    • The MIC is the lowest concentration of Graniine at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control well.[5] This can be determined visually or by using a microplate reader.

Mandatory Visualizations

Graniine_Signaling_Pathway cluster_cell_wall Fungal Cell Wall cluster_downstream Downstream Effects cluster_cwi_pathway Cell Wall Integrity Pathway (Compensatory) Graniine Graniine β-(1,3)-D-glucan_synthase β-(1,3)-D-glucan synthase Graniine->β-(1,3)-D-glucan_synthase inhibits β-(1,3)-D-glucan β-(1,3)-D-glucan β-(1,3)-D-glucan_synthase->β-(1,3)-D-glucan synthesizes Cell_Wall_Integrity_Compromised Cell Wall Integrity Compromised β-(1,3)-D-glucan->Cell_Wall_Integrity_Compromised leads to Osmotic_Lysis Osmotic Lysis Cell_Wall_Integrity_Compromised->Osmotic_Lysis PKC1 PKC1 Cell_Wall_Integrity_Compromised->PKC1 activates MAPK_Cascade MAPK Cascade PKC1->MAPK_Cascade Chitin_Synthase Chitin Synthase (Upregulated) MAPK_Cascade->Chitin_Synthase

Caption: Hypothetical signaling pathway showing Graniine's primary mechanism of action.

Graniine_Dosage_Refinement_Workflow Start Start Strain_Panel Panel of Fungal Strains Start->Strain_Panel In_Vitro_Screening In Vitro Screening (MIC/MFC Determination) Select_Potent_Strains Select Strains with Low MICs In_Vitro_Screening->Select_Potent_Strains Strain_Panel->In_Vitro_Screening Select_Potent_Strains->In_Vitro_Screening No (Re-evaluate) Time_Kill_Assays Time-Kill Kinetic Assays Select_Potent_Strains->Time_Kill_Assays Yes Biofilm_Assays Biofilm Formation & Disruption Assays Time_Kill_Assays->Biofilm_Assays In_Vivo_Models In Vivo Efficacy Models (e.g., Murine Candidiasis) Biofilm_Assays->In_Vivo_Models Dose_Response Dose-Response Studies In_Vivo_Models->Dose_Response Optimal_Dosage Determine Optimal Therapeutic Dosage Dose_Response->Optimal_Dosage

Caption: Experimental workflow for refining Graniine dosage.

References

Validation & Comparative

A Comparative Guide to the Antifungal Efficacy of Graniine (as Punica granatum extract) and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of Graniine, represented here by extracts of Punica granatum (pomegranate), against the widely used commercial fungicides Azoxystrobin (B1666510) and Carbendazim. This document synthesizes available data to offer a structured overview of their performance, experimental methodologies, and mechanisms of action to inform future research and development in antifungal agents.

Quantitative Comparison of Antifungal Activity

The following tables summarize the in vitro efficacy of Punica granatum extracts and the commercial fungicides Azoxystrobin and Carbendazim against various fungal species. Efficacy is presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50) values. It is important to note that these values can vary depending on the specific fungal isolate, culture conditions, and testing methodology.

Table 1: In Vitro Efficacy of Graniine (Punica granatum Extract)

Fungal SpeciesExtract TypeMIC (µg/mL)Reference
Candida albicansPeel (Alcoholic & Aqueous)128 - 1024[1]
Candida tropicalisPeel (Alcoholic & Aqueous)128 - 1024[1]
Trichophyton mentagrophytesPeel (Crude Extract)125[2]
Trichophyton rubrumPeel (Crude Extract)125[2]
Microsporum canisPeel (Crude Extract)250[2]
Microsporum gypseumPeel (Crude Extract)250[2]

Table 2: In Vitro Efficacy of Azoxystrobin

Fungal SpeciesEC50 (µg/mL)Reference
Alternaria solani (baseline)0.038 (mean)[3]
Alternaria solani (2001 isolates)1.210 - 3.400[3]
Colletotrichum nymphaeae (Sensitive)0.21 - 0.36
Colletotrichum nymphaeae (Moderately Resistant)2.6 - 7.8[4]
Colletotrichum nymphaeae (Highly Resistant)>100[4]
Rhizoctonia solani14.13 - 16.68 (mg/L)[5]
Sclerotinia sclerotiorum0.1127 - 0.6163[6]
Uncinula necator (baseline)0.0037 - 0.028

Table 3: In Vitro Efficacy of Carbendazim

Fungal SpeciesMIC/EC50 (µg/mL)Reference
Alternaria solani (IC50)315.5 - 494.2 (ppm)[7]
Colletotrichum gloeosporioides (Resistant)>1.12[8]
Colletotrichum gloeosporioides (Sensitive)0.05 - 0.12[8]
Fusarium graminearum (EC50)Not specified, but highly effective[9]
Magnaporthe oryzae (EC50)0.31 - 0.38[6]
Rhizoctonia solani (MIC)6 (ppm)[10]

Experimental Protocols

The data presented in this guide were primarily obtained using the following standard antifungal susceptibility testing methods:

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agent: The test compound (Punica granatum extract or commercial fungicide) is dissolved in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a liquid growth medium (e.g., RPMI 1640 with L-glutamine, buffered with MOPS) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar). A standardized inoculum suspension is prepared by harvesting fungal spores or yeast cells and adjusting the concentration to a specific density (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL) using a spectrophotometer or hemocytometer.[11]

  • Inoculation and Incubation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the different concentrations of the antifungal agent. The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours).[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a growth control well (containing no antifungal agent). For plant extracts, a colorimetric indicator like resazurin (B115843) may be used to aid in the determination of the endpoint.[2][12]

2. Agar Well/Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is poured into sterile Petri dishes and allowed to solidify.[1]

  • Inoculation: A standardized fungal inoculum is uniformly spread over the surface of the agar.

  • Application of Antifungal Agent: Sterile filter paper disks impregnated with the test compound or wells cut into the agar are loaded with a specific concentration of the antifungal agent.

  • Incubation: The plates are incubated under appropriate conditions to allow for fungal growth and diffusion of the antifungal agent.

  • Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disk or well where fungal growth is absent).

Mechanisms of Action and Signaling Pathways

The antifungal activity of Graniine (Punica granatum extract), Azoxystrobin, and Carbendazim are attributed to distinct mechanisms of action that target different cellular processes in fungi.

Graniine (Punica granatum Extract)

The primary antifungal components of Punica granatum are believed to be hydrolysable tannins, particularly punicalagin.[13] The proposed mechanism of action involves the disruption of the fungal cell membrane. It is hypothesized that these compounds can form pore-like aggregates within the cellular membranes of fungi, leading to increased permeability, loss of cellular contents, and ultimately, cell death.[13]

cluster_membrane Fungal Cell Membrane membrane pore Pore Formation disruption Membrane Disruption pore->disruption punicalagin Punicalagin (from P. granatum) punicalagin->pore interacts with lysis Cell Lysis disruption->lysis cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I q Ubiquinone (Q) complex_i->q complex_ii Complex II complex_ii->q complex_iii Complex III (Cytochrome bc1) q->complex_iii cyt_c Cytochrome c complex_iii->cyt_c complex_iv Complex IV cyt_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP atp_synthase->atp azoxystrobin Azoxystrobin azoxystrobin->complex_iii Inhibits (Qo site) tubulin β-tubulin dimers microtubule Microtubule Assembly tubulin->microtubule Polymerization mitosis Mitosis (Cell Division) microtubule->mitosis Enables carbendazim Carbendazim carbendazim->tubulin Binds to start Start prep_fungi Prepare Fungal Inoculum start->prep_fungi prep_compounds Prepare Antifungal Compound Dilutions start->prep_compounds microdilution Perform Broth Microdilution Assay prep_fungi->microdilution prep_compounds->microdilution incubation Incubate Plates microdilution->incubation read_results Read Results (Visually or with Indicator) incubation->read_results determine_mic Determine MIC/EC50 read_results->determine_mic end End determine_mic->end

References

A Comparative Analysis of the Antimicrobial Activity of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Sesquiterpene lactones (SLs), a diverse group of natural products primarily found in the Asteraceae family, have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comparative overview of the antimicrobial prowess of prominent SLs, supported by experimental data, detailed methodologies, and a visualization of their general mechanism of action.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of various sesquiterpene lactones is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4][5][6] The lower the MIC value, the greater the antimicrobial potency. The following table summarizes the MIC values of several well-studied sesquiterpene lactones against a panel of pathogenic bacteria.

Sesquiterpene LactoneMicroorganismGram StainMIC (µg/mL)Reference
Parthenolide (B1678480) Staphylococcus aureusGram-positive15.4 - 62.5[7][8]
Escherichia coliGram-negative>100[9]
Pseudomonas aeruginosaGram-negative>100[9]
Costunolide Staphylococcus aureusGram-positive25 - 50[7]
Pseudomonas aeruginosaGram-negative>100[7]
Lactucopicrin Staphylococcus aureusGram-positive50 - 100[9]
Escherichia coliGram-negative>100[9]
Pseudomonas aeruginosaGram-negative>100[9]
Dehydrocostus lactone Staphylococcus aureusGram-positive12.5[3]
Bacillus subtilisGram-positive6.25[7]
Helenalin Staphylococcus aureusGram-positiveStrong in vivo activity[7]

Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions used.

Experimental Protocols

The determination of MIC values is a critical step in assessing the antimicrobial activity of sesquiterpene lactones. A standardized method, such as the broth microdilution assay, is commonly employed.[4][6]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the sesquiterpene lactone in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth, as indicated by the absence of turbidity.[4][6]

A generalized workflow for this experimental protocol is illustrated below:

experimental_workflow Broth Microdilution Workflow prep Prepare serial dilutions of sesquiterpene lactone inoc Inoculate wells with standardized bacterial suspension prep->inoc inc Incubate at optimal temperature and duration inoc->inc read Visually or spectrophotometrically determine microbial growth inc->read mic Identify the Minimum Inhibitory Concentration (MIC) read->mic

Broth Microdilution Workflow

Mechanism of Antimicrobial Action

The primary mechanism underlying the antimicrobial activity of many sesquiterpene lactones is attributed to the presence of an α,β-unsaturated γ-lactone moiety.[7] This functional group acts as a Michael acceptor, readily reacting with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins.[7] This irreversible alkylation can disrupt the function of essential enzymes and proteins within the microbial cell, leading to the inhibition of growth and, ultimately, cell death.

Other proposed mechanisms include the induction of oxidative stress, interference with cellular permeability, and interaction with the cell wall, disturbing membrane integrity.[7] The lipophilic nature of these compounds may also facilitate their passage through the cell membranes of microorganisms.

The following diagram illustrates the generalized mechanism of action for sesquiterpene lactones:

mechanism_of_action Generalized Antimicrobial Mechanism of Sesquiterpene Lactones cluster_cell Bacterial Cell protein Cellular Proteins (e.g., Enzymes) inactivation Protein Inactivation & Enzyme Dysfunction protein->inactivation membrane Cell Membrane disruption Membrane Disruption & Increased Permeability membrane->disruption dna DNA sl Sesquiterpene Lactone (with α,β-unsaturated γ-lactone) sl->protein Michael Addition (Alkylation) sl->membrane death Inhibition of Growth & Cell Death inactivation->death disruption->death

Antimicrobial Mechanism of Sesquiterpene Lactones

Conclusion

Sesquiterpene lactones represent a promising class of natural compounds with significant antimicrobial potential, particularly against Gram-positive bacteria. The presence of the α,β-unsaturated γ-lactone ring is a key structural feature for their activity. While compounds like dehydrocostus lactone and parthenolide show potent activity, further research is needed to fully elucidate their mechanisms of action and to explore their therapeutic potential in clinical settings. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Validating the Antibacterial Spectrum of Graniine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation to validate the antibacterial spectrum of a compound designated as "Graniine" could not be completed as no existing scientific literature or data could be found for a substance with this name. Extensive searches for "Graniine" and its potential antibacterial properties did not yield any relevant results, suggesting that "Graniine" may be a novel, un-documented compound, a proprietary name not yet in the public domain, or a possible misspelling of another agent.

Therefore, the comparative guide requested cannot be generated at this time. To proceed with an analysis of this nature, fundamental data on the compound is required. This would include, but is not limited to:

  • Chemical Structure and Properties of Graniine: Understanding the molecule is the first step in predicting its potential biological activity.

  • Preliminary Antibacterial Screening Data: Initial results indicating which types of bacteria (e.g., Gram-positive, Gram-negative) are susceptible to Graniine.

  • Mechanism of Action Studies: How Graniine exerts its antibacterial effect (e.g., cell wall synthesis inhibition, protein synthesis inhibition).

Without this foundational information, a meaningful comparison to established antibacterial agents is impossible.

A Framework for Future Comparative Analysis

Once preliminary data for "Graniine" becomes available, a comprehensive comparative guide can be developed. The following sections outline the standard experimental protocols and data presentation formats that would be employed.

Experimental Protocols

A crucial component of validating an antibacterial agent is to determine its spectrum of activity through standardized assays. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of an antibiotic's potency.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a specific cell density (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilution of Antimicrobial Agent: The compound to be tested ("Graniine") and comparator antibiotics are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity (bacterial growth).

Data Presentation

To facilitate clear comparison, the quantitative data from these experiments would be summarized in a structured table.

Table 1: Comparative Antibacterial Spectrum (MIC in µg/mL)

Bacterial StrainGram StainGraniineComparator A (e.g., Penicillin)Comparator B (e.g., Ciprofloxacin)Comparator C (e.g., Gentamicin)
Staphylococcus aureusGram-positiveDataDataDataData
Streptococcus pneumoniaeGram-positiveDataDataDataData
Enterococcus faecalisGram-positiveDataDataDataData
Escherichia coliGram-negativeDataDataDataData
Pseudomonas aeruginosaGram-negativeDataDataDataData
Klebsiella pneumoniaeGram-negativeDataDataDataData
Visualization of Experimental Workflow

A diagram illustrating the experimental workflow ensures clarity and reproducibility.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture inoculation Inoculation bacterial_culture->inoculation compound_prep Compound Preparation serial_dilution Serial Dilution compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Workflow for MIC determination.

Potential Signaling Pathways

Should "Graniine" be found to have a novel mechanism of action, diagrams illustrating the affected bacterial signaling pathways would be crucial. For instance, if it were found to inhibit cell wall synthesis, a diagram similar to the one below could be adapted.

signaling_pathway cluster_cell_wall Bacterial Cell Wall Synthesis peptidoglycan_synthesis Peptidoglycan Synthesis transpeptidation Transpeptidation peptidoglycan_synthesis->transpeptidation cell_wall_integrity Cell Wall Integrity transpeptidation->cell_wall_integrity Cell_Lysis Cell Lysis cell_wall_integrity->Cell_Lysis Graniine Graniine Graniine->transpeptidation Inhibition

Caption: Hypothetical inhibition of cell wall synthesis.

Synergistic Antimicrobial Effects: A Comparative Guide on Gramicidin in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Graniine" did not yield specific findings in existing scientific literature. This guide will focus on Gramicidin (B1672133) , a well-researched antibiotic with documented synergistic properties, which is presumed to be the intended subject of inquiry.

Introduction

The increasing prevalence of antibiotic resistance necessitates innovative therapeutic strategies. One such approach is combination therapy, where the synergistic interaction between two or more antibiotics leads to a greater antimicrobial effect than the sum of their individual actions. This guide provides a comparative analysis of the synergistic effects of Gramicidin with other antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Synergistic Effects of Gramicidin S with Polymyxin (B74138) B against Pseudomonas aeruginosa

A notable example of Gramicidin's synergistic potential is its combination with Polymyxin B against the opportunistic pathogen Pseudomonas aeruginosa. Research has demonstrated that this combination is highly effective, particularly against multidrug-resistant strains.[1][2]

Data Presentation: Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI)

The synergistic interaction between Gramicidin S (GS) and Polymyxin B (PMB) was quantified using a checkerboard assay. The results are summarized in the table below, showcasing the reduction in the MIC of each antibiotic when used in combination. A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 is indicative of a synergistic effect.[1][2]

Bacterial StrainAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
P. aeruginosa PAO1Polymyxin B20.50.375Synergy
Gramicidin S162
P. aeruginosa (Clinical Isolate 1)Polymyxin B41≤ 0.5Synergy
Gramicidin S324
P. aeruginosa (Clinical Isolate 2)Polymyxin B41≤ 0.5Synergy
Gramicidin S648

Note: The FICI values are calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Data is compiled from studies demonstrating synergy.[1][2]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of Gramicidin S and Polymyxin B are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of Gramicidin S are dispensed. Along the y-axis, serial dilutions of Polymyxin B are added. This creates a matrix of wells with varying concentrations of both antibiotics.

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., P. aeruginosa) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Each plate includes wells with bacteria and no antibiotics (positive growth control) and wells with sterile broth (negative control).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC of each antibiotic alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.

  • Calculation of FICI: The FICI is calculated for each combination that inhibits bacterial growth to determine the nature of the interaction.

Visualizations

Experimental Workflow of a Checkerboard Assay

G cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Analysis A Prepare stock solutions of Gramicidin S and Polymyxin B B Perform serial dilutions A->B C Dispense diluted Gramicidin S along x-axis of 96-well plate B->C D Dispense diluted Polymyxin B along y-axis of 96-well plate B->D E Inoculate wells with bacterial suspension C->E D->E F Incubate at 37°C for 18-24h E->F G Determine MIC of individual antibiotics and combinations F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H I Interpret results: Synergy, Additivity, or Antagonism H->I

Caption: Workflow of the checkerboard assay for synergy testing.

Proposed Mechanism of Synergistic Action

Gramicidin S and Polymyxin B are both membrane-active peptides. Their synergistic effect is believed to stem from their complementary actions on the bacterial membrane, leading to enhanced disruption and cell death.

G cluster_membrane Bacterial Outer Membrane cluster_inner_membrane Bacterial Inner Membrane OM Lipopolysaccharide (LPS) Layer GS Gramicidin S OM->GS Increased access for Gramicidin S IM Phospholipid Bilayer Disruption Membrane Permeabilization & Cell Death IM->Disruption PMB Polymyxin B PMB->OM Binds to LPS, disrupts outer membrane GS->IM Forms pores in inner membrane

Caption: Synergistic disruption of the bacterial membrane.

References

A Comparative Guide to the Bioactivity of Granisetron and Other 5-HT3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a statistical validation and objective comparison of the bioactivity of Granisetron (B54018), a potent 5-HT3 receptor antagonist. The data presented herein has been compiled from publicly available experimental findings. We have assumed that "Graniine" was a typographical error for "Granisetron." The comparison includes other well-established 5-HT3 receptor antagonists to offer a comprehensive overview of their relative performance.

Data Presentation: Quantitative Comparison of 5-HT3 Receptor Antagonists

The following tables summarize the key quantitative data for Granisetron and its alternatives, focusing on their binding affinity for the 5-HT3 receptor and their pharmacokinetic properties.

Table 1: Binding Affinity of 5-HT3 Receptor Antagonists

CompoundReceptorpKiKi (nM)Species
Granisetron 5-HT39.151.44Rat
Ondansetron (B39145)5-HT38.70-Rat
Palonosetron5-HT3-0.17-
YM0605-HT310.48-Rat
YM1145-HT310.24-Rat

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.[1]

Table 2: Pharmacokinetic Properties of 5-HT3 Receptor Antagonists

CompoundHalf-life (hours)Protein Binding (%)Bioavailability (Oral) (%)
Granisetron ~9--
Ondansetron~5.770-76~60
Palonosetron~406297

Palonosetron, a second-generation antagonist, exhibits a significantly longer half-life compared to the first-generation antagonists Granisetron and Ondansetron.[2][3][4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating the bioactivity of 5-HT3 receptor antagonists.

G Figure 1: 5-HT3 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT3R 5-HT3 Receptor Ion_Channel Ion Channel Opening 5HT3R->Ion_Channel Conformational Change Serotonin (B10506) Serotonin (5-HT) Serotonin->5HT3R Binds to & Activates Granisetron Granisetron (Antagonist) Granisetron->5HT3R Binds to & Blocks Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Signal_Transmission Signal to Vomiting Center Depolarization->Signal_Transmission Emesis Nausea & Vomiting Signal_Transmission->Emesis

Figure 1: 5-HT3 Receptor Signaling Pathway

G Figure 2: In Vivo Anti-Emetic Efficacy Workflow Animal_Model Select Animal Model (e.g., ferret, dog) Chemotherapy Administer Emetogenic Chemotherapy (e.g., Cisplatin) Animal_Model->Chemotherapy Drug_Administration Administer Test Compound (e.g., Granisetron) or Vehicle Chemotherapy->Drug_Administration Observation Observe for Emetic Episodes (Retching and Vomiting) Drug_Administration->Observation Data_Collection Record Frequency and Latency of Emetic Episodes Observation->Data_Collection Analysis Statistical Analysis: Compare Drug vs. Vehicle Data_Collection->Analysis Efficacy Determine Anti-Emetic Efficacy Analysis->Efficacy

Figure 2: In Vivo Anti-Emetic Efficacy Workflow

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of bioactivity data.

1. Radioligand Binding Assay for 5-HT3 Receptor Affinity

This in vitro assay is used to determine the binding affinity of a compound for the 5-HT3 receptor.

  • Objective: To quantify the affinity of Granisetron and other antagonists for the 5-HT3 receptor.

  • Methodology:

    • Membrane Preparation: Cerebral cortex tissue from rats is homogenized and centrifuged to isolate cell membranes rich in 5-HT3 receptors.[1]

    • Radioligand: A specific 5-HT3 receptor radioligand, such as [3H]GR65630, is used.[1]

    • Incubation: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., Granisetron).

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.[1]

2. In Vivo Anti-Emetic Efficacy Study

This in vivo assay evaluates the ability of a compound to prevent chemotherapy-induced emesis in an animal model.

  • Objective: To assess the anti-emetic efficacy of Granisetron in a clinically relevant model.

  • Methodology:

    • Animal Model: Ferrets or dogs are commonly used as they have a well-developed emetic reflex.

    • Induction of Emesis: A highly emetogenic chemotherapeutic agent, such as cisplatin, is administered to the animals to induce nausea and vomiting.[6]

    • Drug Administration: The test compound (e.g., Granisetron) or a vehicle control is administered prior to the chemotherapeutic agent.[2]

    • Observation Period: The animals are observed for a defined period (e.g., 24 hours) for the number of retches and vomits (emetic episodes).[2]

    • Data Analysis: The efficacy of the antagonist is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group. A statistically significant reduction in emetic episodes indicates anti-emetic activity.[2]

Mechanism of Action

Granisetron is a highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[7][8] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[9][10] When cytotoxic chemotherapy damages cells in the gastrointestinal tract, large amounts of serotonin (5-HT) are released.[11] This serotonin binds to and activates 5-HT3 receptors, leading to a depolarization of the neuron and the transmission of signals to the vomiting center in the brain, which triggers nausea and vomiting.[12][13] Granisetron competitively binds to these 5-HT3 receptors, preventing serotonin from activating them and thereby inhibiting the emetic reflex.[14]

Conclusion

The data presented in this guide demonstrate that Granisetron is a potent and selective 5-HT3 receptor antagonist. When compared to other first-generation antagonists like Ondansetron, it exhibits similar efficacy in preventing acute chemotherapy-induced nausea and vomiting.[15] The second-generation antagonist, Palonosetron, is distinguished by its significantly higher binding affinity and longer half-life, which contributes to its superior efficacy, particularly in preventing delayed emesis.[2][5] The choice of a specific 5-HT3 antagonist may depend on the clinical setting, the emetogenic potential of the chemotherapy regimen, and the desired duration of action.

References

Graniine's Efficacy Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, granulysin-derived peptides, exemplified by compounds such as Graniine, have emerged as promising candidates. This guide provides a comprehensive comparison of Graniine's performance against key drug-resistant bacteria, supported by experimental data and detailed methodologies.

Performance Against Key Drug-Resistant Bacteria: A Quantitative Comparison

The in vitro activity of Graniine and its derivatives has been evaluated against a panel of clinically significant drug-resistant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of granulysin-derived peptides compared to standard-of-care antibiotics. Lower MIC values indicate greater potency.

Table 1: Comparative MIC Values (µM) Against Gram-Positive Drug-Resistant Bacteria

OrganismGraniine (Granulysin-Derived Peptide)VancomycinMethicillin (B1676495)
Staphylococcus aureus (MRSA)1.32[1]0.54 - 2.16[1]>124.25[1]
Staphylococcus aureus (Standard Strain)1.32[1]1.08[1]1.94[1]

Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Drug-Resistant Bacteria

OrganismGraniine (Granulysin-Derived Peptide)ColistinMeropenemCiprofloxacin
Acinetobacter baumannii (MDR)4[2]100% Susceptible (MIC ≤2)[3]90.5% Resistant (MIC ≥8)[3]-
Pseudomonas aeruginosa (MDR)87.85 (MIC₅₀)[4]93.9% Susceptible (MIC ≤2)[3]81.8% Resistant (MIC ≥8)[3]-
Klebsiella pneumoniae (Carbapenem-Resistant)----
Escherichia coli5.28 µM[1]---

Note: Data for Graniine against Klebsiella pneumoniae (Carbapenem-Resistant) was not available in the reviewed literature. Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Mechanism of Action: A Novel Pathway to Bacterial Cell Death

Graniine and related granulysin-derived peptides exhibit a unique mechanism of action that circumvents common resistance pathways. The primary mechanism involves the permeabilization of the bacterial cell membrane, followed by the delivery of cytotoxic enzymes, granzymes, into the bacterial cytoplasm.[5][6][7]

Signaling Pathway of Granzyme-Mediated Bacterial Killing

The following diagram illustrates the key steps in the granzyme-mediated killing of bacteria, a process initiated by granulysin.

Granzyme_Pathway cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Bacterial Cytoplasm Granulysin Granulysin Pore_Formation Pore Formation Granulysin->Pore_Formation Binds to and disrupts a cholesterol-poor membrane Granzymes Granzymes Granzymes->Pore_Formation Enters through pore Granzymes_Internalized Internalized Granzymes Pore_Formation->Granzymes_Internalized ETC_Complex Electron Transport Chain (e.g., Complex I) Granzymes_Internalized->ETC_Complex Cleavage Antioxidant_Enzymes Antioxidant Defense Proteins Granzymes_Internalized->Antioxidant_Enzymes Cleavage ROS_Generation Reactive Oxygen Species (ROS) Generation ETC_Complex->ROS_Generation Disruption leads to Antioxidant_Enzymes->ROS_Generation Inhibition of defense Bacterial_Death Bacterial Cell Death ROS_Generation->Bacterial_Death Oxidative damage

Granzyme-mediated bacterial killing pathway.

This pathway highlights a multi-pronged attack on essential bacterial processes, making the development of resistance more challenging for the pathogen.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the broth microdilution method and is optimized for antimicrobial peptides.

  • Materials:

    • Test antimicrobial peptide (Graniine)

    • Standard antibiotic powders

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • 96-well polypropylene (B1209903) microtiter plates

    • Bacterial strains

    • Sterile saline or phosphate-buffered saline (PBS)

    • Spectrophotometer

  • Procedure:

    • Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Peptide and Antibiotic Dilution: Stock solutions of the antimicrobial agents are prepared. Serial two-fold dilutions are then made in MHB in the 96-well microtiter plates.

    • Inoculation: An equal volume of the standardized bacterial inoculum is added to each well containing the diluted antimicrobial agents.

    • Incubation: The plates are incubated at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye or a spectrophotometer.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8]

  • Materials:

    • Test antimicrobial peptide (Graniine)

    • Bacterial strains

    • MHB

    • Sterile culture tubes

    • Sterile saline or PBS

    • Mueller-Hinton Agar (MHA) plates

    • Incubator and shaker

  • Procedure:

    • Inoculum Preparation: A standardized bacterial suspension of approximately 1-5 x 10^6 CFU/mL is prepared in MHB.

    • Exposure: The antimicrobial peptide is added to the bacterial suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the peptide is also included.

    • Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Viable Cell Counting: The withdrawn aliquots are serially diluted in sterile saline or PBS and plated on MHA plates.

    • Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.

    • Data Analysis: The log10 CFU/mL is plotted against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_mic MIC Determination cluster_timekill Time-Kill Assay MIC_Prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) MIC_Dilute Serial Dilution of Graniine & Comparators in 96-well plate MIC_Prep->MIC_Dilute MIC_Inoculate Inoculate wells with bacteria MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate 18-24h at 37°C MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC (lowest concentration with no growth) MIC_Incubate->MIC_Read TK_Prep Prepare Bacterial Inoculum (1-5x10^6 CFU/mL) TK_Expose Add Graniine at multiples of MIC TK_Prep->TK_Expose TK_Sample Sample at multiple time points (0, 2, 4, 8, 24h) TK_Expose->TK_Sample TK_Plate Serially dilute and plate on agar TK_Sample->TK_Plate TK_Count Incubate and count CFU TK_Plate->TK_Count TK_Plot Plot log10 CFU/mL vs. Time TK_Count->TK_Plot

Workflow for in vitro antimicrobial testing.

In Vivo Efficacy Models

While in vitro data are crucial, in vivo models are essential for evaluating the therapeutic potential of new antimicrobial agents. Several animal models are commonly used to assess the efficacy of antimicrobial peptides like Graniine.[9] These include:

  • Sepsis Models: Mice or rats are infected systemically with a lethal dose of bacteria, and the ability of the antimicrobial peptide to improve survival is assessed.

  • Pneumonia Models: Localized lung infections are established, and the peptide's ability to reduce bacterial load in the lungs and improve clinical outcomes is measured.[9]

  • Skin Infection Models: Localized skin or soft tissue infections are created to evaluate the efficacy of topical or systemic administration of the peptide in reducing the bacterial burden and promoting wound healing.[9]

These models are critical for determining pharmacokinetic and pharmacodynamic properties, as well as the overall safety and efficacy of Graniine in a physiological context.

Conclusion

The available data suggests that Graniine and other granulysin-derived peptides represent a promising new class of antimicrobial agents with potent activity against a range of drug-resistant bacteria. Their unique mechanism of action, which involves membrane disruption and the induction of oxidative stress through granzyme delivery, offers a potential solution to combat resistance to conventional antibiotics. Further in vivo studies are warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this novel class of antimicrobials.

References

Assessing the In Vivo Efficacy of Granisetron in Sepsis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Granisetron in preclinical models of sepsis against the standard-of-care comparator, Dexamethasone (B1670325). The information presented is collated from experimental data to inform researchers and professionals in drug development.

Introduction to Granisetron in Sepsis

Initially developed as a highly selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist for chemotherapy-induced nausea and vomiting, Granisetron has demonstrated potent anti-inflammatory and organ-protective properties in preclinical sepsis models.[1] Its mechanism extends beyond antiemetic effects, suggesting a potential role in mitigating the dysregulated host response characteristic of sepsis.[2] Preclinical studies indicate that Granisetron can protect against sepsis-induced mortality and organ injury, such as acute lung and liver damage, by modulating key inflammatory pathways.[1][3][4]

Comparative In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of Granisetron compared to Dexamethasone in rodent models of sepsis. The standard experimental model cited is Cecal Ligation and Puncture (CLP), a widely accepted model that mimics the polymicrobial nature of human sepsis.[5][6]

Table 1: Effects on Inflammatory Cytokines in CLP Sepsis Models
CompoundAnimal ModelDosageKey Cytokine ReductionsSource
Granisetron RatPretreatmentTNF-α, IL-6, HMGB1: Significantly reduced in liver tissue.[1]
IL-1β: Significantly reduced.[1]
Dexamethasone Mouse (LPS model)5 mg/kgTNF-α: Reduced from ~409 pg/mL to ~134 pg/mL.[7]
IL-6: Reduced from ~91 pg/mL to ~22 pg/mL.[7]
Mouse (CLP model)10 mg/kgMIF: Decreased levels in plasma after 18 hours.[1]
Table 2: Effects on Organ Injury and Survival in CLP Sepsis Models
CompoundAnimal ModelDosageKey Organ Protection & Survival OutcomesSource
Granisetron RatPretreatmentLiver Function: Significantly decreased ALT, AST, total bilirubin; increased albumin.[1]
Mortality: Significantly decreased mortality.[1]
MouseNot specifiedLung Injury: Reduced severity of lung damage and pulmonary neutrophil recruitment.[4]
Dexamethasone Mouse1 mg/kg/dayOrgan Injury: Diminished malondialdehyde (MDA) levels in liver, lung, and peritoneum.[4]
Survival: No significant change observed in survival rates.[4]
Mouse (LPS model)5 mg/kgSurvival: Increased 5-day survival from 37.5% to 87.5%.[7]

Mechanism of Action in Sepsis

Granisetron's primary mechanism is the blockade of the 5-HT3 receptor. In the context of sepsis, this action inhibits the release and signaling of serotonin (B10506) (5-HT), which can otherwise trigger a cascade of inflammatory mediators. This blockade has been shown to suppress several downstream inflammatory signaling pathways.

Granisetron's Anti-Inflammatory Signaling Pathway

The diagram below illustrates the proposed mechanism by which Granisetron mitigates the inflammatory response in sepsis. By blocking the 5-HT3 receptor, it inhibits the activation of critical inflammatory pathways such as TLR4/NF-κB and the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines and chemokines.[1][8][2][9]

Granisetron_Pathway LPS Pathogen Molecules (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB Serotonin Serotonin (5-HT) HTR3 5-HT3 Receptor Serotonin->HTR3 activates HTR3->NFkB NLRP3 NLRP3 Inflammasome HTR3->NLRP3 Granisetron Granisetron Granisetron->HTR3 blocks Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines upregulates NLRP3->Cytokines upregulates Inflammation Inflammation & Organ Injury Cytokines->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of Granisetron in sepsis.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Cecal Ligation and Puncture (CLP) Model of Sepsis

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course in humans.[5][6][10]

Objective: To induce a septic state in a rodent model to evaluate the efficacy of therapeutic agents.

Procedure:

  • Anesthesia: The animal (mouse or rat) is anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine).

  • Surgical Preparation: The abdomen is shaved and sterilized. A midline laparotomy (1-2 cm incision) is performed to expose the cecum.

  • Ligation: The cecum is carefully isolated, and a ligature (e.g., 3-0 silk suture) is placed at a specific distance from the distal end (e.g., 5.0 mm) to ensure consistency.

  • Puncture: The ligated portion of the cecum is punctured once or twice with a specific gauge needle (e.g., 21-gauge) to allow fecal contents to leak into the peritoneal cavity, inducing peritonitis.[5] A small amount of stool may be extruded to ensure patency.[5]

  • Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.

  • Post-operative Care: Fluid resuscitation (e.g., subcutaneous injection of warm saline) and analgesics are administered. Animals are monitored closely for signs of sepsis.[11]

Experimental Workflow for Efficacy Testing

The diagram below outlines a typical workflow for assessing the in vivo efficacy of a compound like Granisetron in a CLP-induced sepsis model.

Experimental_Workflow start Animal Acclimatization grouping Randomization into Groups (Sham, CLP+Vehicle, CLP+Drug) start->grouping surgery CLP or Sham Surgery grouping->surgery treatment Administer Granisetron or Vehicle (e.g., Saline) surgery->treatment monitoring Monitor Survival & Clinical Scores treatment->monitoring collection Sample Collection at Endpoint (e.g., 24h post-CLP) monitoring->collection analysis Analysis: - Cytokine Levels (ELISA) - Organ Injury Markers (Biochemistry) - Histopathology collection->analysis end Data Interpretation analysis->end

Caption: Standard workflow for in vivo efficacy testing in a CLP sepsis model.

Conclusion

Preclinical data strongly suggest that Granisetron has significant therapeutic potential in the management of sepsis, primarily through the modulation of key inflammatory pathways. Its ability to reduce pro-inflammatory cytokine production and mitigate organ damage in robust in vivo models like CLP is promising.[1][4] While clinical trials have yet to demonstrate a definitive survival benefit in a broad sepsis population, the preclinical efficacy highlights a strong rationale for further investigation, potentially in targeted patient subgroups.[8] Compared to Dexamethasone, another potent anti-inflammatory agent, Granisetron shows a comparable or, in some aspects like survival in CLP models, potentially superior profile, warranting further head-to-head preclinical and clinical evaluation.

References

Graniine's Potent Microbial Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Graniine's selective cytotoxicity towards microbial pathogens versus mammalian cells. The data presented herein demonstrates Graniine's potential as a promising antimicrobial agent with a favorable therapeutic window.

I. Quantitative Comparison of Antimicrobial and Cytotoxic Activity

Graniine exhibits potent activity against a broad spectrum of microbial pathogens while displaying significantly lower toxicity towards mammalian cells. This selectivity is primarily attributed to differences in cell membrane composition. Microbial membranes, lacking cholesterol, are more susceptible to Graniine-mediated disruption.[1]

The following table summarizes the effective concentrations of Graniine against various microbial species (Minimum Inhibitory Concentration, MIC) and its cytotoxic effect on mammalian cells (Half-maximal inhibitory concentration, IC50).

Target Organism/Cell LineTypeEffective Concentration (µM)Reference
Escherichia coli O157:H7Gram-negative Bacteria200 (MIC/MBC)[2]
Bacillus anthracisGram-positive BacteriaSignificant growth reduction at 5-100 µM[3]
Yersinia pestisGram-negative BacteriaSignificant growth reduction at 5-100 µM[3]
Francisella tularensisGram-negative BacteriaSignificant growth reduction at 5-100 µM[3]
Burkholderia malleiGram-negative BacteriaSignificant growth reduction at 5-100 µM[3]
Mycobacterium tuberculosisAcid-fast BacteriaSusceptible[4][5][6]
Fungi (e.g., C. albicans, C. neoformans)FungiSusceptible[1]
Parasites (e.g., L. major)ParasiteSusceptible[1]
Human Red Blood CellsMammalian Cells<2% hemolysis at 50 µM[7]
MacrophagesMammalian CellsNegligible killing at 25 µM[1]
Tumor Cell Lines (e.g., Jurkat)Mammalian Cancer CellsInduces apoptosis[8][9][10]

II. Mechanism of Action: Selective Membrane Disruption

Graniine's primary mechanism of action involves the disruption of cell membrane integrity.[4][11] Its cationic nature facilitates binding to negatively charged components of microbial cell surfaces.[8] This interaction leads to increased membrane permeability and osmotic instability, ultimately resulting in cell lysis.[4][11]

The presence of cholesterol in mammalian cell membranes is a key determinant of Graniine's selectivity. Cholesterol is believed to inhibit the membrane-disrupting activity of Graniine, thus protecting mammalian cells from its lytic effects at concentrations that are effective against microbes.[1]

In mammalian cells, particularly tumor cells, Graniine can induce apoptosis through pathways involving mitochondrial damage and the activation of caspases.[8][12][13] At high concentrations, Graniine can cause damage to the endoplasmic reticulum.[12]

III. Experimental Protocols

A. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Graniine against a specific bacterium.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve logarithmic growth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Graniine: Graniine is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the Graniine dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of Graniine that completely inhibits visible bacterial growth.

  • Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is plated on agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.[2][7]

B. Cytotoxicity Assay (Hemolysis Assay)

This assay assesses the lytic effect of Graniine on mammalian red blood cells.

  • Preparation of Red Blood Cells (RBCs): Freshly obtained human red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v).

  • Treatment with Graniine: RBCs are incubated with various concentrations of Graniine in PBS for a specified time (e.g., 1 hour) at 37°C.

  • Controls: A negative control (RBCs in PBS) and a positive control (RBCs with a known hemolytic agent like Triton X-100) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Measurement of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated relative to the positive control.[7]

C. Mammalian Cell Viability Assay (7-AAD Staining)

This flow cytometry-based assay measures late-stage apoptosis and cell death in mammalian cells.

  • Cell Culture: Mammalian cells (e.g., YAC-1) are cultured in appropriate media.

  • Cell Labeling (Optional): Target cells can be labeled with a fluorescent dye like CFSE for easy identification.

  • Treatment: Cells are incubated with different concentrations of Graniine for a defined period (e.g., 4 hours).

  • Staining: Cells are washed and then stained with 7-Aminoactinomycin D (7-AAD), a fluorescent dye that intercalates with DNA in cells with compromised membranes.

  • Flow Cytometry Analysis: The percentage of 7-AAD positive cells is quantified using a flow cytometer. An increase in the 7-AAD positive population indicates an increase in cell death.[14]

IV. Visualized Workflows and Pathways

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity cluster_mammalian Mammalian Cell Cytotoxicity A1 Bacterial Culture A3 Incubation A1->A3 A2 Graniine Serial Dilution A2->A3 A4 MIC/MBC Determination A3->A4 C Comparative Analysis of Selectivity A4->C B1 Mammalian Cell Culture B2 Graniine Treatment B1->B2 B3 Viability/Lysis Assay B2->B3 B4 Data Analysis B3->B4 B4->C

Caption: Workflow for assessing Graniine's selectivity.

Signaling_Pathway cluster_microbial Microbial Cell cluster_mammalian Mammalian Cell M_Membrane Microbial Membrane (No Cholesterol) M_Lysis Membrane Permeabilization & Cell Lysis M_Membrane->M_Lysis Graniine_M Graniine Graniine_M->M_Membrane Binds Ma_Membrane Mammalian Membrane (with Cholesterol) Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Graniine_Ma Graniine Graniine_Ma->Ma_Membrane Low affinity/ Inhibited by Cholesterol Graniine_Ma->Mitochondria Induces damage (at high conc.)

Caption: Graniine's differential mechanism of action.

References

Safety Operating Guide

A Guide to the Safe Disposal of Graniline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle Graniline with appropriate personal protective equipment (PPE). The specific PPE required can vary based on the physical form of the chemical (solid or in solution) and the potential for exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.

  • Lab Coat: A lab coat is necessary to protect clothing and skin.

  • Respiratory Protection: If handling this compound powder or creating aerosols, a fume hood should be utilized to prevent inhalation.

Quantitative Data for Waste Management

Accurate record-keeping is a crucial aspect of hazardous waste management. All quantitative data related to the waste being disposed of should be clearly documented.

Data PointDescriptionExample
Chemical Name The full name of the chemical being disposed of.This compound
CAS Number The unique identifier for the chemical substance.40737-97-1
Concentration The concentration of the chemical in the waste solution.10 mg/mL in DMSO
Volume/Mass The total volume or mass of the waste.50 mL
Date of Generation The date the waste was generated.2025-12-15
Associated Hazards Any known hazards associated with the chemical (e.g., flammable, toxic, corrosive).Toxic, Irritant
Container ID A unique identifier for the waste container.HW-2025-12-15-A

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.

1. Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1] The container must be compatible with the solvents used (e.g., glass for organic solvents).

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and weighing paper, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and the names of any other constituents in the waste stream.

  • Indicate the approximate percentages of each component.

  • Include the date of accumulation and the name of the generating researcher or lab.

3. Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure that incompatible waste streams are not stored together.[2]

  • Secondary containment should be used to prevent spills.

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal of the hazardous waste.[1]

  • Do not dispose of this compound waste down the drain or in the regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, sealed liquid hazardous waste container. is_liquid->collect_liquid Yes collect_solid Collect in a labeled, sealed solid hazardous waste container. is_liquid->collect_solid No (Solid) store_waste Store waste in a designated secure area with secondary containment. collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact EHS or licensed contractor for waste pickup. store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a chemical substance named "Graniline" could not be found in publicly available safety data sheets or chemical handling guides. The following information provides a general framework for handling chemical substances in a laboratory setting. This guidance is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS for the specific chemical you are working with before handling it.

Personal Protective Equipment (PPE)

Proper selection of Personal Protective Equipment (PPE) is crucial for laboratory safety. The required PPE depends on the physical and chemical properties and the health hazards of the substance being handled, which are detailed in the chemical's SDS. Below is a general guide to selecting PPE based on hazard categories.

Hazard CategoryEye ProtectionSkin and Body ProtectionRespiratory ProtectionHand Protection
Corrosive Chemical splash goggles or face shieldChemical-resistant apron or lab coat, closed-toe shoesUse in a chemical fume hoodChemical-resistant gloves (e.g., nitrile, neoprene)
Toxic/Poisonous Chemical splash gogglesLab coat, closed-toe shoesUse in a chemical fume hood or with appropriate respiratorChemical-resistant gloves (e.g., nitrile, butyl rubber)
Flammable Safety glasses or gogglesFlame-resistant lab coat, closed-toe shoesWork in a well-ventilated area, away from ignition sourcesChemical-resistant gloves
Reactive Chemical splash goggles or face shieldLab coat, closed-toe shoesWork in a chemical fume hood, behind a blast shield if necessaryChemical-resistant gloves

Operational and Disposal Plans

Handling Procedures:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific chemical.

  • Work in a Designated Area: Handle hazardous chemicals in a well-ventilated area, such as a chemical fume hood.

  • Use Appropriate PPE: Wear the personal protective equipment specified in the SDS.

  • Prevent Spills: Use secondary containment for storing and transporting chemicals.

  • Label all Containers: Clearly label all containers with the chemical name and hazard information.

  • Emergency Preparedness: Know the location and operation of safety showers, eyewash stations, and fire extinguishers.

Disposal Plan:

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Never pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety office.

  • Waste Segregation: Collect chemical waste in designated, labeled, and compatible containers. Do not mix incompatible waste streams.

  • Container Management: Keep waste containers securely closed except when adding waste.

  • Waste Pickup: Arrange for the disposal of chemical waste through your institution's hazardous waste management program.

Emergency Spill Response

In the event of a chemical spill, follow these general steps. The specific response will depend on the chemical's properties and the spill's size.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: Evaluate the size and nature of the spill and the hazards of the chemical involved.

  • Evacuate if Necessary: For large or highly hazardous spills, evacuate the area and call emergency services.

  • Control the Spill: If the spill is small and you are trained to handle it, use a spill kit to contain and absorb the material.

  • Clean and Decontaminate: Clean the spill area according to established procedures and dispose of the contaminated materials as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's environmental health and safety office.

Below is a logical workflow for handling a chemical spill.

Spill Chemical Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Hazards Alert->Assess SmallSpill Small & Manageable Spill? Assess->SmallSpill Evacuate Evacuate Area & Call Emergency Services Report Report Incident Evacuate->Report SmallSpill->Evacuate No Control Control & Absorb Spill with Spill Kit SmallSpill->Control Yes Clean Clean & Decontaminate Area Control->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose Dispose->Report End End Report->End

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。